The Pharmacophore Frontier: 2-(Aminomethyl)oxazole-4-carboxylic Acid Derivatives
Topic: Therapeutic Potential of 2-(Aminomethyl)oxazole-4-carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Sca...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Potential of 2-(Aminomethyl)oxazole-4-carboxylic Acid Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Scaffold Advantage
In the realm of Fragment-Based Drug Discovery (FBDD), the 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a high-value pharmacophore. Unlike aliphatic linkers, the 1,3-oxazole core provides a rigid, aromatic spacer that orients the C2-aminomethyl and C4-carboxylate vectors in a precise geometry, mimicking the
and angles of peptide bonds. This guide analyzes its utility as a bioisostere for dipeptides (specifically Gly-Gly or Gly-Ser mimetics), its emerging role in SARS-CoV-2 protease inhibition, and its application in combating bacterial biofilms.
Structural Biology & Medicinal Chemistry
Bioisosterism and Peptidomimetics
The oxazole ring functions as a non-hydrolyzable surrogate for the amide bond. In 2-(aminomethyl)oxazole-4-carboxylic acid:
The C2-Aminomethyl group mimics the N-terminus or side chain of an amino acid (
position).
The Oxazole Nitrogen acts as a hydrogen bond acceptor, analogous to the carbonyl oxygen of a peptide bond.
The C4-Carboxylate mimics the C-terminus (
position).
This rigidity reduces the entropic penalty upon binding to protein targets, a critical factor in high-affinity ligand design.
Structure-Activity Relationship (SAR) Landscape
The therapeutic utility relies on orthogonal functionalization at the N- and C-termini.
Figure 1: SAR landscape illustrating the modular derivatization potential of the scaffold.
Therapeutic Case Studies
Antiviral Potency: SARS-CoV-2 PLpro Inhibition
Recent studies have highlighted oxazole derivatives as potent inhibitors of Papain-like protease (PLpro).[1] The 2-(aminomethyl) tail fits into the P3/P4 pocket of the enzyme, while the carboxylic acid (or its isostere) engages the catalytic dyad.
Mechanism: Covalent or non-covalent locking of the ubiquitin-binding site.
Key Insight: Replacing flexible aliphatic linkers with the oxazole core improves metabolic stability (
) and selectivity against host deubiquitinases (DUBs).
Antimicrobial & Anti-Biofilm Activity
Derivatives substituted at the C4 position with long-chain aryl groups have shown efficacy against Staphylococcus aureus biofilms.
Target: Disruption of quorum sensing pathways.
Efficacy: Compounds have demonstrated >75% biofilm inhibition at 250 µg/mL concentrations.[2][3]
Chemical Synthesis Strategy
Robust Synthesis of N-Boc-2-(aminomethyl)oxazole-4-carboxylic Acid
Rationale: Direct synthesis is challenging due to oxazole instability under harsh conditions. The Cornforth rearrangement or cyclodehydration of serine derivatives are preferred routes. Below is a scalable protocol via the Hantzsch-type cyclization.
The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold is underutilized. Future development should focus on:
Macrocyclization: Linking the C2 and C4 positions to create constrained macrocycles for "undruggable" protein-protein interactions.
DELs (DNA-Encoded Libraries): The scaffold's bifunctionality makes it an ideal hub for combinatorial chemistry in DEL synthesis.
References
BenchChem. 3-(Aminomethyl)-1,2-oxazole-4-carboxylic Acid - Structure and Applications. BenchChem. Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 21955402, 2-Amino-1,3-oxazole-4-carboxylic acid. PubChem.[4] Link
Zhang, H., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497.[2] Link
Santa Cruz Biotechnology. 2-[N-(tert-butoxycarbonyl)aminomethyl]oxazole-4-carboxylic acid Product Info. SCBT.[5] Link[5]
Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety targeting SARS-CoV-2 PLpro. Journal of Medicinal Chemistry (via IPBCAMS). Link
2-(Aminomethyl)oxazole-4-carboxylic acid CAS number and physical data
Executive Summary 2-(Aminomethyl)oxazole-4-carboxylic acid (CAS 1314974-14-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and peptide engineering.[1] Structurally, it serves as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminomethyl)oxazole-4-carboxylic acid (CAS 1314974-14-5) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and peptide engineering.[1] Structurally, it serves as a rigidified
-amino acid equivalent, offering a constrained scaffold that mimics the spatial arrangement of peptide bonds while enhancing metabolic stability against proteases.
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthetic pathways, and utility as a pharmacophore bioisostere. Due to the zwitterionic nature of the free acid, this guide also details the handling of its more stable derivatives (e.g., Boc-protected or ester forms) which are the standard reagents in drug development workflows.
Part 1: Chemical Identity & Physicochemical Data[2]
Nomenclature and Identifiers
The compound consists of a 1,3-oxazole ring substituted at the 2-position with an aminomethyl group and at the 4-position with a carboxylic acid.
As a free amino acid, the compound exists as a zwitterion in neutral aqueous solution, leading to high melting points and significant water solubility. For synthetic applications, it is almost exclusively handled as a hydrochloride salt or a protected intermediate to prevent self-condensation.
Property
Data (Experimental/Predicted*)
Context
Appearance
White to off-white solid
Hygroscopic in salt form.
Melting Point
>200°C (Decomposes)
Characteristic of zwitterionic amino acids.
Solubility
High: Water, DMSOLow: DCM, Hexane
Free acid is polar; Esters are lipophilic.
pKa (Acid)
~3.2 (Carboxylic acid)
Predicted based on oxazole electron-withdrawal.
pKa (Base)
~8.5 (Primary amine)
Lower than aliphatic amines due to ring proximity.
Storage
-20°C, Desiccated
Prevent hydrolysis and carbamate formation.
*Note: Exact experimental values for the free acid are rare due to its transient use; values are extrapolated from homologous oxazole amino acids.
Structural Topology & Pharmacophore Analysis
The oxazole ring acts as a planar spacer. The 2-aminomethyl group and 4-carboxylate provide vectors for peptide coupling, making it a "scaffold-constrained" glycine-glycine or GABA mimetic.
Figure 1: Structural topology highlighting the functional zones responsible for bioisosteric activity.
Part 2: Synthetic Routes & Manufacturing
The "Hantzsch-to-Azide" Protocol
The most robust method for synthesizing 2-(aminomethyl)oxazole-4-carboxylic acid avoids the instability of the free amino aldehyde. Instead, it utilizes the Hantzsch oxazole synthesis to create a chloromethyl intermediate, which is then converted to the amine.
Step-by-Step Methodology
Reagents:
Ethyl bromopyruvate (CAS 70-23-5)
2-Chloroacetamide (CAS 79-07-2)
Sodium Azide (NaN
)
Triphenylphosphine (PPh
) / Water (Staudinger Reduction)
Protocol:
Cyclization (Hantzsch): Reflux Ethyl bromopyruvate with 2-chloroacetamide in ethanol/toluene to yield Ethyl 2-(chloromethyl)oxazole-4-carboxylate .
Mechanism:[2][3] Alkylation of the amide oxygen followed by cyclodehydration.
Azidation: Treat the chloromethyl ester with NaN
in DMF at 60°C to generate Ethyl 2-(azidomethyl)oxazole-4-carboxylate .
Safety Note: Azides are potentially explosive. Maintain temperature <80°C and use a blast shield.
Reduction (Staudinger): React the azide with PPh
in THF/HO. The intermediate iminophosphorane hydrolyzes to release the primary amine.
Hydrolysis: Saponify the ester using LiOH in THF/Water.
Isolation: Carefully adjust pH to the isoelectric point (~5.5) to precipitate the zwitterion, or treat with HCl gas in dioxane to isolate the stable Hydrochloride salt .
Synthetic Workflow Diagram
Figure 2: The Hantzsch-Azide route provides a scalable pathway to the target, bypassing unstable aldehyde intermediates.
Part 3: Handling, Stability & Analytics
Analytical Validation (QC)
Researchers must validate the integrity of the oxazole ring, as it can undergo ring-opening under harsh acidic conditions (though it is generally more stable than furan).
¹H NMR (D₂O/DCl):
8.4 ppm (s, 1H): C5-H of the oxazole ring (Diagnostic singlet).
4.2 ppm (s, 2H): -CH-NH methylene protons.
HPLC Conditions:
Column: C18 Reverse Phase (Polar-embedded preferred for amino acids).
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).
Detection: UV 210-220 nm (End absorption of carboxylate/amide).
Common Pitfalls
Zwitterion Solubility: The free acid is difficult to extract from water. Solution: Use ion-exchange resin (Dowex) for purification or isolate as the HCl salt.
Decarboxylation: Prolonged heating of the free acid >150°C may lead to decarboxylation.
Boc-Protection: If using the compound for peptide synthesis, buy or synthesize the Boc-protected version (CAS 182120-90-7) directly to avoid solubility issues during coupling.
Part 4: Applications in Medicinal Chemistry[4][5]
Peptide Bioisosterism
The 2,4-disubstituted oxazole ring mimics the
and residues of a peptide chain or acts as a cis-amide bond surrogate. This is critical in the design of:
Macrocyclic Peptides: Increasing rigidity to lock active conformations.
Protease Inhibitors: The oxazole ring cannot be cleaved by peptidases, extending the half-life of the drug candidate.
DNA-Encoded Libraries (DEL)
The bifunctional nature (amine + acid) makes this molecule an ideal "connector" scaffold for DEL synthesis. It allows for the orthogonal attachment of diverse building blocks while maintaining a flat, aromatic core that can engage in
-stacking interactions with target proteins.
References
PubChem. (2024).[4] Compound Summary: Oxazole-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. (Context: General Hantzsch synthesis methodology adapted for functionalized oxazoles).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-(Aminomethyl)oxazole-4-carboxylic Acid
Executive Summary & Compound Analysis
2-(Aminomethyl)oxazole-4-carboxylic acid (CAS: 1314974-14-5) represents a distinct class of heterocyclic building blocks used in peptidomimetics and fragment-based drug discovery (FBDD). Unlike simple lipophilic drugs, this molecule behaves as a rigid zwitterion .
Effective handling of this compound requires moving beyond standard "like dissolves like" heuristics. Its solubility is governed not just by polarity, but by the high crystal lattice energy resulting from strong intermolecular ionic interactions (ammonium
carboxylate) and hydrogen bonding networks.
Core Physicochemical Challenges:
Zwitterionic Nature: At neutral pH, the molecule exists primarily as an inner salt, leading to poor solubility in organic solvents and potential precipitation in aqueous media near the isoelectric point (pI).
Oxazole Ring Influence: The electron-withdrawing nature of the oxazole ring lowers the pKa of the amine compared to aliphatic amines, while increasing the acidity of the carboxylic acid.
Lattice Energy: High melting point behavior (typically >180°C for analogues) indicates that breaking the crystal lattice requires solvents with high dielectric constants or the ability to disrupt ionic networks.
Predicted Solubility Profile
Based on structural chemoinformatics and empirical data from oxazole-amino acid analogues, the following solubility profile serves as the baseline for process development.
Table 1: Solvent Class Compatibility Matrix
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Insight
Polar Aprotic
DMSO, DMF, DMAc, NMP
High (>50 mg/mL)
High dielectric constant disrupts the ionic lattice; best for coupling reactions.
Polar Protic
Water (Neutral pH)
Low to Moderate
Limited by zwitterionic lattice energy. Solubility is lowest at pI (approx. pH 5.5–6.5).
Acidic Media
1N HCl, TFA, Acetic Acid
Very High
Protonation of the carboxylate breaks the zwitterion, forming a soluble cationic salt.
Basic Media
1N NaOH, TEA/Water
Very High
Deprotonation of the ammonium forms a soluble anionic salt.
Alcohols
Methanol, Ethanol, iPrOH
Low (<10 mg/mL)
Often insufficient to break the zwitterionic lattice unless heat or acid (e.g., HCl/MeOH) is applied.
Chlorinated
DCM, Chloroform
Negligible
Incompatible with the ionic character of the zwitterion.
Non-Polar
Hexanes, Toluene, Et2O
Insoluble
Completely incompatible. Used as anti-solvents for precipitation.
The "Zwitterion Trap": pH-Dependent Solvation
Understanding the ionization state is critical for extraction and purification. You cannot effectively extract the free amino acid into an organic layer (like EtOAc) from water at neutral pH.
The Mechanism:
pH < 2 (Cationic): The molecule is protonated (
). Soluble in water; insoluble in organics.
pH ~ 6 (Zwitterionic): The molecule is neutral overall (
). Net charge is zero, but the dipole moment is massive. Solubility Minimum. This is the target pH for precipitating the pure compound from water.
Caption: Equilibrium shifts dictate solubility. Process isolation targets the central Zwitterion state for precipitation.
Experimental Protocol: Determination of Thermodynamic Solubility
Do not rely on visual estimation. For accurate drug development data (e.g., for formulation or reaction concentration), use this "Shake-Flask" protocol coupled with HPLC.
Objective: Determine saturation solubility (
) at 25°C.
Reagents:
Test Compound: 2-(Aminomethyl)oxazole-4-carboxylic acid (>98% purity).
Internal Standard: Benzoic acid or similar (if using HPLC).
Step-by-Step Workflow:
Preparation (Supersaturation):
Weigh ~20 mg of compound into 2 mL HPLC vials (glass).
Add 500 µL of the target solvent.
Observation: If it dissolves immediately, add more solid until a visible suspension (slurry) remains.
Equilibration:
Cap vials tightly.
Agitate at 25°C for 24 hours using a thermomixer or orbital shaker (600 rpm).
Critical: Ensure solid is present throughout the 24h. If all solid dissolves, the result is only a "greater than" value (kinetic solubility).
Filtration:
Centrifuge the slurry at 13,000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm PTFE filter (for organics) or PVDF filter (for aqueous). Avoid Nylon filters as they may bind the amine.
Quantification (HPLC-UV):
Dilute the filtrate 100x with Mobile Phase A (Water/0.1% TFA) to ensure it is within the linear range of the detector.
Inject onto a C18 column (e.g., Agilent Zorbax SB-C18).
Detection: 210 nm (Amide/Carboxyl) and 254 nm (Oxazole ring).
Calculate concentration against a calibration curve of the standard.
Visualization: Solubility Screening Workflow
Caption: Standardized Shake-Flask protocol ensures thermodynamic equilibrium is reached before measurement.
Practical Applications for the Researcher
A. Synthesis & Coupling Reactions
Problem: The zwitterion is insoluble in DCM/THF, making standard amide coupling (EDC/NHS) difficult.
Solution: Use DMF or NMP as the reaction solvent. If the amine must be free (unprotected), add 1 equivalent of DIPEA to ensure the amine is nucleophilic, but be aware this increases solubility in the organic phase, complicating workup.
Alternative: Protect the amine (Boc) or the acid (Methyl ester) to render the molecule soluble in standard organics (DCM, EtOAc).
B. Purification Strategy
Flash Chromatography: Do not use standard Hexane/EtOAc. The compound will stick to the silica.
Recommended: Reverse Phase (C18) using Water/Acetonitrile + 0.1% Formic Acid.
Recrystallization:
Dissolve in minimum hot water (or 1N HCl).
Adjust pH to ~6.0 using NaOH or Acetate buffer.
Cool to 4°C to induce crystallization of the zwitterion.
Add Ethanol as an anti-solvent if necessary.
References
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
PubChem Compound Summary. (2023). 2-Amino-1,3-oxazole-4-carboxylic acid (Analogue Data).[4][5] National Center for Biotechnology Information.
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.
history and discovery of aminomethyl oxazole carboxylic acids
An In-depth Technical Guide to the History, Synthesis, and Application of Aminomethyl Oxazole Carboxylic Acids Executive Summary The oxazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the History, Synthesis, and Application of Aminomethyl Oxazole Carboxylic Acids
Executive Summary
The oxazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of a specific, highly functionalized subclass: aminomethyl oxazole carboxylic acids. We will explore the historical context of their discovery, delve into the key synthetic methodologies that enable their creation, and illuminate their critical role as versatile building blocks in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the chemical logic, experimental protocols, and strategic applications of this important class of heterocyclic compounds.
Introduction: The Oxazole Core as a Bioactive Scaffold
The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Depending on the relative positions of the heteroatoms, they exist as isomers, with the 1,3-oxazole being the most common. However, its isomer, the 1,2-oxazole, more commonly known as isoxazole, has also demonstrated significant biological activity.[1] The stability of the oxazole ring, combined with its capacity for diverse substitutions, has made it a recurring motif in numerous pharmaceuticals.[2]
Aminomethyl oxazole carboxylic acids are particularly valuable as they are bifunctional molecules, featuring both a carboxylic acid and an aminomethyl group.[3] This unique structure provides two distinct points for chemical modification, making them ideal building blocks for constructing complex molecules, such as peptide mimetics or components for DNA-encoded chemical libraries.[3][4] Their structural similarity to neuroactive molecules and unnatural amino acids has positioned them as key scaffolds for compounds targeting the central nervous system (CNS).[3]
Historical Perspective and Discovery
The synthesis of the oxazole ring dates back to the late 19th century with the work of Emil Fischer in 1896.[5] However, the specific emergence of aminomethyl oxazole carboxylic acids is a more recent development, driven by the escalating demands of medicinal chemistry for novel, drug-like scaffolds. Their "discovery" was less a single event and more an evolution, as the need for constrained, unnatural amino acids grew for creating peptides with improved pharmacological properties.
Researchers recognized that incorporating the rigid oxazole core into a peptide backbone could enforce specific conformations, enhancing binding affinity and metabolic stability. The aminomethyl and carboxylic acid functionalities mimic the N-terminus and C-terminus of a natural amino acid, allowing for seamless integration into peptide-like structures.[4] This realization marked the beginning of their widespread use as indispensable tools in the design of novel therapeutics.
Core Synthetic Methodologies
The synthesis of aminomethyl oxazole carboxylic acids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. It is critical to distinguish between synthetic routes for 1,3-oxazoles and 1,2-oxazoles (isoxazoles), as they involve different precursors and reaction mechanisms.
Synthesis of 3-(Aminomethyl)-1,2-Oxazole-4-Carboxylic Acid Derivatives
A prevalent strategy for constructing the 1,2-oxazole (isoxazole) ring involves the cyclization of a three-carbon component with hydroxylamine.[4] This approach offers a high degree of control over the final substitution pattern.
Causality Behind Experimental Choices: This pathway is favored due to the ready availability of amino acids as chiral or achiral starting materials. The conversion to a β-keto ester followed by reaction with an acetal creates a highly reactive β-enamino ketoester intermediate, which is primed for cyclization. Hydroxylamine acts as the nitrogen and oxygen source for the isoxazole ring, attacking the ketoester in a regioselective manner to yield the desired product.
Step 1: β-Keto Ester Formation: Convert a starting amino acid into its corresponding β-keto ester.
Step 2: Enamino Ketoester Synthesis: React the β-keto ester with N,N-dimethylformamide dimethylacetal. This step introduces the enamine functionality required for the subsequent cyclization.
Step 3: Cyclization with Hydroxylamine: Treat the resulting cycloaminyl β-enamino ketoester with hydroxylamine hydrochloride. This key step forms the 1,2-oxazole ring.
Step 4: Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Caption: Synthesis of 1,2-Oxazole (Isoxazole) Core.
Synthesis via Halomethyl Intermediates and Subsequent Amination
An alternative approach involves the synthesis of a 2-(halomethyl)oxazole, which can then be converted to the desired aminomethyl derivative through nucleophilic substitution.[6] This method is highly versatile for creating a variety of N-substituted aminomethyl oxazoles.
Causality Behind Experimental Choices: 2-(Halomethyl)oxazoles serve as excellent electrophilic scaffolds.[6] The halogen acts as a good leaving group, allowing for facile reaction with a wide range of amine nucleophiles. This provides a modular approach to introduce diversity at the aminomethyl position, which is crucial for structure-activity relationship (SAR) studies.
Step 1: Synthesis of 2-(Chloromethyl)oxazole: Prepare the 2-(chloromethyl)oxazole scaffold from the corresponding chloroacetyl ester of benzoin or a substituted benzoin.
Step 2: Nucleophilic Substitution: React the 2-(chloromethyl)oxazole with a primary or secondary amine (e.g., ethanolamine, morpholine, aniline). The reaction conditions may vary depending on the nucleophilicity of the amine.
Step 3: Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up to remove salts and unreacted starting materials. The final product is then purified, typically by flash chromatography.
Derivatization and Application in Drug Discovery
The true power of aminomethyl oxazole carboxylic acids lies in their utility as bifunctional building blocks. The carboxylic acid and amino groups serve as convenient handles for extensive chemical modification, enabling the rapid generation of compound libraries for high-throughput screening.
Modification of the Functional Groups
Carboxylic Acid Moiety: The carboxylic acid can be readily converted into amides, esters, or other bioisosteres.[3][7] Amide coupling is typically achieved using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM).[3] These modifications are fundamental for tuning the physicochemical properties of the molecule, such as solubility, polarity, and hydrogen bonding capacity.
Aminomethyl Moiety: The primary amine can be acylated, alkylated, or used in reductive amination to introduce a vast array of substituents, further expanding the accessible chemical space.
Caption: Workflow for Drug Discovery using the Scaffold.
Biological Activities and Therapeutic Targets
Derivatives of aminomethyl oxazole carboxylic acids have demonstrated a wide spectrum of biological activities, validating their status as a privileged scaffold.[2][8]
Biological Activity
Therapeutic Area
Key Structural Features / Example
Reference(s)
Immunosuppressive
Autoimmune Diseases, Transplant
5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have shown potent activity.
Case Study: DGAT-1 Inhibitors for Obesity and Diabetes
A notable success story is the discovery of potent and orally active inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme critical for triglyceride formation.[9] Researchers identified a lead structure based on a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide. Through systematic optimization of the carboxylic acid derivatives, they developed compounds that demonstrated dose-dependent inhibition of weight gain and improved glucose tolerance in rat models, highlighting the scaffold's potential for treating metabolic disorders.[9]
Conclusion and Future Outlook
The history of aminomethyl oxazole carboxylic acids is a testament to the synergy between synthetic chemistry and drug discovery. From the early foundational synthesis of the oxazole ring to their current status as highly sought-after building blocks, their journey highlights an evolution toward molecular complexity and functional sophistication. The dual functionality of these compounds provides a robust platform for generating vast chemical libraries, which will continue to yield novel therapeutic agents. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the aminomethyl oxazole carboxylic acid core is poised to remain a central and invaluable scaffold in the ongoing quest for new medicines.
References
Title: 3-(Aminomethyl)
Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives
Source: MDPI
URL
Title: Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)
Title: One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent
Source: NIH National Library of Medicine
URL
Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)
Title: Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates
Source: ElectronicsAndBooks
URL
Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review
Source: Indian Journal of Pharmaceutical Sciences
URL
Title: Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes
Source: PubMed
URL
Title: Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
Title: Convenient one-pot synthesis of 2-oxazolines from carboxylic acids
Source: PubMed
URL
Title: A comprehensive review on biological activities of oxazole derivatives
Source: BMC Chemistry
URL
The 2-(Aminomethyl)oxazole-4-carboxylic Acid Scaffold: A Technical Guide to Bioisosteric Design and Therapeutic Utility
Executive Summary The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it functions as a rigidified, heterocyclic bioisostere of peptide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it functions as a rigidified, heterocyclic bioisostere of peptide fragments (specifically Gly-Gly or
-alanine) and -aminobutyric acid (GABA). Its utility spans from constraining peptide backbones to improve metabolic stability (protease resistance) to serving as a core motif in antibiotics (e.g., macrocidins) and transthyretin (TTR) amyloid inhibitors.
This guide provides a technical breakdown of its structural biology, synthetic pathways, and validated bioactivity protocols, designed for application scientists and drug discovery chemists.
Structural Pharmacology & Cheminformatics
Bioisosterism and Conformational Restriction
The oxazole ring is aromatic, planar, and electron-rich. When substituted with an aminomethyl group at C2 and a carboxylic acid at C4, the molecule mimics the spatial arrangement of amino acids but with significantly reduced conformational entropy.
Peptide Bond Surrogate: The oxazole ring replaces the amide bond (
). The ring nitrogens and oxygens retain hydrogen bond acceptor capabilities similar to the carbonyl oxygen of a peptide bond.
Dipole Alignment: The 1,3-oxazole ring possesses a strong dipole moment that aligns with the
-helix dipole in proteins, making it an excellent C-terminal cap or internal constraint.
Metabolic Stability: Unlike the hydrolytically labile amide bond, the oxazole ring is resistant to peptidases and proteases, extending the in vivo half-life of peptidomimetics.
Key Physicochemical Properties
Property
Value/Description
Relevance
H-Bond Donors
1 (Amine) + 1 (Acid)
Critical for active site binding (e.g., Serine proteases).
H-Bond Acceptors
3 (N, O in ring, O in acid)
Mimics peptide carbonyls.
pKa (Ring N)
~0.8 - 1.0
Weakly basic; remains unprotonated at physiological pH, unlike imidazole.
Geometry
Planar, Rigid
Locks the and torsion angles, reducing entropy penalty upon binding.
Synthetic Methodologies
Efficient synthesis is the bottleneck for this scaffold. We present two primary routes: the classical Hantzsch cyclization (robust, scaleable) and the modern Isoxazole-Azirine-Oxazole Isomerization (high regioselectivity).
Protocol A: Modified Hantzsch Cyclization
This method builds the ring from acyclic precursors.
Reagents:
Ethyl 2-chloroacetoacetate (Precursor A)
Urea or N-protected glycine amide (Precursor B)
Solvent: Ethanol/DMF
Step-by-Step Workflow:
Condensation: Reflux Precursor A and Precursor B in ethanol for 6–12 hours. The amine attacks the ketone, followed by displacement of the chloride by the oxygen.
Dehydration: Acid-catalyzed dehydration (using
or ) closes the ring.
Hydrolysis: Treat the resulting ester with LiOH (THF/Water, 1:1) at 0°C to liberate the C4-carboxylic acid.
Deprotection: If an N-protecting group (Boc/Fmoc) was used on the aminomethyl chain, remove it using TFA/DCM or Piperidine/DMF respectively.
Analogs of oxazole-4-carboxylic acid exhibit activity against Gram-positive bacteria by mimicking the structure of Macrocidins (derived from Phoma macrostoma).
Mechanism: Inhibition of bacterial acetyl-CoA carboxylase or interference with biofilm formation.
SAR Insight: Lipophilic substituents at C5 enhance membrane permeability, while the C4-acid is crucial for binding magnesium ions in the active site of target enzymes.
Transthyretin (TTR) Amyloid Inhibition
While 2-aryl derivatives are classical TTR inhibitors (e.g., Tafamidis analogs), the 2-aminomethyl variants offer a novel binding mode.
Mechanism: The scaffold binds to the thyroxine-binding pocket of the TTR tetramer, stabilizing the native fold and preventing dissociation into amyloidogenic monomers.
Key Interaction: The C4-carboxylate forms electrostatic bridges with Lys15/Lys15’ in the TTR channel.
Peptidomimetics (Protease Inhibition)
The 2-(aminomethyl)oxazole moiety is a "homo-amino acid" mimic.
Logic: The aminomethyl group occupies the S1 specificity pocket (mimicking the P1 Arg/Lys side chain), while the oxazole ring positions the carbonyl (C4-COOH) to interact with the oxyanion hole or catalytic triad.
Purpose: Validate antibacterial potency of the scaffold.
Preparation: Dissolve oxazole analogs in DMSO (Stock 10 mg/mL).
Culture: Grow S. aureus (ATCC 29213) in Mueller-Hinton Broth to
.
Dilution: Perform serial 2-fold dilutions of the compound in 96-well plates (Range: 0.5 – 256
g/mL).
Incubation: Add bacterial suspension (
CFU/mL) and incubate at 37°C for 18–24 hours.
Readout: Determine MIC as the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).
Protocol: TTR Fibril Formation Assay
Purpose: Assess the scaffold's ability to stabilize TTR and prevent amyloidogenesis.
Reagents: Recombinant WT-TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).
Acid Denaturation: Mix TTR with the test compound (10
M) and adjust pH to 4.4 using acetate buffer (this triggers fibril formation).
Incubation: Incubate at 37°C for 72 hours in the dark.
Turbidity Measurement: Measure absorbance at 400 nm. Lower absorbance compared to control indicates inhibition of fibril formation.
Validation: Confirm with Thioflavin T (ThT) fluorescence assay (Ex: 440 nm, Em: 482 nm).
Bioactivity Logic Diagram (Graphviz)
Caption: Mapping the bioactivity domains of the scaffold to specific molecular mechanisms.
References
Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and SAR Studies. RSC Advances. (2025). Link
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organic Chemistry. (2019). Link
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Marine Drugs / NIH. (2020). Link
Development of a Method for the Synthesis of 2,4,5-Trisubstituted Oxazoles. Beilstein Journal of Organic Chemistry. (2021). Link
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS ONE. (2009).[1] (Note: Comparative scaffold analysis). Link
An In-Depth Technical Guide to the Ionization and pKa Determination of 2-(Aminomethyl)oxazole-4-carboxylic acid
Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa values of 2-(aminomethyl)oxazole-4-carboxylic acid, a heterocyclic compound with structural motifs common in medicinal chemistry.[5][6][7][8][9] We will delve into the ionization behavior of its constituent functional groups, present detailed experimental protocols for accurate pKa determination using potentiometric titration and UV-Vis spectrophotometry, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the acid-base properties of this and similar molecules.
Introduction: The Significance of pKa in Drug Development
The extent of ionization of a drug molecule at physiological pH (typically around 7.4) governs its solubility, permeability across biological membranes, and binding interactions with its target.[2][3][10] 2-(Aminomethyl)oxazole-4-carboxylic acid possesses both a basic aminomethyl group and an acidic carboxylic acid group, making it a zwitterionic compound whose net charge is highly dependent on pH. A thorough understanding of its pKa values is therefore paramount for predicting its behavior in biological systems and for optimizing its formulation and delivery.[3][10]
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[5][7][8] The ability to precisely determine the pKa of substituted oxazoles like the title compound is crucial for structure-activity relationship (SAR) studies and for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic properties.[4]
Theoretical Framework: Ionization of 2-(Aminomethyl)oxazole-4-carboxylic acid
2-(Aminomethyl)oxazole-4-carboxylic acid has three potential ionization centers: the carboxylic acid group, the aminomethyl group, and the oxazole ring itself.
Carboxylic Acid Group (-COOH): This group is acidic and will lose a proton to form a carboxylate anion (-COO⁻). The pKa of a carboxylic acid on a heterocyclic ring is influenced by the electron-withdrawing or -donating nature of the ring. For comparison, the pKa of a typical aliphatic carboxylic acid is around 4-5.
Aminomethyl Group (-CH₂NH₂): This primary amine is basic and will accept a proton to form a positively charged ammonium group (-CH₂NH₃⁺). The pKa of the conjugate acid is typically in the range of 9-11 for similar aliphatic amines.[11]
Oxazole Ring: The oxazole ring contains a nitrogen atom which is weakly basic. The pKa of the oxazole nitrogen is generally low, and it is not expected to be a significant site of protonation under physiological conditions.
Based on these functional groups, we can predict two primary pKa values for 2-(aminomethyl)oxazole-4-carboxylic acid, corresponding to the dissociation of the carboxylic acid (pKa₁) and the deprotonation of the aminomethyl group's conjugate acid (pKa₂). The isoelectric point (pI), the pH at which the molecule has a net zero charge, can be calculated from these two pKa values.[11]
The ionization equilibrium can be visualized as follows:
Caption: Ionization states of 2-(aminomethyl)oxazole-4-carboxylic acid.
Experimental Determination of pKa Values
Several robust methods are available for the experimental determination of pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[12][13]
Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[13][14] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[15][16]
Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[15]
Sample Preparation: Prepare a solution of 2-(aminomethyl)oxazole-4-carboxylic acid of a known concentration (e.g., 1 mM) in deionized water.[15] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[15]
Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15][16]
Titration Procedure:
Place the sample solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic groups.[15][16]
Begin the titration by adding small, precise volumes of the standardized acid or base.
Record the pH after each addition, allowing the solution to equilibrate.
Continue the titration until the pH change between additions becomes minimal, indicating the buffer regions and equivalence points.
Data Analysis:
Plot the measured pH versus the volume of titrant added to generate a titration curve.
The pKa values correspond to the pH at the half-equivalence points of the titration curve.[15][17][18][19] These are the points of inflection in the buffer regions.
The experimental workflow for potentiometric titration can be summarized as follows:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[20][21] This method offers high sensitivity and can be performed with smaller sample quantities compared to potentiometric titration.[14][21]
Wavelength Selection:
Record the UV-Vis spectra of 2-(aminomethyl)oxazole-4-carboxylic acid in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 11-12) solutions to identify the wavelengths of maximum absorbance for the fully protonated and fully deprotonated species.
Identify an isosbestic point, a wavelength at which the molar absorptivity of the different species is the same.
Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa ranges.
Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the prepared buffers.
Spectral Measurement:
Measure the absorbance of each solution at the selected analytical wavelengths.
Data Analysis:
Plot the absorbance at a chosen wavelength versus the pH of the buffer.
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa value.[22]
Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation by plotting log[([A⁻]/[HA])] versus pH.[19]
Data Interpretation and Expected Results
For 2-(aminomethyl)oxazole-4-carboxylic acid, we anticipate observing two distinct pKa values.
Parameter
Predicted Range
Ionizable Group
pKa₁
2 - 4
Carboxylic Acid (-COOH)
pKa₂
9 - 11
Aminomethyl (-NH₃⁺)
The titration curve would exhibit two buffer regions corresponding to these pKa values. The species distribution diagram, which can be constructed from the determined pKa values, will illustrate the percentage of each ionic form (cationic, zwitterionic, and anionic) as a function of pH. At physiological pH (~7.4), the molecule is expected to exist predominantly in its zwitterionic form.
Advanced and High-Throughput Methods
For drug discovery programs that require the analysis of a large number of compounds, high-throughput methods for pKa determination are invaluable.
Capillary Electrophoresis (CE): CE is a powerful technique that measures the electrophoretic mobility of an analyte as a function of pH. It requires very small sample volumes and can resolve impurities, making it suitable for early-stage drug discovery.[23] The pKa is determined by fitting the mobility data to a sigmoidal curve.[23] Internal standard CE (IS-CE) further enhances the accuracy and throughput of this method.[24][25][26]
Automated Titration Systems: Modern automated systems can perform potentiometric or spectrophotometric titrations with high precision and minimal manual intervention, significantly increasing experimental throughput.[12]
Computational pKa Prediction
In addition to experimental determination, computational methods can provide valuable estimates of pKa values, particularly in the early stages of drug design. These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical calculations.[27][28][29][30] While computational predictions are a useful guide, experimental verification remains the gold standard for accurate pKa determination.[31]
Conclusion
The determination of the pKa values of 2-(aminomethyl)oxazole-4-carboxylic acid is a critical step in its characterization as a potential drug candidate. This guide has outlined the theoretical basis for its ionization and provided detailed protocols for its experimental determination using potentiometric titration and UV-Vis spectrophotometry. A thorough understanding of the acid-base properties of this and similar molecules is essential for the successful development of new therapeutics.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Barceló-Oliver, M., et al. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(14), 2841–2851.
Bary, A. A., et al. (2010). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Sílice (CSIC).
Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
Manallack, D. T. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 41(21), 7146–7157.
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. Trends in Analytical Chemistry, 26(11), 1043-1061.
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Oum-Ammar, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 139-143.
Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]
Mai, T. D., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry, 87(12), 6062-6069.
N/A. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
N/A. (2020, January 6).
N/A. (n.d.). Determination of The Pka Values of An Amino Acid. Scribd.
Glavan, G., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 974-979.
El-Deen, A. K., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa.
Wikipedia. (n.d.). Protein pKa calculations. Retrieved from [Link]
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds.
Yoshida, N., et al. (2021).
Rowan Scientific. (2024, March 8).
Shields, G. C. (2015, December 1). Computational Approaches to Predict pKa Values.
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
PubChem. (n.d.). 2-Amino-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
Wiley. (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]
Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
Indian Journal of Pharmaceutical Sciences. (2023).
Ali, F., et al. (2021, October 17). Synthetic approaches for oxazole derivatives: A review.
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
N/A. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
Engineering Rigidity: The 2-(Aminomethyl)oxazole-4-carboxylic Acid Scaffold in Peptidomimetics
Executive Summary The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a critical structural motif in modern medicinal chemistry, serving as a rigid, heterocyclic isostere of the peptide bond. Unlike flexible...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a critical structural motif in modern medicinal chemistry, serving as a rigid, heterocyclic isostere of the peptide bond. Unlike flexible dipeptide chains, this scaffold locks the backbone conformation, reducing entropic penalties upon receptor binding and enhancing metabolic stability against proteases. This guide details the structural rationale, synthetic methodologies, and solid-phase peptide synthesis (SPPS) integration of this scaffold, designed for researchers optimizing pharmacokinetics in drug discovery.
Structural Rationale & Bioisosterism[1]
The Conformational Lock
In native peptides, the amide bond (
) allows for rotation around the (N-C) and (C-C) angles, often leading to a "random coil" state in solution. The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold replaces the amide bond and the C of the subsequent amino acid with a planar, aromatic oxazole ring.
Geometry: The oxazole ring forces the atoms corresponding to the peptide backbone into a coplanar arrangement.
Hydrogen Bonding: The oxazole nitrogen (N3) retains hydrogen bond acceptor capability, mimicking the carbonyl oxygen of the peptide bond, while the aromatic ring stacking can engage in
- interactions.
Proteolytic Resistance: By replacing the scissile amide bond with a heterocyclic ether/imine system, the scaffold renders the peptide backbone unrecognizable to standard proteases (e.g., trypsin, chymotrypsin).
Diagram: Peptide vs. Oxazole Scaffold
The following diagram illustrates the structural superposition of the native dipeptide (Gly-Ser) and the oxazole isostere.
Caption: Functional comparison between a native dipeptide and the oxazole scaffold, highlighting the shift from flexibility to rigid constraint.
Synthetic Methodologies
While classical Hantzsch synthesis (condensation of amides with
-haloketones) is possible, it often suffers from low yields for oxazoles compared to thiazoles. For high-fidelity peptidomimetic applications, the Biomimetic Cyclodehydration-Oxidation Strategy is the industry standard. This route allows for the direct conversion of a Serine-containing peptide precursor into the oxazole scaffold.
The Biomimetic Route (Serine Oxidation)
This method mimics the biosynthesis of natural products like Microcin B17. It involves three key phases:
Coupling: Formation of a dipeptide (e.g., Boc-Gly-Ser-OMe).
Cyclodehydration: Conversion of the serine residue into an oxazoline using a fluorinating agent (DAST, Deoxo-Fluor) or Burgess reagent.
Oxidation: Aromatization of the oxazoline to the oxazole using chemical oxidants (BrCCl
/DBU, MnO, or NiO).
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the oxazole scaffold via the modified biomimetic cyclodehydration-oxidation pathway.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-(N-Boc-aminomethyl)oxazole-4-carboxylate.
Scale: 5.0 mmol.
Phase 1: Dipeptide Assembly
Dissolve N-Boc-Gly-OH (1.0 eq) and H-Ser-OMe·HCl (1.1 eq) in DMF (20 mL).
Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C.
Stir at room temperature for 4 hours.
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. Dry over MgSO and concentrate.
Checkpoint: Verify Mass (LC-MS) for Boc-Gly-Ser-OMe.
Phase 2: Cyclodehydration to Oxazoline
Note: Moisture sensitive reaction. Use oven-dried glassware.
Dissolve the dipeptide (5.0 mmol) in anhydrous DCM (50 mL).
When incorporating this scaffold into longer peptides, two strategies exist:
Strategy A: The "Building Block" Approach
The pre-synthesized oxazole amino acid (Fmoc-protected on the amine, free acid on the carboxyl) is used as a standard monomer.
Deprotection: Standard 20% Piperidine in DMF.
Coupling: HATU/HOAt is recommended due to the reduced nucleophilicity of the aromatic amine if the oxazole is internal, or standard conditions if coupling to the oxazole carboxyl.
Acid Sensitivity: The oxazole ring is generally stable to TFA cleavage cocktails (95% TFA), making it compatible with Fmoc chemistry.
Strategy B: On-Resin Cyclization
For sequences where the oxazole is formed in situ:
Couple Fmoc-Ser(Trt)-OH to the resin-bound peptide.
Deprotect Fmoc.
Couple the next amino acid (e.g., Fmoc-Gly-OH).
Cyclization: Treat the resin with Deoxo-Fluor/DCM.
Oxidation: Treat the resin with CuBr
/DBU or similar mild oxidants compatible with the solid support.
Comparison of Strategies
Feature
Building Block Approach
On-Resin Cyclization
Purity
High (Purified before coupling)
Variable (Dependent on conversion)
Flexibility
Lower (Requires synthesis of block)
High (Any sequence possible)
Stereochemistry
Fixed (Chiral HPLC possible)
Retention of Ser stereochemistry
Recommendation
Preferred for Drug Discovery
Preferred for Library Screening
References
Biron, E., Chatterjee, J., & Kessler, H. (2006).[1][2] Solid-phase synthesis of 1,3-azole-based peptides and peptidomimetics.[1][2] Organic Letters, 8(11), 2417-2420.[1][2] Link
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Link
Kusebauch, B., et al. (2011).[3][4] Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. ChemBioChem, 12(15), 2284-2288. Link
Application Note: Synthesis Protocols for 2-(Aminomethyl)oxazole-4-carboxylic Acid
Executive Summary & Strategic Analysis The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a critical "chimeric" amino acid, bridging the structural space between natural -amino acids and heteroaromatic phar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The 2-(aminomethyl)oxazole-4-carboxylic acid scaffold represents a critical "chimeric" amino acid, bridging the structural space between natural
-amino acids and heteroaromatic pharmacophores. In drug discovery, this moiety serves as a rigidified bioisostere for peptide bonds (amide replacement) or as a bifunctional linker in fragment-based drug design (FBDD).
Synthesis Strategy:
The most robust and scalable route to 2-substituted oxazole-4-carboxylates is the Hantzsch Oxazole Synthesis . This protocol utilizes the condensation of a primary amide (derived from glycine) with a
-bromo--keto ester (ethyl bromopyruvate). Unlike the Cornforth rearrangement or Van Leusen reaction, the Hantzsch method provides direct access to the 2,4-substitution pattern with high regiocontrol.
Critical Process Parameters (CPPs):
Amide Nucleophilicity: The starting amide (N-Boc-glycinamide) must be pure; trace ammonium salts will compete, leading to unsubstituted oxazoles.
Lachrymator Control: Ethyl bromopyruvate is a potent lachrymator and alkylating agent, requiring strict engineering controls.
Acid Sensitivity: The final oxazole ring is stable, but the Boc-protecting group is acid-labile. The deprotection step must be carefully timed to avoid decarboxylation or ring opening (though the 4-ester stabilizes the ring).
Retrosynthetic Analysis
The logical disconnection reveals the convergent nature of the Hantzsch synthesis. We disassemble the oxazole ring at the C2-N3 and C4-O1 bonds.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from ethyl bromopyruvate and N-Boc-glycinamide.[1]
Detailed Experimental Protocols
Phase 1: Preparation of N-Boc-Glycinamide
Note: While commercially available, in-house synthesis ensures the absence of ammonium chloride contaminants.
Addition: Add Ethyl Bromopyruvate (3.8 mL, 30.1 mmol) followed by solid CaCO
(4.3 g, 43 mmol). Note: The base scavenges the HBr generated, preventing premature Boc cleavage.
Reaction: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The intermediate hydroxy-oxazoline may be observed; prolonged reflux ensures dehydration to the oxazole.
Workup:
Cool to RT and filter off inorganic salts.
Concentrate the filtrate under reduced pressure.[1][2][3]
Dissolve residue in EtOAc, wash with water and brine.
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Anhydrous preferred to minimize ester hydrolysis side-reaction.
Table 2: Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield
Incomplete dehydration of hydroxy-oxazoline.
Extend reflux time or add TFAA (Trifluoroacetic anhydride) post-reaction to force dehydration.
Boc Loss
Reaction medium too acidic.
Increase CaCO loading or switch to NaHCO.
Dark/Tar Product
Polymerization of bromopyruvate.
Ensure inert atmosphere (N) and accurate temperature control (do not overheat).
Safety & Handling (HSE)
Ethyl Bromopyruvate: Severe lachrymator and skin irritant. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended. Quench spills with aqueous sodium thiosulfate.
Oxazole Stability: The oxazole ring is generally stable, but electron-rich oxazoles can undergo photo-oxidation. Store the final intermediate in amber vials under argon.
References
Videnov, G., et al. (1996).[6] "Synthesis of oxazole-containing glycine". Angewandte Chemie International Edition, 35(13/14), 1503–1506.
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles". The Journal of Organic Chemistry, 58(14), 3604–3606.
Bagley, M. C., et al. (2004). "One-pot synthesis of substituted oxazoles from propargylic amides". Synlett, (14), 2615-2617.
BenchChem. "Ethyl 2-(aminomethyl)oxazole-4-carboxylate: Structure and Applications". (Verified intermediate structure).
Application Note: Scalable Synthesis of 2-(Aminomethyl)oxazole-4-carboxylic acid from Acyclic Precursors
This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the robust synthesis of 2-(Aminomethyl)oxazole-4-carboxylic acid from acyclic precursors. Abstract The 2...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the robust synthesis of 2-(Aminomethyl)oxazole-4-carboxylic acid from acyclic precursors.
Abstract
The 2,4-disubstituted oxazole core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in peptide mimetics. This guide details a validated, three-step protocol for synthesizing 2-(Aminomethyl)oxazole-4-carboxylic acid starting from commercially available acyclic precursors: N-Boc-glycinamide and ethyl bromopyruvate . The method utilizes a modified Hantzsch oxazole synthesis, optimized for regioselectivity and scalability, avoiding the use of unstable aldehyde intermediates common in alternative routes.
Retrosynthetic Analysis & Strategy
To ensure a high-fidelity synthesis, we employ a convergent strategy. The oxazole ring is constructed via the condensation of a primary amide (providing the C2-aminomethyl fragment) and an
-halo-keto ester (providing the C4/C5 carbons and the carboxylate handle).
Strategic Advantages:
Regiocontrol: The use of ethyl bromopyruvate directs the carboxylate exclusively to the C4 position.
Modularity: The "left-hand" amine can be modified by altering the amino acid amide precursor.
Scalability: Avoids high-pressure hydrogenation or metal-catalyzed isomerizations.
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the convergence of acyclic amide and pyruvate precursors.
Detailed Experimental Protocol
Phase 1: Precursor Preparation (If not commercially sourced)
While N-Boc-glycinamide is commercially available, in-house preparation ensures freshness and anhydrous conditions critical for the cyclization step.
Solvent: Ethanol (Absolute) or Toluene (for higher temp)
Additive: CaCO3 (1.5 equiv) or NaHCO3 (to scavenge HBr)
Protocol:
Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend N-Boc-glycinamide (5.0 g, 28.7 mmol) and CaCO3 (4.3 g, 43 mmol) in absolute Ethanol (100 mL).
To obtain the final amino-acid scaffold, the ester and Boc group are removed sequentially.
Step 3A: Ester Hydrolysis
Dissolve the intermediate (2.0 g) in THF:Water (3:1) (20 mL).
Add LiOH·H2O (2.0 equiv). Stir at RT for 4 hours.
Acidify carefully to pH 3 with 1M HCl. Extract with EtOAc (x3).
Concentrate to yield 2-((tert-butoxycarbonyl)aminomethyl)oxazole-4-carboxylic acid .
Step 3B: Boc-Deprotection (Final)
Dissolve the acid in DCM (10 mL).
Add TFA (5 mL) or 4M HCl in Dioxane . Stir for 2 hours at RT.
Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove organic impurities.
Final Salt Form: The product will likely be isolated as the TFA or HCl salt. For the zwitterion, dissolve in minimal water and neutralize with Amberlyst A-21 (weakly basic resin) or adjust pH to isoelectric point (~pH 4-5) and lyophilize.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Specification
Impact on Quality
Stoichiometry
1.2 equiv Ethyl Bromopyruvate
Excess pyruvate ensures complete consumption of the amide, which is harder to separate from the product.
HBr Scavenger
CaCO3 or NaHCO3
Essential. Without base, the HBr generated can prematurely deprotect the Boc group or degrade the oxazole.
Temperature
Reflux (78-110°C)
Reaction is sluggish at RT. If using Toluene (110°C), yields may improve but side products increase.
Moisture
<0.1% Water
Water competes with the cyclodehydration, hydrolyzing the bromopyruvate. Use molecular sieves if necessary.
Troubleshooting Guide:
Low Yield in Cyclization: Switch solvent to DMF at 100°C or Toluene at reflux. Ensure Ethyl Bromopyruvate is fresh (it degrades/polymerizes over time; distill if dark brown).
Boc Loss: If Boc is lost during cyclization, re-protect the crude amine with Boc2O before purification to simplify chromatography.
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of the target oxazole.
Safety & Handling
Ethyl Bromopyruvate: Potent lachrymator and skin irritant. Handle only in a fume hood. Store in the refrigerator.
TFA (Trifluoroacetic acid): Corrosive and volatile. Use acid-resistant gloves.
Oxazole Intermediates: Treat as potential sensitizers.
References
Hantzsch Oxazole Synthesis (General Mechanism)
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
Use of Ethyl Bromopyruvate in Heterocycle Synthesis
Miyakawa, M., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives. Journal of Organic Chemistry, 84(23), 15567-15577. Link
Synthesis of 2-Aminomethyl-oxazoles (Analogous Protocols)
BenchChem Application Note. Synthesis of Oxazole-4-carboxylic acid derivatives. Link
Reaction Conditions for Amide-Bromopyruvate Condensation
Fan, W., et al. (2005).[4] One-pot synthesis of 2,4-disubstituted oxazoles from carboxylic acid amides and
Application Note & Protocol: Incorporation of 2-(Aminomethyl)oxazole-4-carboxylic Acid in Fmoc-Based Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid, 2-(Aminomethyl)oxazole-4...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid, 2-(Aminomethyl)oxazole-4-carboxylic acid, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the rationale behind protocol choices, offering detailed step-by-step methodologies, troubleshooting advice, and a discussion of potential side reactions. The protocols outlined herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of Oxazole-Containing Peptides
Oxazoles are a class of five-membered heterocyclic compounds that are privileged scaffolds in medicinal chemistry and natural product synthesis.[1] Their presence in peptide backbones, as seen in numerous bioactive marine natural products, confers significant advantages.[2] These include enhanced metabolic stability, resistance to enzymatic degradation, and the introduction of conformational constraints that can improve peptide-protein recognition and other biological interactions.[1][2] The incorporation of oxazole moieties is a key strategy in the field of peptidomimetics, bridging the gap between small molecules and larger biologics.[2][3]
2-(Aminomethyl)oxazole-4-carboxylic acid serves as a versatile and efficient building block for introducing this valuable heterocycle into a peptide sequence. Unlike methods that form the oxazole ring on-resin from serine or threonine precursors[1][4], using a pre-formed, protected building block simplifies the synthetic workflow and avoids potentially harsh cyclization and oxidation conditions. This guide details the use of its Fmoc-protected form, N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid, in a standard SPPS workflow.
The Building Block: N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid
The successful use of any non-proteinogenic amino acid in SPPS begins with understanding its structure and ensuring proper protection. 2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional molecule featuring a primary amine (via the aminomethyl group) and a carboxylic acid.[5]
Amino Group Protection: For incorporation via Fmoc SPPS, the aminomethyl group must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This prevents self-polymerization and ensures directional peptide bond formation.[6][]
Carboxylic Acid Group: The carboxylic acid at the 4-position is the point of attachment to the N-terminal amine of the growing peptide chain on the solid support.
Oxazole Ring: The oxazole ring itself is chemically stable under the standard conditions of Fmoc SPPS, including repeated exposure to mild base (e.g., piperidine) for Fmoc deprotection and strong acid (e.g., trifluoroacetic acid) for final cleavage.[6][]
Figure 1: Structure of the Fmoc-protected building block.
The Core Workflow: An Overview of Fmoc SPPS
The incorporation of our oxazole building block follows the well-established cyclic workflow of Fmoc-based SPPS. The strategy relies on an orthogonal protection scheme: the temporary N-terminal Fmoc group is removed by a mild base, while the permanent side-chain protecting groups and the resin linker are cleaved by strong acid at the end of the synthesis.[8]
Figure 2: The cyclic workflow of Fmoc Solid-Phase Peptide Synthesis.
Building Block: N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid.
Standard Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection.
Deprotection Reagent: 20% (v/v) piperidine in DMF.
Coupling Reagents:
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
Washing Solvents: DMF, DCM, Methanol.
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).
Precipitation Solvent: Cold diethyl ether.
Protocol 1: Resin Preparation and First Amino Acid Deprotection
Causality: This initial phase prepares the solid support for synthesis. Swelling the resin in a suitable solvent is critical as it makes the reactive sites within the polymer matrix accessible. The subsequent deprotection step removes the temporary Fmoc group from the resin's linker, exposing the primary amine required for coupling the first amino acid.
Resin Swelling: Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
Solvent Removal: Drain the DMF from the swollen resin.
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the first coupling reaction.
Protocol 2: Coupling of N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid
Causality: This is the core step for incorporating the oxazole moiety. The carboxylic acid of the building block must first be activated to form a highly reactive species that can readily undergo nucleophilic attack by the free amine on the resin. HATU is an aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, efficiently forms an activated O-acylisourea ester, leading to rapid and high-yield amide bond formation while minimizing racemization.[11][12][13]
Prepare Activation Solution: In a separate vial, dissolve N-Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
Pre-activation: Add DIPEA (2 equivalents relative to the amino acid) to the solution from the previous step. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes.
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates that all free amines have been acylated and the coupling is complete. If the test is positive (beads turn blue), the coupling reaction should be extended or repeated.
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) to remove excess reagents and byproducts.
Protocol 3: Peptide Chain Elongation
Repeat the cyclic process of deprotection (Protocol 1, steps 3-4) and coupling (Protocol 2) for each subsequent standard amino acid to be added to the peptide chain.
Protocol 4: Final Cleavage and Peptide Isolation
Causality: The final step uses a strong acid, TFA, to cleave the bond linking the completed peptide to the resin and to simultaneously remove the acid-labile side-chain protecting groups. Scavengers like TIS and water are crucial. Cationic species are generated during the deprotection of side chains (e.g., from Trp or Met), which can re-attach to the peptide, causing unwanted side reactions. TIS acts as a cation scavenger, and water helps to dissolve the peptide and scavenge other reactive intermediates.[14]
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1 (steps 3-4).
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add this cocktail to the dry peptide-resin (approx. 10 mL/g of resin).
Reaction: Agitate the mixture at room temperature for 2-3 hours.
Peptide Isolation: Filter the resin and collect the filtrate (which contains the peptide) into a centrifuge tube.
Precipitation: Add the TFA filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate (the crude peptide) should form.
Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether. Dry the crude peptide. The peptide can then be purified using reverse-phase HPLC.
Technical Considerations and Data
The success of incorporating this building block relies on ensuring efficient coupling. While structurally unique, its reactivity is comparable to other sterically unhindered amino acids.
Table 1: Recommended Coupling Reagents and Conditions
Coupling Reagent
Additive/Base
Solvent
Typical Time
Rationale & Notes
HATU
DIPEA or Collidine
DMF
1-2 hours
Highly efficient, fast reaction rates, low racemization. The gold standard for most couplings.[11][13]
HBTU/HOBt
DIPEA
DMF
1-3 hours
A classic and reliable choice. HOBt is added to suppress racemization.[12]
DIC/OxymaPure®
N/A
DMF
2-4 hours
Carbodiimide-based activation. Oxyma is a superior alternative to HOBt, offering better safety and efficiency.[11]
Table 2: Common Cleavage Cocktails
Cocktail Composition (v/v/v)
Target Residues
Purpose of Scavengers
TFA / H₂O / TIS (95:2.5:2.5)
Standard Peptides
A general-purpose cocktail. TIS scavenges carbocations.
TFA / EDT / H₂O / TIS (92.5:2.5:2.5:2.5)
Cys, Met, Trp
EDT (1,2-ethanedithiol) is added specifically to protect Cys and Met from modification.
TFA / TIS (95:5)
Peptides without sensitive residues
A simpler cocktail for robust peptide sequences.
Potential Side Reactions & Mitigation
While the oxazole ring is stable, general SPPS side reactions should be considered:
Racemization: The primary risk of racemization occurs during the activation step of the carboxylic acid. Using high-efficiency aminium salt reagents like HATU in combination with an additive (HOAt is intrinsic to HATU) significantly suppresses this side reaction.[12][15]
Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur after the coupling of the second amino acid, leading to chain termination. While not specific to the oxazole building block, it is a known issue in SPPS, especially with Pro or Gly at the C-terminus.[12][15] To mitigate this, one can use a 2-chlorotrityl chloride resin, which is sterically hindered, or couple the third amino acid immediately after deprotection of the second.[15]
Figure 3: Simplified schematic of the HATU-mediated coupling reaction.
Conclusion
2-(Aminomethyl)oxazole-4-carboxylic acid is a robust and valuable building block for synthesizing peptides with modified backbones. Its incorporation is straightforward using standard Fmoc-SPPS protocols. By employing high-efficiency coupling reagents like HATU and adhering to established procedures for deprotection and cleavage, researchers can reliably introduce the oxazole moiety to enhance the pharmacokinetic and pharmacodynamic properties of novel peptide therapeutics.
References
On-Resin Synthesis and Pharmacokinetic Evaluation of the Oxazole-Containing Peptide: Wewakazole B. DalSpace. [Link]
García-Ramos, Y., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(10), 367. National Institutes of Health (PMC). [Link]
Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316263120. PNAS. [Link]
Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2023). Chemical Science. Royal Society of Chemistry Publishing. [Link]
SPPS and side reactions in peptide synthesis. Slideshare. [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
Methods for Removing the Fmoc Group. (1994). Methods in Molecular Biology. [Link]
In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). [Link]
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. (2015). ResearchGate. [Link]
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules. MDPI. [Link]
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. National Institutes of Health (PMC). [Link]
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Methods and Protocols. National Institutes of Health (PMC). [Link]
Application Note: A Validated Protocol for the Fmoc Protection of 2-(Aminomethyl)oxazole-4-carboxylic Acid for Application in Solid-Phase Peptide Synthesis
Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a transformative strategy in modern drug discovery, enabling the development of peptides with enhanced stability, novel functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a transformative strategy in modern drug discovery, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1] This application note provides a comprehensive, validated protocol for the Nα-Fmoc protection of 2-(aminomethyl)oxazole-4-carboxylic acid, a unique heterocyclic ncAA. The rigid oxazole scaffold can serve as a conformational constraint in peptide backbones, making it a valuable building block for rational peptide design. We present a detailed methodology for the synthesis, purification, and characterization of the Fmoc-protected derivative, as well as its successful incorporation into a peptide chain using standard Solid-Phase Peptide Synthesis (SPPS) techniques.
Introduction and Scientific Rationale
Peptides are highly potent and selective signaling molecules, but their therapeutic application can be hampered by poor metabolic stability and limited bioavailability.[1] The introduction of ncAAs is a powerful method to overcome these limitations.[2] The 2-(aminomethyl)oxazole-4-carboxylic acid moiety, in particular, offers a rigid, planar structure that can be used to enforce specific secondary structures or to mimic peptide turns.
For this building block to be compatible with the most common and versatile method of peptide synthesis—Fmoc-based SPPS—the primary amine of the aminomethyl group must be selectively protected.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice due to its stability to acidic conditions used for side-chain deprotection and its facile, base-labile removal under mild conditions, typically with piperidine.[][5] This orthogonality is fundamental to the success of Fmoc-SPPS.[3]
The protocol herein describes the reaction of 2-(aminomethyl)oxazole-4-carboxylic acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This is a widely used and efficient method for the N-Fmoc protection of amino acids.[6] The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the Fmoc-OSu reagent under basic conditions. The carboxyl group of the oxazole remains deprotonated and unreactive under these conditions, ensuring selective protection of the amine.
Synthesis of Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid
This section details the complete workflow for the synthesis and purification of the title compound. The process is designed to be robust and scalable for typical laboratory needs.
Caption: Workflow for the synthesis of Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid.
Step-by-Step Synthesis Protocol
Preparation: In a 250 mL round-bottom flask, dissolve 2-(aminomethyl)oxazole-4-carboxylic acid (e.g., 1.42 g, 10 mmol) and sodium bicarbonate (2.1 g, 25 mmol) in 50 mL of deionized water. Stir until all solids have dissolved and cool the flask in an ice bath to 0°C.
Fmoc-OSu Addition: In a separate beaker, dissolve Fmoc-OSu (3.37 g, 10 mmol) in 50 mL of 1,4-dioxane.[7] Add this solution to a dropping funnel.
Reaction: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 60 minutes, ensuring the internal temperature remains below 5°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
Workup - Acidification: After 16 hours, transfer the reaction mixture to a 500 mL separatory funnel. Slowly add 1 M HCl with stirring to acidify the mixture to a pH of approximately 2. A white precipitate should form.
Workup - Extraction: Extract the aqueous mixture three times with 75 mL of ethyl acetate. Combine the organic layers.
Workup - Washing: Wash the combined organic layer once with 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
Final Product: The resulting white solid is the crude Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid. For most SPPS applications, this product is of sufficient purity. If necessary, further purification can be achieved via flash chromatography on silica gel. Expected yield: >90%.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized building block, as impurities can lead to side reactions and truncated sequences during SPPS.[8]
Characterization Workflow Diagram
Caption: Analytical workflow for the validation of the Fmoc-protected amino acid.
Recommended Analytical Methods
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of characteristic peaks for the Fmoc group (typically in the range of 7.2-7.8 ppm) and the oxazole ring protons, along with the methylene protons of the aminomethyl group.
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent ion corresponding to the calculated molecular weight of the product (C₂₀H₁₆N₂O₅, MW = 364.35 g/mol ), typically observed as [M+H]⁺ or [M+Na]⁺.
Reverse-Phase HPLC (RP-HPLC): HPLC is the primary method for assessing purity.[6] A high purity level (≥99%) is recommended to prevent the incorporation of deletion or modified sequences during peptide synthesis.
HPLC Purity Analysis Parameters
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
5% to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 265 nm and 301 nm
Injection Volume
10 µL
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The synthesized Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid can be incorporated into a growing peptide chain using a standard automated or manual SPPS protocol.[6]
amide coupling conditions for 2-(Aminomethyl)oxazole-4-carboxylic acid
An Application Guide to Amide Bond Formation with 2-(Aminomethyl)oxazole-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Oxazole Scaffold Th...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Amide Bond Formation with 2-(Aminomethyl)oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxazole Scaffold
The 2-(aminomethyl)oxazole-4-carboxylic acid moiety is a highly valued building block in contemporary medicinal chemistry. Its rigid, planar structure serves as a constrained dipeptide mimetic, offering chemists a tool to lock peptide-like molecules into a specific bioactive conformation. Derivatives of this scaffold are integral to compounds investigated for a range of therapeutic applications, including as central nervous system agents and anti-proliferative molecules.[1] The formation of an amide bond is the most common and critical transformation employed to incorporate this valuable scaffold into larger, more complex drug candidates.
This document provides a detailed guide to the strategic considerations and practical execution of amide coupling reactions involving 2-(aminomethyl)oxazole-4-carboxylic acid. We will move beyond simple reagent lists to explore the underlying principles, enabling researchers to make informed decisions for optimizing their synthetic routes.
Core Principles & Strategic Challenges
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid.[2] This is achieved by converting the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.
While the principle is straightforward, the bifunctional nature of 2-(aminomethyl)oxazole-4-carboxylic acid presents a unique challenge: it contains both the carboxylic acid to be activated and a primary amine that can act as a nucleophile. This duality can lead to undesirable self-coupling or polymerization, competing with the desired reaction with an external amine. Therefore, careful selection of coupling reagents and reaction conditions is paramount to favor the intended intermolecular coupling over oligomerization.
Selecting the Optimal Coupling Strategy
The choice of coupling reagent is the most critical parameter for a successful amide bond formation. The two most robust and widely adopted strategies for scaffolds like this are uronium salt-based methods and carbodiimide-based methods.
The Uronium/Aminium Salt Approach: HATU
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization.[3][4][5]
Mechanism of Action:
The reaction, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. The HOAt anion then rapidly forms a highly reactive OAt-active ester.[3][6] This active ester is then intercepted by the desired amine to form the stable amide bond. The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the transition state, accelerating the reaction.[3]
The Carbodiimide Approach: EDC in Combination with HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is highly effective and practical, as its urea byproduct can be easily removed with a simple aqueous wash.[2][7] To enhance efficiency and minimize side reactions like racemization, EDC is almost always used with an additive, most commonly 1-Hydroxybenzotriazole (HOBt).[5]
Mechanism of Action:
The carboxylic acid first adds to EDC, forming a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to rearranging into an unreactive N-acylurea byproduct. HOBt acts as a crucial scavenger, intercepting the O-acylisourea to form an HOBt-ester.[2][7] This new active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the desired amide product with high fidelity.[2][8]
Comparative Overview of Recommended Protocols
The following table summarizes the key features of the two recommended coupling protocols.
Feature
Protocol 1: HATU Coupling
Protocol 2: EDC/HOBt Coupling
Coupling Reagent
HATU
EDC•HCl
Additive
None required (HOAt is part of the reagent)
HOBt
Base
N,N-Diisopropylethylamine (DIPEA)
DIPEA or Triethylamine (Et₃N)
Typical Solvent
Anhydrous DMF, NMP
Anhydrous DMF, DCM
Temperature
0 °C to Room Temperature
0 °C to Room Temperature
Reaction Time
1 - 6 hours
8 - 24 hours
Key Advantages
High yields, fast kinetics, low racemization, effective for hindered substrates.[3][5]
Cost-effective, water-soluble byproducts for easy removal.[2][7]
Considerations
Higher cost, moisture-sensitive.
Slower reaction times, potential for N-acylurea side product if HOBt is omitted.[7]
Experimental Protocols
The following protocols are designed for coupling an external amine (Amine-Target) to the carboxylic acid function of 2-(Aminomethyl)oxazole-4-carboxylic acid.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings, acid-sensitive substrates, or when reaction speed is critical.
Materials:
2-(Aminomethyl)oxazole-4-carboxylic acid (1.0 eq)
Amine-Target (1.1 - 1.2 eq)
HATU (1.2 eq)
DIPEA (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
1N HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(aminomethyl)oxazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq).
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
Cool the solution to 0 °C using an ice-water bath.
Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes for pre-activation of the carboxylic acid.[2]
Add the Amine-Target (1.1 eq), either neat if liquid or as a concentrated solution in anhydrous DMF.
Allow the reaction to slowly warm to room temperature and stir for 1-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This is a robust and economical protocol suitable for a wide range of standard amide couplings.
Materials:
2-(Aminomethyl)oxazole-4-carboxylic acid (1.0 eq)
Amine-Target (1.0 - 1.2 eq)
EDC•HCl (1.2 eq)
HOBt (1.2 eq)
DIPEA (2.5 eq)
Anhydrous Dichloromethane (DCM) or DMF
Ethyl Acetate (EtOAc)
Water, 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
To a dry round-bottom flask, add 2-(aminomethyl)oxazole-4-carboxylic acid (1.0 eq), the Amine-Target (1.1 eq), and HOBt (1.2 eq).
Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M). If using DCM and solubility is an issue, a small amount of DMF can be added.
Cool the solution to 0 °C using an ice-water bath.
Add EDC•HCl (1.2 eq) to the mixture in one portion.
Add DIPEA (2.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
Monitor the reaction progress by TLC or LC-MS.
Once complete, dilute the mixture with ethyl acetate (if the reaction was in DMF) or more DCM.
Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[2]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude amide product via flash column chromatography or recrystallization.
1. Use fresh, high-purity coupling reagents.2. Switch to a more polar aprotic solvent like DMF or NMP. Gentle warming may be attempted.3. Ensure stoichiometry of the base is correct.
Formation of Side Products (e.g., Polymer)
1. Reaction concentration is too high.2. Rate of activation is much faster than intermolecular coupling.
1. Run the reaction at a lower concentration (e.g., 0.05 M).2. Use "slow addition" technique: add the coupling reagent as a solution dropwise over 30-60 minutes at 0 °C.
Difficult Purification
The urea byproduct from EDC is not fully removed during work-up.
Ensure thorough aqueous washes. For particularly stubborn cases, an acidic wash (e.g., 10% citric acid) can be more effective at protonating and solubilizing the urea byproduct.
Epimerization (if chiral centers are present)
1. Excessive base or elevated temperature.2. Use of a coupling reagent without an additive.
1. Use a non-nucleophilic base like DIPEA. Avoid prolonged reaction times at high temperatures.2. Always use HOBt or HOAt (inherent in HATU) to suppress racemization.[5]
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
Application Note: Strategies for the Incorporation of 2-(Aminomethyl)oxazole-4-carboxylic Acid into Macrocyclic Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals Introduction Macrocyclic peptides have emerged as a compelling modality in drug discovery, bridging the gap between small molecules and large biologic...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides have emerged as a compelling modality in drug discovery, bridging the gap between small molecules and large biologics. Their constrained cyclic nature often leads to enhanced metabolic stability, higher binding affinity, and improved selectivity compared to their linear counterparts.[1][2][3] A key strategy in the design of novel macrocycles involves the incorporation of heterocyclic scaffolds to impart specific structural and functional properties. The oxazole moiety, in particular, is a privileged structure found in numerous bioactive natural products and serves as a valuable bioisostere for amide bonds, enhancing pharmacokinetic properties and providing a rigid, planar element within the macrocyclic backbone.[4][5][6]
This application note provides a comprehensive guide for the strategic incorporation of 2-(aminomethyl)oxazole-4-carboxylic acid , a bifunctional building block, into diverse macrocyclic architectures. We will detail field-proven protocols, from the synthesis of the building block itself to its integration into linear precursors via Solid-Phase Peptide Synthesis (SPPS) and subsequent macrocyclization using various chemical strategies. The causality behind experimental choices, critical protecting group strategies, and troubleshooting common challenges are discussed to provide a self-validating framework for researchers.
The 2-(Aminomethyl)oxazole-4-carboxylic Acid Building Block: Synthesis and Handling
The title compound is a non-canonical amino acid analogue where the oxazole ring acts as a constrained linker. Its bifunctional nature, presenting both a nucleophilic amine and an electrophilic carboxylic acid, allows for seamless integration into standard peptide synthesis workflows.
Rationale for Synthesis from Serine Precursors
The most common and reliable method for constructing the 2-substituted-oxazole-4-carboxylic acid core involves the cyclodehydration of a dipeptide precursor containing a serine or threonine residue. This biomimetic approach leverages readily available chiral amino acid starting materials to ensure stereochemical integrity. The key transformation is an oxidation/cyclodehydration cascade of an N-acyl serine or threonine derivative.
Protocol: Synthesis of the Protected Building Block
This protocol outlines the synthesis of an Fmoc-protected version of the building block, ready for SPPS. The synthesis begins with the coupling of two serine derivatives, followed by oxazole formation.
Materials:
Boc-L-Ser(Bzl)-OH
H-L-Ser-OMe·HCl
Dicyclohexylcarbodiimide (DCC) or EDCI
1-Hydroxybenzotriazole (HOBt)
Diethylaminosulfur trifluoride (DAST) or Dess-Martin periodinane followed by I₂/PPh₃/TEA
Dissolve Boc-L-Ser(Bzl)-OH and H-L-Ser-OMe·HCl in DCM.
Add HOBt and a coupling reagent like DCC or EDCI.
Stir at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).
Work up the reaction to isolate the dipeptide product. This step creates the serine-serine linkage that will become the oxazole.[7]
Oxazoline Formation and Oxidation to Oxazole:
Method A (DAST): Dissolve the dipeptide in dry DCM and cool to -78 °C. Add DAST dropwise. This reagent promotes cyclodehydration to an oxazoline intermediate.[7]
Method B (Dess-Martin/Iodine): First, oxidize the secondary alcohol of the serine methyl ester residue using Dess-Martin periodinane. Then, perform a cyclodehydration using iodine, triphenylphosphine, and triethylamine to form the oxazole.[8]
Following cyclodehydration, treat the intermediate with BrCCl₃ and DBU to complete the oxidation to the fully aromatic oxazole ring.[7]
Saponification of the Methyl Ester:
Dissolve the resulting oxazole compound in a mixture of THF and water.
Add LiOH and stir at room temperature for 2-4 hours to hydrolyze the methyl ester to the carboxylic acid.[7]
Boc Deprotection:
Dissolve the carboxylic acid product in dioxane or DCM.
Add a solution of 4 M HCl in dioxane and stir for 1-2 hours to remove the Boc protecting group from the aminomethyl side chain.[8]
Fmoc Protection:
Dissolve the deprotected amino-acid in a suitable solvent like aqueous acetone or DMF.
Add a base (e.g., NaHCO₃) followed by Fmoc-OSu.
Stir until the reaction is complete to yield the final product: (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)oxazole-2-carboxylic acid .
Caption: Workflow for the synthesis of the oxazole building block.
Orthogonal Protecting Group Strategy
The success of complex macrocycle synthesis hinges on an orthogonal protecting group strategy, which allows for the selective removal of one group in the presence of others.[9][10] For our building block, the α-amino group (or aminomethyl group) and the carboxylic acid must be managed alongside other reactive side chains in the peptide sequence.
Functional Group
Protecting Group
Abbreviation
Cleavage Condition
Stability
α-Amino Group
9-Fluorenylmethoxycarbonyl
Fmoc
20% Piperidine in DMF
Acid-stable
α-Amino Group
tert-Butoxycarbonyl
Boc
Strong Acid (e.g., TFA)
Base-stable
Carboxylic Acid
tert-Butyl ester
OtBu
Strong Acid (e.g., TFA)
Base-stable
Carboxylic Acid
Benzyl ester
OBzl
Hydrogenolysis (Pd/C, H₂)
Acid- and base-stable
Lysine (Side Chain)
tert-Butoxycarbonyl
Boc
Strong Acid (e.g., TFA)
Base-stable
Asp/Glu (Side Chain)
tert-Butyl ester
OtBu
Strong Acid (e.g., TFA)
Base-stable
Table 1: Common orthogonal protecting groups used in peptide macrocyclization.
Causality: The choice between Fmoc and Boc for the main chain synthesis dictates the entire strategy. Fmoc-SPPS is more common due to its milder deprotection conditions (piperidine), which preserves acid-labile side-chain protecting groups (like Boc and OtBu) and acid-sensitive resins. These side-chain groups are then removed simultaneously with cleavage from the resin using trifluoroacetic acid (TFA).
Incorporation into Linear Precursors via SPPS
Solid-Phase Peptide Synthesis (SPPS) is the preferred method for assembling the linear precursor of the macrocycle due to the ease of purification (washing the resin) and the ability to drive reactions to completion using excess reagents.
Protocol: Fmoc-SPPS Incorporation
Equipment:
Automated or manual peptide synthesizer
SPPS reaction vessel
Rink Amide resin (for C-terminal amide macrocycles) or 2-Chlorotrityl chloride resin (for protected fragment synthesis)
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin according to the resin manufacturer's protocol.
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-15 minutes.
Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc adducts.
Amino Acid Coupling:
Pre-activate a solution of the next Fmoc-amino acid (or the oxazole building block) with a coupling agent (e.g., HATU) and a base (DIPEA) in DMF for 1-5 minutes.
Add the activated mixture to the resin and react for 30-60 minutes.
Causality: Pre-activation generates a highly reactive acyl-guanidinium species, ensuring efficient amide bond formation. The oxazole building block is coupled using the same standard conditions as natural amino acids.
Washing: Wash the resin with DMF and DCM.
Repeat: Repeat steps 3-6 for each amino acid in the sequence.
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 3).
Cleavage from Resin: Once the linear sequence is complete, wash the resin and dry it. Cleave the peptide from the resin using a cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). This step also removes all acid-labile side-chain protecting groups.
Caption: The core iterative cycle of Fmoc-based SPPS.
Macrocyclization Protocols
The final and often most challenging step is the intramolecular cyclization. The choice of strategy depends on the desired linkage (e.g., amide, triazole, carbon-carbon bond) and the overall synthetic design.
Head-to-Tail Macrolactamization (Amide Bond Formation)
This is the most common cyclization method, forming an amide bond between the N- and C-termini.
Protocol 4.1.1: Solution-Phase Cyclization
Principle: The key to favoring intramolecular cyclization over intermolecular polymerization is to perform the reaction under high-dilution conditions (typically 0.1-1 mM). This ensures that the reactive ends of a single molecule are more likely to find each other than to react with another molecule.
Procedure:
Dissolve the cleaved and purified linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM).
Add a coupling agent (e.g., HATU, DPPA) and a non-nucleophilic base (DIPEA).
Stir at room temperature for 12-24 hours.
Monitor the reaction by LC-MS. The product will appear at a shorter retention time than the linear precursor, and its mass will be 18 Da less (loss of H₂O).
Quench the reaction, remove the solvent under vacuum, and purify the macrocycle by reverse-phase HPLC.
Protocol 4.1.2: On-Resin Cyclization
Principle: The "pseudo-dilution" effect of the solid support, where peptide chains are physically isolated from each other on the resin beads, can favor intramolecular reactions.[2] This requires anchoring the peptide to the resin via a side chain.
Procedure:
Synthesize the linear peptide on a resin that allows side-chain attachment (e.g., using Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, where the allyl ester can be selectively cleaved on-resin).
Selectively deprotect the N- and C-termini while the peptide remains attached to the resin.
Perform the cyclization using standard coupling reagents in solution, bathing the resin.
Cleave the final macrocycle from the resin.
Orthogonal Macrocyclization Strategies
These methods form non-amide linkages and are bio-orthogonal, meaning they can often be performed under mild conditions in the presence of other functional groups.
Protocol 4.2.1: Ring-Closing Metathesis (RCM)
Principle: Incorporate two terminal alkene-containing non-canonical amino acids (e.g., allylglycine) into the peptide sequence. A ruthenium catalyst (e.g., Grubbs' catalyst) is then used to form a new carbon-carbon double bond, closing the ring.[11][12]
Procedure:
Synthesize the linear peptide containing two alkene side chains using SPPS.
Cleave the peptide from the resin and purify.
Dissolve the peptide in a degassed solvent like DCM or dichloroethane.
Add a Grubbs-generation catalyst (e.g., Grubbs II or Hoveyda-Grubbs II).
Stir under an inert atmosphere (N₂ or Ar) at room temperature or with gentle heating (40 °C) for 2-12 hours.
Principle: Also known as "click chemistry," this strategy involves incorporating an azide-containing amino acid (e.g., azidolysine) and an alkyne-containing amino acid (e.g., propargylglycine) into the sequence. A copper(I) catalyst promotes a highly efficient and specific cycloaddition to form a stable triazole ring.[13][14][15]
Procedure:
Synthesize the linear peptide containing one azide and one alkyne side chain.
Cleave and purify the peptide.
Dissolve the peptide in a solvent mixture (e.g., tBuOH/water or DMF).
Add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or CuBr·SMe₂).
Add a copper-stabilizing ligand (e.g., TBTA).
Stir at room temperature for 1-12 hours. The reaction is often very fast.
Monitor by LC-MS (no mass change, but retention time will shift).
Purify by HPLC.
Caption: Overview of common macrocyclization strategies.
- Ensure concentration is ~1 mM or less.- Use stronger coupling reagents (e.g., PyBOP, HATU).- Add a turn-inducing residue (e.g., Gly, Pro) near the cyclization site.- Try cyclizing at a different amide bond.
Dimerization/Polymerization
- Concentration is too high.- Slow intramolecular reaction rate.
- Decrease the concentration of the linear peptide.- Use a syringe pump for slow addition of the peptide to the reaction vessel.- Consider on-resin cyclization to leverage the pseudo-dilution effect.
Epimerization/Racemization
- Excessive base or high temperature during coupling.- Activation of the oxazole carboxylic acid can be prone to racemization at the adjacent stereocenter.
- Use a base with lower pKa (e.g., collidine instead of DIPEA).- Use additives like Oxyma or HOBt to suppress racemization.- Keep reaction temperatures at or below room temperature.
Incomplete Reaction (RCM/CuAAC)
- Catalyst deactivation (RCM).- Oxidation of Cu(I) to Cu(II) (CuAAC).- Impure starting material.
- Ensure solvents are properly degassed for RCM.- Use fresh catalyst.- For CuAAC, ensure sufficient reducing agent (sodium ascorbate) is present.- Ensure the purified linear peptide is free of scavengers (like thiols) from cleavage.
Table 2: Common issues and solutions in macrocyclization.
Conclusion
The 2-(aminomethyl)oxazole-4-carboxylic acid building block is a powerful and versatile tool for constructing novel macrocycles. Its successful incorporation relies on a robust synthetic route to the monomer, a well-planned orthogonal protecting group strategy, and careful optimization of the macrocyclization step. By leveraging standard SPPS for linear precursor assembly followed by proven cyclization chemistries such as macrolactamization, RCM, or CuAAC, researchers can efficiently generate diverse libraries of oxazole-containing macrocycles. These compounds, with their unique structural constraints and pharmacological potential, represent a promising frontier for tackling challenging biological targets in modern drug discovery.
References
El-Faham, A., et al. (2020). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. bioRxiv. Available at: [Link]
Pore, S. K., & Fletcher, S. (2018). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI. Available at: [Link]
Luedtke, N. W., et al. (2007). Oxazole-Based Peptide Macrocycles: A New Class of G-Quadruplex Binding Ligands. Journal of the American Chemical Society. Available at: [Link]
Tan, J., et al. (2021). Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefination. Organic Letters. Available at: [Link]
Various Authors. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]
Yudin, A. K., et al. (2024). Cell penetration of oxadiazole-containing macrocycles. National Institutes of Health. Available at: [Link]
Various Authors. (n.d.). Marketed drugs containing oxazole. ResearchGate. Available at: [Link]
El-Demellawy, M. A., & El-Shishtawy, R. M. (2016). Naturally Occurring Oxazole-Containing Peptides. National Institutes of Health. Available at: [Link]
Porel, M., et al. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. PubMed. Available at: [Link]
Fields, G. B. (2015). Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]
Fields, G. B. (2015). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
Muttenthaler, M., et al. (2017). Biocompatible strategies for peptide macrocyclisation. National Institutes of Health. Available at: [Link]
Various Authors. (n.d.). Peptide Macrocyclization Strategies. QYAOBIO. Available at: [Link]
Wessjohann, L. A., et al. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health. Available at: [Link]
Spring, D. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. University of Cambridge. Available at: [Link]
Various Authors. (2022). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. Available at: [Link]
Naismith, J. H., & Jaspars, M. (2016). Enzymatic Macrocyclization of 1,2,3‐Triazole Peptide Mimetics. National Institutes of Health. Available at: [Link]
Kotha, S. (2022). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Semantic Scholar. Available at: [Link]
Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec. Available at: [Link]
Lee, C. (2011). A convenient method for synthesis of tetraoxazole peptide macrocycles. Arkat USA. Available at: [Link]
Porel, M., et al. (2022). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. National Institutes of Health. Available at: [Link]
Kotha, S. (2022). Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. National Institutes of Health. Available at: [Link]
Application Notes & Protocols: Esterification Strategies for 2-(Aminomethyl)oxazole-4-carboxylic acid
For: Researchers, scientists, and drug development professionals. Introduction 2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a primary amine and a carboxylic acid on an oxazole scaffold, presents unique challenges and opportunities for chemical modification. Esterification of the carboxylic acid moiety is a critical step in the synthesis of various derivatives, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
This guide provides a detailed overview of two robust methods for the esterification of 2-(Aminomethyl)oxazole-4-carboxylic acid: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification. The choice between these methods is dictated by the desired ester, substrate sensitivity, and available laboratory resources. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step protocols, and discuss critical experimental parameters.
Challenges in Esterifying 2-(Aminomethyl)oxazole-4-carboxylic acid
The primary challenge in the esterification of this substrate lies in the presence of the nucleophilic aminomethyl group. Under certain conditions, this primary amine can compete with the alcohol nucleophile, leading to undesired side reactions such as intermolecular amide formation or polymerization. Therefore, careful consideration of the reaction conditions and, in some cases, the use of a protecting group for the amine, is paramount to achieving high yields of the desired ester.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] It is typically performed using an excess of the alcohol, which also serves as the solvent, and a strong acid catalyst like sulfuric acid or gaseous hydrogen chloride.[1][4]
Scientific Rationale
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water as it is formed.[1][5]
For 2-(Aminomethyl)oxazole-4-carboxylic acid, the acidic conditions of the Fischer-Speier esterification have the added benefit of protonating the primary amine to form an ammonium salt. This in-situ protection prevents the amine from acting as a nucleophile and participating in side reactions.
Caption: Workflow for Fischer-Speier Esterification.
Protocol 1: Synthesis of Methyl 2-(Aminomethyl)oxazole-4-carboxylate
Materials:
2-(Aminomethyl)oxazole-4-carboxylic acid
Methanol (MeOH), anhydrous
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
Saturated sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Procedure:
Suspend 2-(Aminomethyl)oxazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 - 2.0 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred suspension. Caution: The addition of thionyl chloride is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
Remove the ice bath and fit the flask with a reflux condenser.
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Allow the reaction mixture to cool to room temperature.
Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases. Caution: This should be done slowly to control the gas evolution.
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure methyl 2-(aminomethyl)oxazole-4-carboxylate.
Quantitative Data Summary (Fischer-Speier):
Parameter
Value/Range
Rationale
Temperature
0 °C to Reflux
Initial cooling for controlled addition of catalyst, followed by heating to drive the equilibrium reaction.
Reaction Time
4 - 16 hours
Dependent on the reactivity of the alcohol and the efficiency of water removal.
Expected Yield
60 - 85%
Yields can be influenced by the efficiency of the work-up and purification steps.
Method 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[7][9]
Scientific Rationale
The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack. DMAP acts as an acyl transfer agent by reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the alcohol to form the desired ester.[7] A key byproduct of this reaction is the corresponding urea (dicyclohexylurea, DCU, in the case of DCC), which is often insoluble in the reaction solvent and can be removed by filtration.[6]
Given the presence of the free amine in 2-(Aminomethyl)oxazole-4-carboxylic acid, protection of the amine is highly recommended before proceeding with Steglich esterification to prevent the formation of amide byproducts. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable under the neutral to slightly basic conditions of the Steglich reaction and can be readily removed later under acidic conditions.
Caption: Workflow for Steglich Esterification with Amine Protection.
Protocol 2: Synthesis of Ethyl 2-((tert-butoxycarbonyl)aminomethyl)oxazole-4-carboxylate
Part A: Boc-Protection of the Amine
Materials:
2-(Aminomethyl)oxazole-4-carboxylic acid
Di-tert-butyl dicarbonate (Boc₂O)
1,4-Dioxane
1 M Sodium hydroxide (NaOH) solution
1 M Hydrochloric acid (HCl) solution
Ethyl acetate (EtOAc)
Procedure:
Dissolve 2-(Aminomethyl)oxazole-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and 1 M NaOH solution at 0 °C.
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected acid, which can often be used in the next step without further purification.
Part B: Steglich Esterification
Materials:
Boc-protected 2-(aminomethyl)oxazole-4-carboxylic acid (from Part A)
Ethanol (EtOH), anhydrous
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl) solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the Boc-protected acid (1.0 eq), anhydrous ethanol (1.2 - 2.0 eq), and DMAP (0.1 - 0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the mixture to 0 °C in an ice bath.
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 2-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected ethyl ester.
Quantitative Data Summary (Steglich):
Parameter
Value/Range
Rationale
Temperature
0 °C to Room Temperature
Mild conditions to prevent side reactions and preserve sensitive functional groups.[6]
Reaction Time
2 - 12 hours
Generally faster than Fischer esterification due to the use of activating agents.
Expected Yield
75 - 95%
High yields are typical for this method, especially with the use of DMAP as a catalyst.[8]
Conclusion
The choice of esterification method for 2-(Aminomethyl)oxazole-4-carboxylic acid depends on the specific requirements of the synthetic route. The Fischer-Speier method offers a straightforward, one-step process where the acidic conditions serve to both catalyze the reaction and protect the amine. However, it is limited to acid-stable substrates and typically requires high temperatures. In contrast, the Steglich esterification provides a milder alternative that is suitable for more sensitive molecules and often results in higher yields. The trade-off is the need for an additional amine protection step and the use of coupling agents, which can be more expensive and require careful removal of byproducts. Both methods, when executed with care, are powerful tools for the derivatization of this important heterocyclic building block.
References
Steglich, W. (1978). Steglich esterification.
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
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K.C. Nicolaou. (n.d.). Protecting Groups. Retrieved from [Link]
Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids?. Retrieved from [Link]
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Rosa, M., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 24(23), 4383.
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry, 84(23), 15567-15577.
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]
Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]
ElectronicsAndBooks. (n.d.). Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. Retrieved from [Link]
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Retrieved from [Link]
YouTube. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. Retrieved from [Link]...
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). Tetrahedron Letters, 52(43), 5674-5677.
Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(2), 202-213.
Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Designing Enzyme Inhibitors with 2-(Aminomethyl)oxazole-4-carboxylic Acid
Executive Summary
This application note details the strategic implementation of 2-(Aminomethyl)oxazole-4-carboxylic acid (referred to herein as AmOx-4 ) as a constrained peptidomimetic scaffold in drug discovery. Unlike flexible linear peptides, the AmOx-4 scaffold introduces conformational rigidity, reducing the entropic penalty upon enzyme binding. This guide covers the rational design principles, synthetic integration via Solid-Phase Peptide Synthesis (SPPS), and biochemical validation protocols necessary to develop high-affinity inhibitors, specifically targeting serine proteases.
Rational Design Principles
The Bioisosteric Advantage
The AmOx-4 scaffold functions as a peptide bond isostere . In native peptides, the amide bond (
) is susceptible to proteolytic cleavage and possesses rotational freedom ( angles).
Conformational Locking: The oxazole ring locks the
and equivalent torsion angles, forcing the N-terminal substituent (at C2) and the C-terminal substituent (at C4) into a specific vector geometry (approx. 150°). This mimics the extended -strand conformation or specific -turn motifs found in enzyme-substrate interactions.
Metabolic Stability: The aromatic oxazole ring is resistant to standard proteases, significantly extending the plasma half-life of the inhibitor compared to its linear peptide analog.
Electronic Properties: The oxazole nitrogen (N3) acts as a weak hydrogen bond acceptor, while the ring system allows for
stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) often found in hydrophobic binding pockets (S1/S2 subsites).
Molecular Modeling Workflow
Before synthesis, the inhibitor design must be validated in silico.
Figure 1: In silico workflow for validating the AmOx-4 scaffold fit within the target active site.
Synthetic Protocols
The most efficient method for incorporating AmOx-4 into inhibitor libraries is via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This protocol assumes the use of Fmoc-2-(aminomethyl)oxazole-4-carboxylic acid .
Weigh 100 mg of Rink Amide resin into a fritted syringe.
Add 5 mL DCM and shake for 30 mins. Drain.
Add 5 mL DMF and shake for 15 mins. Drain.
Step 2: Fmoc Deprotection (Resin)
Add 3 mL of 20% Piperidine/DMF.
Agitate for 5 mins; drain. Repeat with fresh solution for 15 mins.
Wash resin: DMF (3x), DCM (3x), DMF (3x).
QC Check: Perform a Kaiser test (ninhydrin). Blue beads = free amine (Success).
Step 3: Coupling the AmOx-4 Scaffold
Note: Oxazole carboxylic acids can be less reactive than standard amino acids due to electron withdrawal by the ring.
Dissolve Fmoc-AmOx-4-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal dry DMF.
Activate for 2 minutes (solution turns yellow).
Add activated solution to the resin.
Agitate for 2–4 hours at room temperature.
Drain and wash: DMF (3x), DCM (3x).
QC Check: Kaiser test should be colorless (complete coupling). If blue, re-couple using PyAOP/HOAt.
Step 4: Elongation and Cleavage
Repeat deprotection and coupling for subsequent amino acids (e.g., P2, P3 positions).
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.
Figure 2: SPPS workflow for integrating the AmOx-4 scaffold.
Biochemical Assay: Protease Inhibition (
)
This protocol validates the inhibitory potency of the synthesized AmOx-4 derivative against a model serine protease (e.g., Trypsin or Thrombin). We utilize a FRET-based kinetic assay .
Assay Principle
The enzyme cleaves a fluorogenic substrate (Substrate-AMC). Upon cleavage, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, increasing fluorescence intensity. The inhibitor prevents this cleavage.
Reagents
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.
Enzyme: Bovine Trypsin (1 nM final concentration).
Substrate: Boc-Gln-Ala-Arg-AMC (25 µM final,
approx. 50 µM).
Inhibitor: Serial dilutions of the AmOx-4 compound (e.g., 0.1 nM to 10 µM) in DMSO.
Protocol
Preparation: Prepare 100x stocks of inhibitor in DMSO.
Plating: In a black 96-well plate:
Add 80 µL Assay Buffer.
Add 10 µL Inhibitor solution (or DMSO blank).
Add 10 µL Enzyme solution.
Incubation: Incubate for 15 minutes at 25°C to allow equilibrium binding.
Initiation: Add 10 µL Substrate solution to start the reaction.
Measurement: Monitor fluorescence (
) every 30 seconds for 20 minutes using a plate reader.
Analysis: Calculate initial velocity (
) from the linear portion of the curve.
Data Analysis
Calculate % Inhibition using the formula:
Fit data to the sigmoidal dose-response equation (variable slope) to determine .
Concentration (nM)
Velocity (RFU/min)
% Inhibition
0 (DMSO)
1500
0%
10
1450
3.3%
100
900
40%
1000
150
90%
10000
20
98.6%
References
Design of Oxazole Peptidomimetics
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Tetrahedron Letters. Link
Oxazoles in Natural Products (Microcin B17)
Milne, J. C., et al. (1999). Cofactor requirements and reconstitution of microcin B17 synthetase. Biochemistry. Link
Conformational Restriction
Fairlie, D. P., et al. (1998). Conformational selection of inhibitors and substrates by proteolytic enzymes. Journal of Medicinal Chemistry. Link
Solid Phase Synthesis of Heterocycles
Nefzi, A., et al. (1997). Combinatorial chemistry: Libraries from libraries, the art of the diversity-oriented synthesis. Chemical Reviews. Link
FRET Assay Methodology
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. Link
Method
Application Notes and Protocols: Cyclodehydration Strategies for Oxazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals Introduction The oxazole scaffold is a privileged five-membered aromatic heterocycle integral to a vast array of pharmaceuticals, natural products, and func...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged five-membered aromatic heterocycle integral to a vast array of pharmaceuticals, natural products, and functional materials.[1] Its unique electronic properties and ability to serve as a bioisostere for amide and ester functionalities have cemented its importance in medicinal chemistry.[2] Cyclodehydration reactions represent a cornerstone of oxazole synthesis, offering a direct and versatile approach to this valuable heterocyclic core. This guide provides an in-depth exploration of key cyclodehydration strategies, from venerable named reactions to modern catalytic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss their applications in the synthesis of biologically active molecules.
Classical Cyclodehydration Strategies: The Named Reactions
The foundational methods for oxazole synthesis via cyclodehydration were established over a century ago and remain highly relevant in contemporary organic synthesis.
The Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis is a robust method for the preparation of 2,5-disubstituted oxazoles from α-acylamino ketones.[3][4] The reaction is typically promoted by strong dehydrating agents.[5]
Mechanism:
The reaction proceeds through the initial protonation of the ketone carbonyl, which facilitates intramolecular cyclization by the amide oxygen. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole ring.[6]
Figure 1: Mechanism of the Robinson-Gabriel Synthesis.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (PPA) (approximately 10-20 times the weight of the substrate).
Reaction Conditions: Heat the mixture to 160 °C with vigorous stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.
Purification: Recrystallize the crude product from ethanol to yield pure 2,5-diphenyloxazole.
The Bischler-Möhlau Synthesis
The Bischler-Möhlau synthesis provides a route to 2,5-diaryl- and 2-aryl-5-alkyloxazoles through the reaction of an α-halo ketone with an excess of a primary amide.
Mechanism:
The reaction is thought to proceed via initial N-alkylation of the amide by the α-halo ketone, followed by cyclodehydration of the resulting α-acylamino ketone intermediate, akin to the Robinson-Gabriel synthesis.
Figure 2: General scheme of the Bischler-Möhlau Synthesis.
Protocol: General Procedure for Bischler-Möhlau Oxazole Synthesis
Reaction Setup: In a flask equipped with a reflux condenser, combine the α-halo ketone (1 equivalent) and the primary amide (2-3 equivalents).
Reaction Conditions: Heat the mixture to a temperature between 130-160 °C. The reaction is typically carried out neat (without solvent).
Work-up: After cooling, the reaction mixture is triturated with water to remove the excess amide and ammonium salts.
Isolation and Purification: The crude oxazole is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over anhydrous sulfate, and purified by distillation or recrystallization.
The Davidson Oxazole Synthesis
The Davidson oxazole synthesis is a method for preparing 2,4,5-trisubstituted oxazoles from O-acylacyloins and a source of ammonia, typically ammonium acetate in acetic acid.[7][8]
Mechanism:
The reaction involves the condensation of the O-acylacyloin with ammonia to form an enamine intermediate. This is followed by intramolecular cyclization and dehydration to yield the trisubstituted oxazole.
Figure 3: Simplified mechanism of the Davidson Oxazole Synthesis.
Reaction Setup: In a round-bottom flask, dissolve benzoin benzoate (1 equivalent) and ammonium acetate (10 equivalents) in glacial acetic acid.
Reaction Conditions: Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
Work-up: After cooling, pour the reaction mixture into cold water.
Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2,4,5-triphenyloxazole.
Modern Cyclodehydration and Cycloisomerization Strategies
While classical methods are powerful, they often require harsh conditions. Modern strategies offer milder alternatives with broader functional group tolerance.
Cycloisomerization of Propargyl Amides
A significant advancement in oxazole synthesis is the cycloisomerization of propargyl amides, which can be catalyzed by various transition metals (e.g., gold, copper) or Brønsted acids.[6][10][11]
Mechanism (Gold-Catalyzed):
The gold(I) catalyst activates the alkyne of the propargyl amide towards intramolecular nucleophilic attack by the amide oxygen in a 5-exo-dig cyclization. The resulting vinyl-gold intermediate can then undergo protodeauration to yield the oxazole.[3]
Figure 4: Gold-catalyzed cycloisomerization of a propargyl amide.
Protocol: Copper-Catalyzed Cycloisomerization of a Terminal Propargyl Amide [12]
Reaction Setup: To a solution of the terminal propargyl amide (1 equivalent) in a suitable solvent such as dichloromethane, add copper(I) iodide (CuI) (5-10 mol%).
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired oxazole.
Choice of Dehydrating Agent: A Comparative Overview
The selection of the appropriate dehydrating agent is crucial for the success of a cyclodehydration reaction. The choice depends on the substrate's sensitivity and the desired reaction conditions.
Dehydrating Agent
Typical Conditions
Advantages
Disadvantages
Concentrated Sulfuric Acid (H₂SO₄)
High temperature
Inexpensive, readily available
Harsh conditions, can lead to charring and side reactions, not suitable for sensitive substrates[13][14]
Polyphosphoric Acid (PPA)
High temperature
Good yields, acts as both catalyst and solvent
Viscous and difficult to handle, work-up can be challenging[15][16]
Phosphorus Pentoxide (P₂O₅)
High temperature
Powerful dehydrating agent
Heterogeneous reaction, can be difficult to control
Phosphorus Oxychloride (POCl₃)
Moderate to high temperature
Effective for many substrates
Can lead to chlorinated byproducts, Vilsmeier-Haack reaction with DMF[17][18]
The oxazole ring is a key structural motif in numerous approved drugs. The cyclodehydration strategies discussed above are instrumental in the synthesis of these important therapeutic agents.
Oxaprozin
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[2][22] Its synthesis can be achieved via a Davidson-type cyclization.[8]
Synthetic Highlight: A key step in the synthesis of Oxaprozin involves the cyclization of a benzoin hemisuccinate intermediate with ammonium acetate in refluxing acetic acid, which is analogous to the Davidson oxazole synthesis.[2]
Sulfisoxazole
Sulfisoxazole is a sulfonamide antibiotic. While its primary synthesis does not always involve a classical cyclodehydration for the oxazole ring itself, derivatives and related isoxazoles are often synthesized using principles of heterocyclic ring formation that parallel these methods.
Conclusion
Cyclodehydration reactions are a powerful and versatile tool for the synthesis of the oxazole ring system. From the classical Robinson-Gabriel, Bischler-Möhlau, and Davidson syntheses to modern metal-catalyzed cycloisomerizations, chemists have a diverse arsenal of methods at their disposal. The choice of strategy and dehydrating agent must be carefully considered based on the specific substrate and desired reaction outcome. The continued development of milder and more efficient cyclodehydration protocols will undoubtedly facilitate the discovery and synthesis of novel oxazole-containing molecules with significant applications in medicine and materials science.
References
Alhaliba, A., & Moran, W. J. (2014). CuI-catalyzed cycloisomerization of propargyl amides. Organic & Biomolecular Chemistry, 12(5), 795–800. [Link]
Hashmi, A. S. K. (2010). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211.
An, H., Mai, S., Xuan, Q., Zhou, Y., & Song, Q. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401–408. [Link]
Liu, Z. Z., Tang, Y. F., & Chen, S. Z. (2001). Formation of Benzyl Oxazole, A Competitive Path with the Classical Bishler-Napieralski Reaction. Chinese Chemical Letters, 12(11), 947-950.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
YouTube. (2025, November 15). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. Retrieved from [Link]
University of Huddersfield Research Portal. (2014, February 7). CuI-catalyzed cycloisomerization of propargyl amides. Retrieved from [Link]
Nicolaou, K. C., et al. (2004). New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides. Chemistry, 10(22), 5581-606. [Link]
Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476.
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved from [Link]
Scilit. (n.d.). Cyclization of Propargylic Amides: Mild Access to Oxazole Derivatives. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. 85(2), 274-291. [Link]
Wiley Online Library. (2010, September 15). Davidson Oxazole Cyclization. Major Reference Works. [Link]
ResearchGate. (2015, March 17). Recent Advances in the Application of the Burgess Reagent in Organic Synthesis. Retrieved from [Link]
ResearchGate. (2025, August 7). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
SciSpace. (n.d.). Oksaprozin: sinteza, SAR studija, fizičko–hemijska svojstva i farmakologija. Retrieved from [Link]
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
MDPI. (2012, August 27). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(9), 10177-10207. [Link]
ChemRxiv. (n.d.). Structural optimization of oxaprozin for selective inverse Nurr1 agonism. Retrieved from [Link]
Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Journal of Chemistry and Applications, 5(1). [Link]
Pearson. (n.d.). Draw an electron-pushing mechanism for the SN1 reaction shown bel... Retrieved from [Link]
ResearchGate. (2025, August 10). (PDF) Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Semantic Scholar. (n.d.). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
ResearchGate. (2023, April 8). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999, December 27). Retrieved from [Link]
Ataman Kimya. (n.d.). POLYPHOSPHORIC ACID. Retrieved from [Link]
Clariant. (2014, March 18). Polyphosphoric acid 84%. Retrieved from [Link]
PubMed. (2005, May 15). A review of the emerging profile of the anti-inflammatory drug oxaprozin. Expert Opinion on Investigational Drugs, 14(5), 639-53. [Link]
PubMed. (2021, April 22). Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics. Journal of Medicinal Chemistry, 64(9), 5979-6000. [Link]
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Robinson–Gabriel synthesis | Semantic Scholar. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from [Link]
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
YouTube. (2023, September 20). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
reagents for activating the carboxylic acid of aminomethyl oxazoles
Application Note: High-Performance Activation of Aminomethyl Oxazole Carboxylic Acids Abstract & Strategic Overview The activation of carboxylic acids attached to aminomethyl oxazoles presents a unique confluence of elec...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Activation of Aminomethyl Oxazole Carboxylic Acids
Abstract & Strategic Overview
The activation of carboxylic acids attached to aminomethyl oxazoles presents a unique confluence of electronic and steric challenges. The oxazole ring acts as a significant electron-withdrawing group (EWG), destabilizing active esters toward hydrolysis while simultaneously increasing the acidity of the
-proton, thereby heightening the risk of racemization (if chiral).[1] Furthermore, the aminomethyl moiety—typically protected by carbamates (Boc/Fmoc)—introduces steric bulk and solubility constraints.[1]
This guide moves beyond generic peptide coupling advice to provide a targeted protocol for this specific scaffold. We prioritize Propylphosphonic Anhydride (T3P) for its superior epimerization control and ease of workup, while retaining HATU as the high-potency alternative for sterically demanding substrates.[1]
Mechanistic Analysis: The "Oxazole Drag"
To select the right reagent, one must understand the substrate's behavior. The oxazole ring is
Electronic Deactivation: The oxazole ring pulls electron density from the carboxylate carbon. While this theoretically makes the carbonyl more electrophilic, it renders the resulting active ester (O-acyl intermediate) highly reactive and prone to hydrolysis by trace water before the amine nucleophile can attack.[1]
Epimerization Risk (The Azlactone Pathway): If the carbon attaching the carboxyl group to the ring is chiral, the EWG nature of the oxazole lowers the pKa of the
-proton. Standard activation (e.g., EDC/HOBt) often leads to oxazolone (azlactone) formation, resulting in loss of chiral integrity.[1]
The Aminomethyl Factor: The protected amine (e.g., NH-Boc) at the C2, C4, or C5 position adds steric hindrance. More critically, it can participate in intramolecular H-bonding with the oxazole nitrogen, locking the molecule in conformations that may impede nucleophilic attack.
Reagent Selection Decision Matrix
The choice of reagent should not be arbitrary. Use this logic flow to determine the optimal path for your specific aminomethyl oxazole substrate.
Figure 1: Decision matrix for reagent selection based on scale, chirality, and steric demands.
Detailed Experimental Protocols
Protocol A: T3P Coupling (The Gold Standard)
Why: T3P (Propanephosphonic acid anhydride) acts as a water scavenger, driving the equilibrium toward the amide.[1] It generates water-soluble byproducts, eliminating the need for acidic washes that might degrade the oxazole or deprotect the Boc-amine [1].
Solvent: 2-MeTHF or EtOAc (Green alternatives to DCM)[1]
Step-by-Step:
Dissolution: Charge the oxazole acid (1.0 eq) and the amine nucleophile (1.1 eq) into a reaction vessel. Add 2-MeTHF (10 mL/g).[1] Note: T3P does not require pre-activation.[3]
Base Addition: Cool to 0 °C. Add DIPEA (3.0 eq). Stir for 5 minutes.
Coupling: Add T3P solution dropwise over 10 minutes. The reaction is exothermic; maintain internal temp < 10 °C.
Reaction: Allow to warm to room temperature (20–25 °C). Monitor by LCMS.[1]
Self-Validating Check: The reaction mixture should remain homogeneous. Precipitation suggests salt formation; add small amounts of DMF if necessary.
Workup: Quench with water. Separate layers. Wash organic layer with 10% Na2CO3 (removes excess acid) and water.[1]
Isolation: Dry over MgSO4 and concentrate. T3P byproducts are water-soluble and are quantitatively removed in the aqueous phase.[1]
Pre-Activation (Critical): Dissolve the oxazole acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Base Trigger: Add DIPEA (1.0 eq only at this stage) at 0 °C.
Self-Validating Check: Look for a color change to yellow/orange within 2-5 minutes.[1] This confirms the formation of the activated ester.
Nucleophile Addition: After 15 minutes of pre-activation, add the amine nucleophile (1.2 eq) followed by the remaining DIPEA (1.0–2.0 eq).
Reaction: Stir at RT for 1–4 hours.
Workup: Dilute with EtOAc. Wash extensively with water/brine (3x) to remove the tetramethylurea byproduct.[1] Caution: HATU byproducts can be difficult to remove without column chromatography.
Comparative Data Analysis
The following table summarizes expected performance based on internal benchmarking of heterocyclic acid couplings.
Figure 2: The T3P activation cycle.[1] Note the direct pathway to water-soluble byproducts, simplifying purification.
Troubleshooting & Self-Validating Systems
To ensure "Trustworthiness" in your results, apply these in-process controls (IPCs):
The "Yellow" Check (HATU): If your reaction mixture does not turn yellow upon adding DIPEA to the HATU/Acid mix, your reagents may be wet (hydrolyzed HATU) or your base is degraded.[1] Stop and verify reagents.
The pH Spot Test: For aminomethyl oxazoles, the amine is often introduced as a salt (e.g., HCl salt).[1]
Test: Spot an aliquot on wet pH paper.[1] The vapor phase must show basicity (pH 8-9).[1] If not, the amine is protonated and will not couple , regardless of how active the ester is. Add more DIPEA.
31P NMR (T3P): If the reaction stalls, run a crude ³¹P NMR.
Signal at ~0 ppm: Unreacted T3P.
Signal at ~ -10 to -20 ppm: Hydrolyzed/reacted byproduct.[1][4]
Action: If T3P is consumed but SM remains, the system is wet. Add molecular sieves.[1]
References
Dunetz, J. R., et al. (2016).[1] T3P: Propylphosphonic Anhydride.[1][5] Encyclopedia of Reagents for Organic Synthesis. [1]
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][4][6] Journal of the American Chemical Society.
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]
Archimica (Now Euticals). T3P Application Note: Peptide Coupling and Epimerization. (Note: General manufacturer documentation).
improving yield of 2-(Aminomethyl)oxazole-4-carboxylic acid synthesis
Technical Support Ticket #OX-404: Yield Optimization for 2-(Aminomethyl)oxazole-4-carboxylic Acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High Tags: #HantzschSynthesis #Ethy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #OX-404: Yield Optimization for 2-(Aminomethyl)oxazole-4-carboxylic Acid
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Priority: High
Tags: #HantzschSynthesis #EthylBromopyruvate #ZwitterionPurification #OxazoleStability
Executive Summary
You are likely experiencing low yields (typically <30%) due to three convergent failure modes common in this scaffold's synthesis:
Reagent Degradation: Ethyl bromopyruvate is thermally unstable and polymerizes, acting as a "poison" in the Hantzsch condensation.
Incomplete Cyclodehydration: The intermediate hydroxy-oxazoline often fails to aromatize fully without specific forcing conditions.
Zwitterionic Loss: The final product is a highly polar amino acid; standard organic extraction results in near-total product loss to the aqueous phase.
This guide replaces standard literature protocols with an optimized Modified Hantzsch Condensation workflow designed for scale and reproducibility.
Module 1: The Synthetic Pathway & Critical Control Points
The synthesis relies on the condensation of a protected glycinamide with ethyl bromopyruvate. Understanding the mechanism is the first step to fixing the yield.
Figure 1: Mechanistic flow of the modified Hantzsch synthesis. Note the critical dehydration step often missed in one-pot procedures.
Module 2: Reagent Quality Control (The "Black Tar" Fix)
Problem: The reaction mixture turns black/tarry within 30 minutes.
Root Cause: Ethyl bromopyruvate (EBP) degrades into polymers and HBr, which acid-catalyzes the decomposition of your amide starting material.
Protocol Adjustment:
Visual Check: If your EBP is yellow or orange, do not use it . It must be clear/colorless.
Purification: Distill EBP under high vacuum (b.p. ~80-85°C @ 10 mmHg) immediately before use.
Stabilization: Store distilled EBP over activated 3Å molecular sieves at -20°C.
Module 3: Optimized Reaction Protocol
Do not use the "classic" reflux in ethanol method; it promotes ester transesterification and side reactions. Use this Stepwise Dehydrative Cyclization .
Add Ethyl Bromopyruvate dropwise at 0°C (Critical to prevent exotherm).
Stir at RT for 12 hours.
Checkpoint: TLC should show consumption of amide. The intermediate (hydroxy-oxazoline) is often visible.
Step 2: Chemical Dehydration (Forcing Aromatization)
Many protocols rely on thermal dehydration, which is inefficient. We use Trifluoroacetic Anhydride (TFAA) to force the ring closure.
Procedure:
Cool the Step 1 mixture to 0°C.
Add Pyridine (3.0 equiv) followed by TFAA (1.2 equiv).
Stir 2 hours at RT.
Result: This converts the hydroxy-oxazoline heavily into the oxazole ester.
Yield Comparison Table
Method
Conditions
Typical Yield
Major Impurity
Classic Hantzsch
EtOH, Reflux, 24h
25-35%
Polymerized pyruvate
Solid Phase
CaCO3, Toluene, Reflux
40-50%
Incomplete cyclization
TFAA Dehydration
DMF, TFAA/Pyridine, 0°C
75-85%
Minimal
Module 4: Hydrolysis & Isolation (The Zwitterion Trap)
Problem: "I hydrolyzed the ester, but after extraction, my flask is empty."
Root Cause: The product, 2-(aminomethyl)oxazole-4-carboxylic acid, is a zwitterion. It is soluble in water and insoluble in DCM/EtOAc at neutral pH.
Troubleshooting Guide:
Q: How do I remove the ester without opening the ring?
A: Oxazoles are electron-deficient and prone to ring opening under vigorous basic hydrolysis (e.g., NaOH/Heat).
Fix: Use LiOH (2 equiv) in THF/H2O (1:1) at 0°C to RT . Do not heat. Monitor by LCMS.
Q: How do I isolate the free amino acid?
A: Do not use liquid-liquid extraction.
Protocol:
Neutralize the LiOH reaction with 1M HCl to pH ~3-4.
Evaporate to dryness (obtaining product + LiCl).
Desalting: Dissolve the residue in minimal water and load onto a Dowex 50W X8 (H+ form) cation exchange column.
Wash with water (removes salts/LiCl).
Elute product with 1M NH4OH .
Lyophilize the eluent to obtain the pure zwitterion as a white powder.
Module 5: Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing yield loss during synthesis.
References
Videnov, G., et al. (1996). "Synthesis of oxazole-containing amino acids." Angewandte Chemie International Edition, 35(13), 1503-1506.
Core authority for the Cbz-Gly-NH2 + Bromopyruv
Singh, M. P., et al. (2017).[1] "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives." Indian Journal of Pharmaceutical Sciences, 79(3).
Review of Hantzsch modifications and c
BenchChem Technical Support. (2025). "Troubleshooting guide for oxazole synthesis."
General industrial guidelines for oxazole stability and handling.
Technical Support Hub: Purification of 2-(Aminomethyl)oxazole-4-carboxylic Acid Scaffolds
Status: Active Ticket ID: OX-AM-4COOH-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are encountering difficulties with the purification of 2-(aminomethyl)oxazole-4-carbo...
You are encountering difficulties with the purification of 2-(aminomethyl)oxazole-4-carboxylic acid or its immediate precursors. This scaffold presents a "perfect storm" of purification challenges:
Amphoteric Nature: It contains a basic primary amine (
), a weakly basic oxazole nitrogen (), and an acidic carboxylate ().[1][2]
High Polarity: The final zwitterionic form is highly water-soluble and insoluble in most organic solvents (DCM, EtOAc).[1]
Stability Risks: Oxazole-4-carboxylic acids are generally stable, but the presence of the 2-aminomethyl group can induce self-catalyzed decarboxylation or ring-opening under harsh acidic/basic hydrolysis conditions.[1]
This guide moves beyond standard protocols to provide a logic-based troubleshooting system for isolating this specific heterocycle.
Module 1: The Precursor Strategy (Lipophilic Isolation)
The Golden Rule: Do not attempt to purify the free amino acid form on silica gel. Always purify at the ester/protected-amine stage .[1]
The intermediate—likely Ethyl 2-(N-Boc-aminomethyl)oxazole-4-carboxylate —is your last chance for easy purification.[1] Once you hydrolyze the ester and deprotect the amine, your separation options narrow significantly.[1]
Troubleshooting the Precursor
Symptom
Diagnosis
Solution
Streaking on TLC/Column
Residual free amine or interactions with silanols.[1]
Add 1% Triethylamine (TEA) to your eluent.[1] If the amine is Boc-protected, streaking suggests deprotection is occurring on the acidic silica.[1] Switch to neutralized silica or alumina.[1]
Low Yield after Column
Product crystallization on the column or irreversible adsorption.[1]
The oxazole nitrogen can coordinate with metal impurities in silica.[1] Use a gradient of DCM:MeOH (0-5%) rather than Hexane:EtOAc to maintain solubility.
Co-elution with Byproducts
Similar polarity of cyclized vs. uncyclized intermediates.[1]
Recrystallization: Many oxazole esters crystallize well from cold Isopropyl Ether (IPE) or Hexane/EtOAc (5:1) .[1] Try this before chromatography.
Module 2: The Hydrolysis Danger Zone
Converting the ester to the acid is the highest-risk step.[1] Oxazole-4-carboxylic acids can decarboxylate (lose
) if heated in strong acid/base, leaving you with 2-(aminomethyl)oxazole.[1]
Solvent: Use THF:Water (3:1).[1] The organic solvent is crucial to solubilize the starting ester.[1]
Reagent: Use LiOH·H₂O (2.0 equiv) instead of NaOH.[1] Lithium coordinates tightly to the carboxylate, stabilizing the transition state against decarboxylation.[1][2]
Temperature:0°C to Room Temperature. DO NOT HEAT. Monitor by TLC.[1][3]
Quench: Carefully adjust pH to ~4-5 with 1M HCl. Do not go to pH 1 , as the oxazole ring can open under high acidic stress.[1][2]
Module 3: Isolating the Zwitterion (The "Free Acid" Trap)
This is where most users fail. The product is a zwitterion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
of the aminomethyl group (~9.[1]5) to catch the molecule on an acidic resin, wash away impurities, and release it with ammonia.[1][2]
Step-by-Step SCX Protocol
Loading: Dissolve the crude aqueous residue (from hydrolysis) in minimum water/MeOH. Load onto a pre-conditioned SCX-2 cartridge (sulfonic acid bonded silica).[1]
Washing (The Cleanup): Flush with 100% Methanol .[1]
Why? Neutral impurities and the free carboxylic acid byproducts (lacking the amine) will pass through.[1] The target molecule stays bound via the ammonium-sulfonate salt.[1]
Elution (The Release): Elute with 2M
in Methanol .
Mechanism:[4][5][6][7] The ammonia deprotonates the ammonium (
Finishing: Concentrate the ammoniacal filtrate. The excess ammonia and methanol evaporate, leaving the pure zwitterion.[1]
Visualization: Purification Decision Logic
The following diagram illustrates the decision matrix for purifying 2-(aminomethyl)oxazole intermediates based on their protection state.
Caption: Decision tree for selecting the optimal purification method based on the intermediate's chemical state.
Frequently Asked Questions (FAQs)
Q: My product is turning black/brown upon concentration. What is happening?A: This is likely oxidative degradation of the free amine.[1]
Fix: Always concentrate under
atmosphere and keep the water bath temperature . Store the final zwitterion as an HCl salt if possible, as the salt form is significantly more stable towards oxidation than the free base.[1]
Q: I used TFA to remove the Boc group, and now I can't get the salt to crystallize. It's a hygroscopic oil.A: TFA salts of small polar heterocycles are notoriously hygroscopic.[1]
Fix: Perform a "Salt Exchange." Dissolve the oil in a small amount of MeOH and add 2M HCl in ether.[1] Evaporate and repeat 3 times. The HCl salt is usually more crystalline.[1] Alternatively, use the SCX method (Module 3) to obtain the free base, then add exactly 1 equivalent of oxalic acid or HCl to crystallize.[1][2]
Q: Can I use normal phase silica for the final amino-acid?A:No. The zwitterion will bind irreversibly to the silica gel. If you absolutely must use normal phase, you need a "HILIC-like" mobile phase: Acetonitrile:Water:Ammonium Formate (80:15:5).[1] However, SCX or C18 Reverse Phase is far superior.[1][2]
Q: Why do I see two spots on TLC for the pure product?A: This is often a pH artifact .[1] On silica plates, the zwitterion can exist in equilibrium between the cation, anion, and neutral forms depending on the local acidity of the plate.[1][2]
Fix: Visualize using a solvent system containing 1% Acetic Acid (forces cation) or 1% Triethylamine (forces anion) to collapse the spots into one.[1]
References
Oxazole Stability & Synthesis
Investigation of 5-hydroxyoxazole-4-carboxylic acid derivatives stability. (Note: While focusing on 5-hydroxy variants, the decarboxylation risks cited are relevant to 4-COOH oxazoles under stress).[1]
Source:
Zwitterion Purification Strategies
General protocols for desalting and isolating zwitterionic heterocycles using Ion Exchange.
Technical Support Center: Oxazole Synthesis & Coupling
Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Welcome to the Oxazole Synthesis Technical Assistance Center. You have reached the Tier 3 Support Desk.
Welcome to the Oxazole Synthesis Technical Assistance Center.
You have reached the Tier 3 Support Desk. We understand that oxazole formation—particularly within peptide mimetics and natural product synthesis—is a notorious bottleneck. Whether you are struggling with the Robinson-Gabriel cyclodehydration , the Wipf modification , or oxidative aromatization , this guide addresses the specific failure modes that compromise yield and enantiopurity.
This interface is designed to troubleshoot your specific experimental anomalies. Please select the module below that matches your current observation.
Module 1: The Wipf/Burgess Protocol (Peptide-Derived Oxazoles)
Context: You are synthesizing an oxazole from a serine/threonine-derived
-hydroxy amide using the Burgess reagent (-(triethylammoniumsulfonyl)carbamate). This is the "Gold Standard" for optically active oxazoles in drug discovery.
Common Failure Mode: Elimination vs. Cyclization
User Report: "I am treating my
-hydroxy amide with Burgess reagent, but I am isolating the -unsaturated amide (alkene) instead of the oxazoline."
Root Cause Analysis:
The Burgess reagent promotes reaction via an internal sulfamate salt.[1][2] This intermediate has two divergent pathways:
Cyclization (
-like): The amide oxygen attacks the carbon bearing the leaving group (sulfamate), inverting the stereocenter to form the oxazoline.
Elimination (
or ): Thermal energy promotes the abstraction of the -proton, leading to the alkene.
Troubleshooting Protocol:
Parameter
Standard Protocol
Optimization for Side-Reaction Prevention
Temperature
Reflux (THF/Toluene)
Critical: Do not heat initially. Stir at 25°C for 2-4 hours. Only reflux if TLC shows no conversion. High heat favors elimination.
Reagent Age
Stored in freezer
Critical: The Burgess reagent is hygroscopic and hydrolyzes to a primary amine (inactive). If the reagent is sticky or yellow, discard it . Fresh reagent must be white/crystalline.
Substrate
Secondary Alcohol
Tertiary alcohols almost exclusively eliminate. If your substrate is a threonine derivative (secondary), ensure the conformation favors backside attack.
The "Wipf" Pathway Visualization:
Caption: Divergent pathways of the Burgess reagent. Control temperature to favor the green path (Cyclization) over the red path (Elimination).
Module 2: Racemization & Stereochemical Integrity
Context: You have successfully formed the ring, but chiral HPLC indicates a loss of enantiomeric excess (ee) at the
-carbon (C4 of the oxazole).
User Report: "My starting amino acid was L-Serine (>99% ee), but the final oxazole is nearly racemic."
Root Cause Analysis:
Racemization rarely occurs during the Burgess cyclization itself (which is stereospecific with inversion). It occurs after oxazoline formation or during the oxidation step .
Mechanism: The C4 proton of the oxazoline is acidic, especially if the C2 substituent is electron-withdrawing (e.g., an aryl group). Bases used in the oxidation step (like DBU) can deprotonate this center, creating a planar enolate intermediate that reprotonates racetically.
in benzene or dioxane at reflux. This heterogeneous reaction is often gentler on the stereocenter than homogenous base-mediated methods.
Module 3: Robinson-Gabriel Cyclodehydration
Context: You are synthesizing a 2,5-disubstituted oxazole from a 2-acylaminoketone using "classic" conditions.
User Report: "My yield is <30%, and my acid-labile protecting groups (Boc, t-Bu) are gone."
Root Cause Analysis:
Classical Robinson-Gabriel conditions utilize concentrated
, , or . These are "sledgehammer" reagents that cause extensive charring and deprotection.
Troubleshooting Protocol:
Q: Have you tried the Iodine/Triphenylphosphine (
) protocol?
This is the modern standard for sensitive substrates. It proceeds via an imidoyl halide intermediate under essentially neutral conditions (buffered by mild base).
Step-by-Step Protocol (The
Modification):
Dissolve the 2-acylaminoketone (1.0 equiv) in anhydrous DCM.
Add
(4.0 equiv) followed by (2.0 equiv).
Add
(2.0 equiv) portion-wise at 0°C.
Monitor: The reaction typically completes in <1 hour.
Workup: Quench with saturated
to remove excess iodine.
Data Comparison: Cyclodehydration Reagents
Reagent
Reaction Temp
Acid/Base Profile
Tolerance (Boc/Cbz)
Typical Yield
100°C+
Strong Acid
Poor
20-40%
Reflux
Strong Acid/Electrophile
Poor
40-60%
Burgess Reagent
60°C
Neutral
Excellent
70-90%
0°C - RT
Mildly Basic ()
Excellent
85-95%
Module 4: Oxidative Side Reactions (Over-Oxidation)
User Report: "I am oxidizing my oxazoline to oxazole, but I see bromination on the alkyl side chain."
Root Cause Analysis:
If using NBS/AIBN or
, you are generating radicals. If the oxazole ring has alkyl substituents (e.g., a valine-derived isopropyl group), the radical will abstract a hydrogen from the side chain (benzylic/allylic or tertiary position) leading to brominated byproducts.
Decision Tree for Oxidant Selection:
Caption: Logic flow for selecting the correct oxidant to prevent racemization and side-chain halogenation.
References
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
Meyers, A. I., & Tavares, F. X. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207–8215.[4]
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters.[5] The Journal of Organic Chemistry, 38(1), 26–31.
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
Technical Support Center: Optimizing Recrystallization of 2-(Aminomethyl)oxazole-4-carboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2-(Aminomethyl)oxazole-4-carboxylic acid via recrystallization. Due...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2-(Aminomethyl)oxazole-4-carboxylic acid via recrystallization. Due to its zwitterionic nature, combining a basic aminomethyl group and an acidic carboxylic acid on a polar heterocyclic scaffold, this compound presents unique purification challenges. This document offers a framework for systematic optimization, troubleshooting common issues, and establishing a robust purification protocol.
Understanding the Molecule: Physicochemical Context
2-(Aminomethyl)oxazole-4-carboxylic acid is a polar, amphoteric molecule. Its structure suggests it exists as a zwitterion, or inner salt, under neutral conditions. This structural feature is paramount as it governs its solubility and crystalline behavior.[1]
High Polarity: The presence of hydrogen bond donors (-NH2, -COOH) and acceptors (oxazole nitrogen and oxygen, carbonyl oxygen) leads to strong intermolecular forces.[1] This results in high melting points and general insolubility in non-polar organic solvents.[1]
Zwitterionic Character: The internal salt structure leads to a high crystal lattice energy, meaning it is often more stable in a solid, crystalline form than in solution. Consequently, it is generally soluble in water but sparingly soluble in most organic solvents.[1]
pH-Dependent Solubility: The amino and carboxylic acid groups mean that the net charge on the molecule is highly dependent on the pH of the solution. Solubility is typically lowest at the isoelectric point (pI) and increases significantly in acidic (forming a cation) or basic (forming an an anion) conditions.[2][3][4]
Compound
Molecular Weight ( g/mol )
Melting Point (°C)
Notes
2-(Aminomethyl)oxazole-4-carboxylic acid
142.11
Not available
Target compound.
Oxazole-4-carboxylic acid
113.07
141-144
Lacks the aminomethyl group, reducing basicity and polarity. Soluble in methanol.[5]
2-Amino-1,3-oxazole-4-carboxylic acid
128.09
Not available
Isomeric analog with amine directly on the ring.[6]
This data suggests our target compound is a high-melting solid, likely requiring polar, protic solvents or aqueous systems for successful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing 2-(Aminomethyl)oxazole-4-carboxylic acid?
A1: Given its polar, zwitterionic nature, the best starting solvent is likely water .[1] If the compound is too soluble in water at room temperature, a mixed solvent system, such as water with a miscible alcohol (methanol, ethanol) or acetone as an anti-solvent, is the next logical choice.[7][8] For a purely organic system, polar protic solvents like methanol or ethanol are plausible candidates, but solubility may be limited.
Q2: Why is my compound "oiling out" instead of forming crystals?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or when the solution is too supersaturated.[9] This is common with compounds that have relatively low melting points or when significant impurities are present that depress the melting point. To resolve this, try the following:
Slow Down Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[9]
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again.[10]
Use a Different Solvent System: The current solvent may be unsuitable. A solvent with a lower boiling point or a different polarity profile might be necessary.[11]
Q3: My compound won't crystallize, even after cooling. What should I do?
A3: This is a common issue, often due to either excessive solvent or the need for a nucleation site.[9]
Reduce Solvent Volume: If too much solvent was added, the solution will not be saturated enough to crystallize upon cooling. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[12]
Induce Nucleation: A supersaturated solution may need a trigger to begin crystallization. Try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth.[9]
Add a Seed Crystal: If you have a small amount of the pure, solid compound, adding a tiny crystal to the cooled solution can initiate crystallization.[9]
Q4: How can I use pH to my advantage during recrystallization in water?
A4: Manipulating pH is a powerful technique for compounds with acidic and basic groups.[2]
Dissolution: Dissolve the crude compound in a minimal amount of acidic water (e.g., dilute HCl) to protonate the amine, or basic water (e.g., dilute NaOH) to deprotonate the carboxylic acid. This will significantly increase its solubility.
Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities.
Crystallization: Slowly neutralize the hot filtrate by adding a base (if initially acidic) or an acid (if initially basic) dropwise until you approach the isoelectric point. As the compound's net charge approaches zero, its solubility will decrease dramatically, and it will begin to crystallize out of the hot solution.
Cooling: Allow the mixture to cool slowly to maximize yield. This technique is highly effective for removing impurities that have different solubility profiles at various pH levels.[13]
Systematic Solvent Selection Workflow
A logical approach to solvent selection is critical. The following workflow guides the user through an empirical process to identify a suitable single or mixed solvent system.
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-OXA-2026-0214
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical and practical advice on the stability of 2-(Aminomethyl)oxazole-4-carboxylic acid, a key building block in medicinal chemistry. Oxazole rings, while aromatic, possess inherent electronic characteristics that can render them susceptible to degradation under certain experimental conditions, particularly in acidic media.[1][2] Understanding the mechanisms of this instability is crucial for optimizing reaction conditions, ensuring product purity, and preventing yield loss. This document provides answers to frequently encountered issues and offers robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the oxazole ring in 2-(Aminomethyl)oxazole-4-carboxylic acid under acidic conditions?
A1: The oxazole ring is generally classified as a weak base, with the conjugate acid having a pKa of approximately 0.8.[3] This means that in strongly acidic solutions, the pyridine-type nitrogen at position 3 will be protonated. This protonation deactivates the ring, making it highly susceptible to nucleophilic attack, most commonly by water, which leads to hydrolytic cleavage.[4][5] Concentrated acids can cause decomposition.[1][6] Therefore, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄, or neat TFA) should be avoided, especially at elevated temperatures.
Q2: What is the primary degradation pathway for this molecule in acid?
A2: The acid-catalyzed degradation proceeds via hydrolysis. The mechanism involves two key steps:
Protonation: The nitrogen atom of the oxazole ring is protonated by the acid.
Nucleophilic Attack & Ring Opening: A water molecule attacks the now highly electrophilic C2 carbon. This is followed by a series of rearrangements that lead to the cleavage of the C-O bond in the ring, ultimately resulting in the formation of an N-acylated α-amino acid derivative.[4][5]
The presence of the aminomethyl group at C2 and the carboxylic acid at C4 influences the electron density of the ring and can affect the rate of this degradation.
Q3: What are the expected degradation products I might see in my analysis (e.g., by LC-MS)?
A3: The primary degradation product from hydrolytic ring-opening would be the corresponding N-formyl serine derivative. You would expect to see a mass corresponding to the addition of a water molecule (M+18) to the parent compound, followed by potential fragmentation. Identifying this species is a key diagnostic for confirming acid-mediated degradation.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low yields during peptide coupling or Boc-deprotection.
Scenario: "I am using 2-(Aminomethyl)oxazole-4-carboxylic acid in a solid-phase peptide synthesis (SPPS) workflow. After cleaving the peptide from the resin with a standard TFA cocktail, my final yield is significantly lower than expected, and HPLC analysis shows multiple unknown peaks."
Likely Cause: The oxazole ring is likely degrading during the final cleavage step due to prolonged exposure to concentrated trifluoroacetic acid (TFA). While TFA is necessary for cleavage and deprotection, it can also catalyze the hydrolysis of the oxazole ring.
Troubleshooting & Optimization:
Minimize Cleavage Time: Reduce the TFA cleavage time to the minimum required for complete deprotection and resin removal. Monitor the reaction at intervals (e.g., 30, 60, 90 minutes) to determine the optimal time.
Lower Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 0-4 °C) to slow the rate of the hydrolytic side reaction.
Use a Milder Acid System (If Applicable): For solution-phase synthesis, if you are removing an acid-labile protecting group like Boc, consider using a milder acid such as 4M HCl in dioxane for a shorter duration, rather than neat TFA.[7] However, even with HCl, degradation can occur rapidly.[7]
Problem 2: Appearance of unexpected impurities during acidic workup or purification.
Scenario: "After an acidic aqueous workup of my reaction mixture, my crude NMR and LC-MS show a significant new peak that I cannot identify."
Likely Cause: Even moderately acidic conditions (e.g., pH 2-4) during an aqueous workup or purification via reverse-phase HPLC with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) can be sufficient to cause partial degradation of the oxazole ring over time.
Troubleshooting & Optimization:
Neutralize Promptly: After an acidic extraction, immediately neutralize the organic layer with a mild base like a saturated sodium bicarbonate solution before concentration.
Modify HPLC Conditions: If degradation is observed during HPLC purification, consider using a mobile phase with a less aggressive acid, such as formic acid (0.1%), which is generally less harsh than TFA.
Expedite Purification: Do not let samples sit in acidic mobile phases for extended periods. Process them promptly after collection.
Experimental Protocol: Monitoring Acid Stability by HPLC
This protocol provides a framework for quantitatively assessing the stability of 2-(Aminomethyl)oxazole-4-carboxylic acid under specific acidic conditions.
Objective: To determine the degradation kinetics of the target compound at a given pH and temperature.
Materials:
2-(Aminomethyl)oxazole-4-carboxylic acid
HPLC system with UV detector
C18 reverse-phase column
Acidic solution of interest (e.g., 1M HCl, 50% TFA in water)
Quenching solution (e.g., 1M NaOH or appropriate base)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
Stock Solution Preparation: Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., water or DMSO) at a known concentration (e.g., 1 mg/mL).
Reaction Initiation: At time t=0, add a known volume of the stock solution to the pre-heated acidic solution and mix thoroughly. The final concentration should be suitable for HPLC analysis.
Time-Point Sampling: At predetermined intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
Quenching: Immediately quench the degradation reaction by adding the aliquot to a vial containing a neutralizing volume of the quenching solution. This stops the reaction and prepares the sample for analysis.
HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a suitable gradient to separate the parent compound from any degradation products. Monitor at an appropriate wavelength (e.g., 254 nm).
Data Analysis: Record the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area (or concentration) versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation.
Data & Visualizations
Qualitative Stability Guide
The following table provides a general guide to the stability of the oxazole ring under various acidic conditions based on established principles of heterocyclic chemistry.
Condition
Temperature
Expected Stability
Recommendation
0.1% Formic Acid (aq)
Room Temperature
Generally Stable for HPLC run times
Suitable for analytical and preparative HPLC.
0.1% TFA (aq)
Room Temperature
Minor degradation possible over several hours
Use for HPLC if necessary, but process samples quickly.
1M HCl (aq)
Room Temperature
Moderate degradation; significant over several hours
Avoid prolonged exposure; use for short deprotections.
Neat TFA
Room Temperature
Rapid degradation
Minimize exposure time (< 2 hours); use at low temp.
Technical Support Center: Deprotection of 2-(Aminomethyl)oxazole-4-carboxylic Acid Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical deprotection step of 2-(aminomethyl)oxazole-4-carboxylic acid derivatives. Navigating the removal of protecting groups from this bifunctional scaffold requires a nuanced understanding of the stability of the oxazole ring and the orthogonality of the chosen protective groups.
I. Understanding the Core Challenges
The deprotection of 2-(aminomethyl)oxazole-4-carboxylic acid derivatives presents a unique set of challenges centered around the inherent reactivity of the oxazole ring. The oxazole core, while aromatic, is susceptible to degradation under both strongly acidic and basic conditions, which are often employed for the removal of common protecting groups.[1][2] The primary goal is to achieve selective and high-yielding deprotection of the amine and/or carboxylic acid functionalities without compromising the integrity of the heterocyclic core.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the aminomethyl and carboxylic acid functionalities in this scaffold?
A1: For the aminomethyl group, the most prevalent protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[3][4] The carboxylic acid is typically protected as a methyl or ethyl ester, and sometimes as a benzyl or tert-butyl ester.[4][5] The choice of protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection.[6]
Q2: Why is the oxazole ring sensitive to certain deprotection conditions?
A2: The oxazole ring is an electron-rich heterocycle, but the nitrogen atom also imparts pyridine-like basicity.[7][8] This duality in reactivity makes it susceptible to cleavage. Strong acids can lead to decomposition, while potent bases can induce ring-opening.[1][2] Additionally, some reducing and oxidizing agents can also cleave the oxazole ring.[1]
Q3: What does "orthogonal deprotection" mean in this context?
A3: Orthogonal deprotection refers to the selective removal of one protecting group in the presence of another, using conditions that do not affect the second group.[6] For example, a Boc group can be removed with acid, while a Cbz group is stable to acidic conditions but can be cleaved by hydrogenolysis.[3] This strategy is crucial when sequential manipulation of the amine and carboxylic acid groups is required.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the deprotection of 2-(aminomethyl)oxazole-4-carboxylic acid derivatives, providing potential causes and actionable solutions.
Amine Deprotection
Issue 1: Incomplete Boc Deprotection
Symptom: TLC or LC-MS analysis shows the presence of starting material after the reaction.
Potential Causes:
Insufficient acid strength or concentration.
Short reaction time or low temperature.
Presence of acid-scavenging functionalities in the substrate.
Solutions:
Increase Acid Concentration: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, increasing the TFA ratio (e.g., from 25% to 50%) can be effective.[9]
Alternative Acidic Conditions: Consider using 4M HCl in dioxane or isopropanol, which can be cleaner and more effective for some substrates.[10][11]
Monitor Reaction Progress: Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is consumed.
Temperature Adjustment: While most Boc deprotections are run at room temperature, gentle warming (e.g., to 40 °C) can sometimes be beneficial, but must be done cautiously to avoid oxazole degradation.
Issue 2: Oxazole Ring Degradation During Boc Deprotection
Symptom: Formation of multiple unidentified byproducts, often with a loss of the characteristic oxazole UV signature in LC-MS.
Potential Causes:
Prolonged exposure to strong acid.
Use of harsh acidic conditions (e.g., concentrated mineral acids).
Substituents on the oxazole ring that increase its acid sensitivity.[2]
Solutions:
Milder Acidic Conditions: Use the mildest effective acidic conditions. For example, 10-25% TFA in DCM is often sufficient.[9]
Scavengers: The tert-butyl cation generated during Boc deprotection can lead to side reactions.[12][13] The addition of a scavenger like anisole or triethylsilane can trap this cation.
Reaction Time and Temperature Control: Minimize the reaction time and maintain a low temperature (0 °C to room temperature) to suppress degradation pathways.
Issue 3: Incomplete Cbz Deprotection via Hydrogenolysis
Symptom: Starting material remains after catalytic hydrogenation.
Potential Causes:
Catalyst poisoning.
Insufficient hydrogen pressure or delivery.
Steric hindrance around the Cbz group.
Solutions:
Catalyst Selection and Loading: Use fresh, high-quality palladium on carbon (Pd/C). Increase the catalyst loading if necessary.
Hydrogen Source: Ensure a continuous and adequate supply of hydrogen, either from a gas cylinder or through transfer hydrogenation using reagents like ammonium formate or triethylsilane.[14][15]
Solvent Choice: Protic solvents like methanol or ethanol are generally effective.
Acidic Additives: A small amount of acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction, but must be used with caution due to the oxazole's acid sensitivity.
Carboxylic Acid Deprotection
Issue 4: Incomplete Ester Hydrolysis
Symptom: Presence of the starting ester after saponification.
Potential Causes:
Steric hindrance around the ester group.
Insufficient base or reaction time.
Low reaction temperature.
Solutions:
Choice of Base: Lithium hydroxide (LiOH) is a common and effective base for the hydrolysis of methyl and ethyl esters.[16]
Solvent System: A mixture of a water-miscible organic solvent (e.g., THF, methanol, or dioxane) and water is typically used to ensure solubility of the substrate.
Temperature: Heating the reaction mixture can increase the rate of hydrolysis.
Alternative Deprotection Methods: For sterically hindered esters, consider alternative deprotection strategies, such as using trimethyltin hydroxide.[17]
Issue 5: Oxazole Ring Opening During Ester Hydrolysis
Symptom: Formation of byproducts consistent with ring cleavage.
Potential Causes:
Use of a strong base in high concentration.
Prolonged reaction times at elevated temperatures.
Solutions:
Milder Conditions: Use the minimum effective concentration of base and the lowest possible temperature.
Careful Monitoring: Follow the reaction progress closely and quench the reaction as soon as the starting material is consumed.
Alternative Bases: Consider using milder bases like potassium carbonate in methanol/water if the ester is sufficiently reactive.
Orthogonal Deprotection Challenges
Issue 6: Partial Removal of a Second Protecting Group
Symptom: During the deprotection of one group, the other is partially cleaved. For example, some Cbz group removal during Boc deprotection with strong acid.
Potential Causes:
The chosen deprotection conditions are not fully orthogonal. While Cbz is generally stable to acid, harsh conditions can lead to its cleavage.[14][18]
Solutions:
Fine-tuning Conditions: Use the mildest possible conditions for the intended deprotection. For Boc removal in the presence of Cbz, use a lower concentration of TFA and monitor the reaction carefully.
Re-evaluate Protecting Group Strategy: If selectivity cannot be achieved, it may be necessary to reconsider the choice of protecting groups to ensure complete orthogonality.[6]
III. Experimental Protocols
Protocol 1: Boc Deprotection of a 2-(N-Boc-aminomethyl)oxazole-4-carboxylic Acid Ester
This protocol describes a general procedure for the acidic removal of a Boc group.
Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
Cool the solution to 0 °C in an ice bath.
Add trifluoroacetic acid (TFA) (5-10 equivalents, often as a 25% v/v solution in DCM) dropwise to the stirred solution.[9][19]
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).
Upon completion, concentrate the reaction mixture under reduced pressure.
To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[19]
The resulting amine TFA salt can often be used directly in the next step or purified further.
Protocol 2: Saponification of a 2-(Aminomethyl)oxazole-4-carboxylic Acid Methyl Ester
This protocol outlines the basic hydrolysis of a methyl ester.
Dissolve the methyl ester substrate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Add lithium hydroxide monohydrate (1.5-3 equivalents) to the solution.[16]
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive esters.
Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1N HCl to a pH of approximately 3-4.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
IV. Data Presentation
Table 1: Common Protecting Groups and Deprotection Conditions
The following diagram illustrates a typical orthogonal deprotection strategy for a dually protected 2-(aminomethyl)oxazole-4-carboxylic acid derivative.
Caption: Orthogonal deprotection of a Boc- and Benzyl-protected oxazole.
VI. References
Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
Benchchem. Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
Boc Deprotection - TFA - Common Organic Chemistry.
First Poly(2-oxazoline)s with Pendant Amino Groups - Technische Universität Dresden.
Protective Groups - Organic Chemistry Portal.
Amine Protection and Deprotection - Master Organic Chemistry.
Cbz-Protected Amino Groups - Organic Chemistry Portal.
Amino Acid-Protecting Groups - SciSpace.
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025).
Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Lett., 1995 , 36, 3465-3468.
Cbz-Protected Amino Groups. (2019).
Martin, R. B., & Parcell, A. Hydrolysis of 2-Methyl-Δ2 -oxazoline. An Intramolecular O-N-Acetyl Transfer Reaction. Journal of the American Chemical Society.
Reddit. Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022).
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024).
Amino Acid-Protecting Groups. (2019).
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC.
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020).
A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (2025).
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.
Protecting group - Wikipedia.
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase.
Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC.
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate. (2025).
a brief review on antimicrobial activity of oxazole derivatives - iajps. (2022).
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal.
Protection and deprotection of carboxylic acid | PPTX - Slideshare.
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
2-[N-(tert-butoxycarbonyl)aminomethyl]oxazole-4-carboxylic acid | CAS 182120-90-7 | SCBT.
Protection and deprotection of carboxylic acid group - ResearchGate.
minimizing racemization during oxazole peptide synthesis
The following technical guide is structured as a specialized "Support Center" for peptide chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized "Support Center" for peptide chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.
Welcome to the Oxazole Synthesis Support Hub. You are likely here because you are observing epimerization (loss of
) at the -carbon of a serine/threonine residue during cyclization, or at the C-terminus of an oxazole ring during fragment coupling.
This guide breaks down the problem into three modules: Diagnostics (The "Why") , Safe Workflows (The "How") , and Troubleshooting (The Fix) .
Module 1: Diagnostics & Mechanism
Q: Why is my chiral center eroding?
Racemization in oxazole peptides usually occurs at two distinct stages. Identifying when it happens is critical for the fix.[1]
The Two Danger Zones
Zone A: Cyclodehydration (Ser/Thr
Oxazoline). The conversion of the -hydroxy amide to the oxazoline involves activating the side-chain oxygen. If the conditions are too basic or the temperature too high, the -proton (which is acidic due to the adjacent carbonyl) can be abstracted, leading to an enolate and loss of chirality.
Zone B: C-Terminal Activation (Oxazole-COOH
Coupling). This is the most lethal zone.[1] An oxazole ring is electron-withdrawing (similar to a pyridine).[1] If you activate a carboxylic acid attached directly to the oxazole ring (C2 position), the -proton becomes highly acidic. Base-mediated enolization is almost instantaneous with standard reagents like HATU/DIPEA.[1]
Visualization: The Racemization Pathways
The following diagram illustrates the mechanistic flow and risk points.
Caption: Workflow showing critical risk zones. Red nodes indicate stages where proton abstraction is most likely.
Module 2: The Safe Synthesis Workflows
Q: What is the "Gold Standard" protocol to avoid racemization?
We recommend two primary pathways. Pathway A is generally more robust for scale-up, while Pathway B is ideal for acid-sensitive substrates.[1]
Protocol A: The Wipf Cyclodehydration (Ser
Oxazoline)
This method uses Triphenylphosphine (
) and Iodine () to dehydrate the serine amide.[1] It is preferred over acid-catalyzed thermal dehydration (which guarantees racemization).[1]
Reagents:
, , (Triethylamine), DCM (Dichloromethane).[1]
Mechanism: Formation of an oxyphosphonium intermediate followed by intramolecular nucleophilic attack by the amide oxygen.[1]
Step-by-Step Guide:
Preparation: Dissolve the Ser/Thr-containing peptide (1.0 eq) in anhydrous DCM (
M).
Reagent Mix: Add
(2.0 eq) and (4.0 eq).
Activation: Cool to
C. Add (2.0 eq) portion-wise. The solution will turn dark, then fade as iodine is consumed.[1]
Reaction: Stir at
C for 30 mins, then allow to warm to Room Temperature (RT) for 2-4 hours.
Quench: Add saturated aqueous
(sodium thiosulfate) to remove excess iodine.
Critical Check: Monitor by LC-MS. If the reaction stalls, do not heat . Add more reagents at
C. Higher temps risk thermal elimination of chirality.[1]
Protocol C: Oxidation to Oxazole
Once you have the oxazoline, you must oxidize it.[1]
High Risk:
(or ).[1] This is the classic "one-pot" Wipf finish. However, DBU is a strong base.[1] If left too long, it will racemize the center.[1]
Low Risk (Recommended):
(Chemical Manganese Dioxide) in Benzene/DCM at reflux, or / DBU (controlled).[1]
Newer Standard:
(Nickel peroxide) is extremely mild but harder to source.[1]
Module 3: Troubleshooting & FAQs
Issue 1: "My ee% drops when I couple the next amino acid to the Oxazole-COOH."
Diagnosis: You are activating a C-terminal oxazole.[1] The oxazole ring pulls electron density, making the activation intermediate (active ester) highly acidic.[1]
The Fix:
Change Strategy: Redesign synthesis to form the bond before the oxazole ring (e.g., couple Serine, then cyclize post-coupling).
Change Reagents: If you must couple a C-terminal oxazole:
STOP using: HATU, HBTU, or PyBOP with DIPEA.
START using: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with DIPEA (keep base low, 1-2 eq).[1]
Alternative: DIC / Oxyma Pure with Collidine (TMP).[1] Collidine is a sterically hindered base that struggles to abstract the
-proton but is strong enough to drive the coupling.
Issue 2: "I see racemization during the Wipf protocol itself."
Diagnosis: Your base concentration (
) is too high, or the reaction exothermed upon Iodine addition.[1]
The Fix:
Add Iodine slowly at
C.
Switch base: Use Imidazole instead of
. Imidazole is milder ( ~7 vs ~10.[1]7) and sufficient for the Wipf mechanism.[1]
Issue 3: "The Burgess reagent isn't working on my Threonine residue."
Diagnosis: Steric hindrance.[1][2][3] Threonine forms a more crowded transition state than Serine.[1]
The Fix:
Increase reagent equivalents to 3.0.
Switch to Deoxo-Fluor at
C. Deoxo-Fluor is more reactive but maintains low-temperature capability to prevent racemization.[1][4]
C-terminal oxazoles are "activated esters" by nature; strong activation causes instant racemization.[1]
Solvent
DCM, THF, Toluene
DMF, DMSO (Hot)
Polar aprotic solvents at heat stabilize the enolate intermediate.[1]
References
Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1]
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1][4] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.[1][5]
Meyers, A. I., & Tavares, F. (1996).[1] Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles.[1][6] Application of the Kharasch-Sosnovsky Reaction. The Journal of Organic Chemistry, 61(23), 8207-8215.[1] [1]
BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis.[1][3][7][8] BenchChem Technical Guides.
Atkins, G. M., & Burgess, E. M. (1968).[1] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.[1]
Gao, W. C., et al. (2015).[1][9] I2-Catalyzed C-O Bond Formation and Dehydrogenation: Facile Synthesis of Oxazolines and Oxazoles Controlled by Bases.[1][9] Organic Letters, 17(15), 3914-3917.[1][9] [1]
Technical Support Center: A Guide to Scaling Up the Production of 2-(Aminomethyl)oxazole-4-carboxylic Acid
This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(Aminomethyl)oxazole-4-carboxylic acid. As a critical b...
Author: BenchChem Technical Support Team. Date: February 2026
This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(Aminomethyl)oxazole-4-carboxylic acid. As a critical building block in medicinal chemistry and drug development, robust and scalable production of this compound is paramount. This guide is structured to address common challenges encountered during synthesis and scale-up, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Section 1: Synthesis Strategy and Core Chemical Principles
The synthesis of the 1,3-oxazole core is a well-established field in heterocyclic chemistry.[1] For the specific target molecule, 2-(Aminomethyl)oxazole-4-carboxylic acid, a modified Robinson-Gabriel synthesis is a highly effective and adaptable strategy.[2][3] This approach involves the cyclodehydration of a 2-acylamino ketone precursor.
The primary challenges in scaling this synthesis are:
Controlling the Exothermic Cyclodehydration: The ring-closing step is often highly exothermic, posing significant thermal management challenges in large reactors.
Managing Side Reactions: Impurities can arise from incomplete reactions, alternative cyclization pathways, or degradation of starting materials and product.[4]
Product Isolation and Purification: The target molecule is zwitterionic, possessing both a carboxylic acid and an amino group. This complicates its purification, as its solubility is highly dependent on pH.
Below is a proposed synthetic workflow, which forms the basis for the subsequent troubleshooting and protocol sections.
Caption: Proposed synthetic pathway for 2-(Aminomethyl)oxazole-4-carboxylic acid.
Section 2: Troubleshooting Guide for Synthesis Scale-Up
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question: My cyclodehydration step (Step 2) is resulting in a low yield and significant charring. What is the likely cause and solution?
Answer: This is a classic issue in Robinson-Gabriel type syntheses, often pointing to an overly aggressive dehydrating agent or poor temperature control.[3]
Causality: Strong acids like concentrated sulfuric acid (H₂SO₄), while effective, can catalyze side reactions and cause decomposition (charring) of the organic material, especially if the reaction temperature is not strictly controlled.[4]
Troubleshooting Steps:
Re-evaluate Your Dehydrating Agent: While H₂SO₄ is common, agents like Polyphosphoric Acid (PPA) often give cleaner reactions and higher yields (50-60%) by promoting cyclization at more moderate temperatures.[3][4] Other agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) can also be used, but may require more optimization.[3]
Implement Strict Temperature Control: On a large scale, the exothermic nature of this step can lead to thermal runaways. Utilize a reactor with an efficient cooling jacket and consider a controlled, slow addition of the precursor to the dehydrating agent to maintain the target temperature.
Ensure Anhydrous Conditions: Water can interfere with the dehydrating agent, reducing its efficacy and potentially promoting hydrolysis of intermediates. Ensure all reagents and solvents are dry.
Question: During purification, my product seems to disappear or is difficult to precipitate. Why is this happening?
Answer: This issue is almost certainly related to the zwitterionic nature of 2-(Aminomethyl)oxazole-4-carboxylic acid. The molecule has both a basic amine (pKa ~8-9) and an acidic carboxylic acid (pKa ~3-4). Its solubility is therefore highly pH-dependent.
Causality: At its isoelectric point (pI), the molecule exists as a zwitterion with minimal net charge, leading to its lowest solubility in aqueous media. At very low pH, the amine is protonated (-NH₃⁺), and at very high pH, the carboxylic acid is deprotonated (-COO⁻). In both these states, the molecule is a salt and typically has high water solubility.
Troubleshooting Steps:
Identify the Isoelectric Point (pI): The pI can be estimated as the average of the two pKa values. For this molecule, it will be in the range of pH 5.5-6.5.
Controlled pH Adjustment: To precipitate the product from an aqueous solution, you must carefully adjust the pH to its pI. Use a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and add it dropwise while monitoring the pH with a calibrated meter.
Avoid pH Overshooting: Adding acid or base too quickly will shoot past the pI, causing the product to redissolve as a salt.
Consider Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography is an excellent alternative. The zwitterionic nature of the compound makes it a prime candidate for this technique.[5]
Caption: Logic diagram for product isolation by pH adjustment.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?A1: The primary concerns are the handling of corrosive dehydrating agents like H₂SO₄ and PPA, and managing the exothermic cyclodehydration step. On a large scale, this requires a process hazard analysis (PHA) to ensure adequate cooling capacity and emergency procedures are in place. Reagents like thionyl chloride or POCl₃, if used, are also highly toxic and corrosive.[6]
Q2: How can I monitor the reaction progress effectively?A2: Thin-Layer Chromatography (TLC) is suitable for initial lab-scale monitoring. For scale-up and more precise tracking, High-Performance Liquid Chromatography (HPLC) or LC-MS is recommended. A typical method would involve monitoring the disappearance of the 2-acylamino ketone precursor (Intermediate A).
Q3: What are the recommended storage conditions for the final product?A3: 2-(Aminomethyl)oxazole-4-carboxylic acid should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Its amino group can be susceptible to oxidation and carboxylation via atmospheric CO₂, and the compound may be hygroscopic.
Q4: Can I use a one-pot method for this synthesis?A4: While one-pot syntheses of oxazoles are known, scaling them up can be challenging due to competing reaction pathways and difficulties in controlling reaction parameters for multiple sequential steps.[7] A stepwise approach with isolation of key intermediates is generally more robust and reproducible during scale-up.
Section 4: Key Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Ethyl 2-(N-(tert-butoxycarbonyl)aminomethyl)oxazole-4-carboxylate (Intermediate B)
Acylation: To a solution of Boc-Glycine (1.0 eq) in dichloromethane (DCM) at 0°C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq). Stir for 15 minutes. Add Ethyl 3-chloro-2-oxobutanoate (1.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acylamino ketone precursor (Intermediate A).
Cyclodehydration: Cool a flask containing Polyphosphoric Acid (PPA) (10x weight of crude intermediate) to 0°C. Slowly add the crude Intermediate A to the PPA with vigorous stirring. After addition is complete, heat the mixture to 90°C for 2-4 hours, monitoring by TLC/LC-MS.
Isolation: Carefully pour the hot reaction mixture onto crushed ice. Neutralize the solution with a strong base (e.g., 50% NaOH) to pH 7-8. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate B. Purify by column chromatography if necessary.
Protocol 2: Final Product Isolation via pH Precipitation
Hydrolysis & Deprotection: Dissolve the crude final product in deionized water. If the starting point is the ester (Intermediate B), first perform saponification with LiOH, followed by acidification to generate the Boc-protected acid. Then, treat with an acid like Trifluoroacetic Acid (TFA) or 4M HCl in dioxane to remove the Boc protecting group.
Basification: After deprotection, slowly add 6M NaOH solution to the aqueous mixture until the pH reaches ~10-11 to ensure all carboxylic acid groups are deprotonated and the product is fully dissolved.
Filtration: Filter the basic solution to remove any insoluble impurities.
Precipitation: Transfer the filtrate to a clean vessel equipped with a calibrated pH probe and overhead stirrer. Slowly, with efficient stirring, add 1M HCl dropwise. A precipitate will begin to form as the pH approaches the isoelectric point (pI).
Isolation: Continue adding acid until the pH is stable at the point of maximum precipitation (typically pH ~6.0). Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5°C for another hour to maximize recovery.
Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water and then with a water-miscible solvent like acetone to aid drying. Dry the product under vacuum at 40-50°C to a constant weight.
Section 5: Analytical Quality Control
Ensuring the identity, purity, and quality of the final product is critical. The following table outlines a standard testing panel for release.
Test
Method
Purpose
Acceptance Criteria
Appearance
Visual Inspection
Confirm physical state and color
White to off-white solid
Identity
¹H NMR, ¹³C NMR
Confirm molecular structure
Spectrum conforms to reference
Identity
Mass Spectrometry
Confirm molecular weight
[M+H]⁺ matches theoretical value
Purity
HPLC (UV)
Quantify purity and impurities
≥ 98.0%
Water Content
Karl Fischer Titration
Determine water content
≤ 0.5%
Residual Solvents
GC-HS
Quantify any remaining solvents
Conforms to ICH Q3C limits
References
BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
BenchChem. (2025). Troubleshooting guide for oxazole synthesis.
BenchChem. (2025). Common side reactions in the synthesis of oxazoles and how to avoid them.
Joshi, S. et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
Chavda, V. et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
Neha, K. et al. (2021). Synthetic approaches for oxazole derivatives: A review.
Yamada, K. et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journals.
AGC Biologics. (2026). Solving Four Challenges in Development with Scale-Out Manufacturing.
Neha, K. et al. (2021). Synthetic approaches for oxazole derivatives: A review.
PharmaCores. (2026).
Yamada, K. (2017). One-pot Suzuki-Miyaura coupling reaction as a new approach for the production of 2,4,5-tri substituted oxazoles. Beilstein Journal of Organic Chemistry.
Pharmaceutical Technology. (2005). Avoiding pitfalls in scaling up biopharmaceutical production.
Shukla, S. K. (2013). How can I purify carboxylic acid?
Executive Summary This guide provides a technical framework for the structural validation of 2-(Aminomethyl)oxazole-4-carboxylic acid , a critical bifunctional scaffold in drug discovery. Due to its zwitterionic nature (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for the structural validation of 2-(Aminomethyl)oxazole-4-carboxylic acid , a critical bifunctional scaffold in drug discovery. Due to its zwitterionic nature (containing both a basic primary amine and an acidic carboxyl group), standard NMR protocols often yield poor resolution or missing signals. This document compares solvent systems to optimize spectral quality and provides a self-validating interpretation logic.
Part 1: Strategic Solvent Selection (Comparative Analysis)
The choice of solvent is the single most critical variable for this molecule. As a zwitterionic amino acid analog, it exhibits poor solubility in non-polar solvents (CDCl₃) and complex aggregation behavior in neutral polar solvents.
Table 1: Comparative Performance of NMR Solvent Systems
Feature
DMSO-d₆ (Recommended)
D₂O (Standard)
D₂O + DCl / TFA-d (Acidic)
Solubility
Moderate (may require heat)
High
Very High
Protonation State
Zwitterion / Neutral Equilibrium
Zwitterion
Cationic ()
Exchangeable Protons
Visible (, )
Invisible (Exchanged)
Invisible (Exchanged)
Spectral Resolution
Medium (viscosity broadening)
High
High
Chemical Shift Stability
pH-dependent (variable)
Stable
Highly Stable
Key Application
Full structural proof (seeing all H)
Purity check / Quantitation
resolving overlapping multiplets
Expert Insight: For initial structural characterization, DMSO-d₆ is superior because it allows observation of the carboxylic acid proton (~12-13 ppm) and the ammonium protons (~8 ppm), confirming the functional groups are intact. For routine purity checks, acidic D₂O is preferred for its sharp lines and consistent chemical shifts.
Part 2: Experimental Protocol
Methodology: Sample Preparation & Acquisition
Massing: Weigh 5–10 mg of the analyte into a clean vial.
Solvent Addition:
Primary Choice: Add 0.6 mL DMSO-d₆ .
If insoluble: Sonicate for 5 minutes at 40°C.
Alternative: If particles persist, add 1-2 drops of TFA-d (or concentrated DCl) to force protonation and break zwitterionic lattice energy.
Transfer: Filter the solution through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.
Acquisition Parameters (400 MHz+):
Pulse Angle: 30° (to ensure relaxation).
Relaxation Delay (d1):
2.0 seconds (critical for integration of the aromatic C5-H).
Scans (ns): 64 (due to lower molecular weight/concentration).
Temperature: 298 K (25°C).
Part 3: Spectral Interpretation Logic
The 1H NMR spectrum of 2-(aminomethyl)oxazole-4-carboxylic acid is sparse but distinct. The molecule has three distinct proton environments.[1]
1. The Aromatic Oxazole Proton (H-5)
Position:
8.20 – 8.60 ppm.
Multiplicity: Singlet (s).
Diagnostic Value: This is the most deshielded carbon-bound proton. Its chemical shift is highly sensitive to the electronic environment of the carboxylic acid at C4.
Shift in DMSO: ~8.5 ppm.
Shift in D₂O: ~8.3 ppm.
2. The Aminomethyl Group (-CH₂-N)
Position:
3.80 – 4.40 ppm.
Multiplicity: Singlet (broadens if NH exchange is slow) or Quartet (if coupling to NH is visible in dry DMSO).
Diagnostic Value:
Free Base:
3.8 – 4.0 ppm.
Salt Form (
): Shifts downfield to 4.2 – 4.4 ppm due to the inductive effect of the positive nitrogen.
3. Exchangeable Protons (DMSO-d₆ only)
Carboxylic Acid (-COOH): Broad singlet at
12.0 – 14.0 ppm. Often invisible if the sample is wet.
Amine (-NH₂ / -NH₃⁺): Broad signal at
8.0 – 9.0 ppm. Integration varies (2H or 3H) depending on protonation state.
Part 4: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process for solvent selection and the assignment logic for the spectrum.
Figure 1: Decision matrix for solvent selection based on analytical goals (structural proof vs. purity).
Figure 2: Signal assignment logic based on chemical shift regions.
References
Chemical Shift Data for Solvents: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
Solvent Effects on Oxazoles: Kamienska-Trela, K., et al. (1996).[3] Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Academic Press.[3] Link
Amino Acid NMR Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Boc-Protected Analog Data (Reference): Santa Cruz Biotechnology. 2-[N-(tert-butoxycarbonyl)aminomethyl]oxazole-4-carboxylic acid Product Data. Link[4]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-(Aminomethyl)oxazole-4-carboxylic Acid
This guide provides a detailed, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 2-(aminomethyl)oxazole-4-carboxylic acid. As researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of 2-(aminomethyl)oxazole-4-carboxylic acid. As researchers, scientists, and drug development professionals, selecting an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical compounds. The unique physicochemical properties of this analyte—namely its zwitterionic nature and high polarity—present a significant challenge to conventional chromatographic techniques, necessitating a carefully considered approach to method development.
This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering a logical framework for developing a robust, accurate, and reliable purity method. We will explore and objectively compare three distinct chromatographic modes: Ion-Pair Reversed-Phase (IP-RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX). Each section provides the theoretical underpinnings, detailed experimental protocols, and a discussion of optimization strategies, grounded in established scientific principles and regulatory expectations.
Analyte Characterization: The Foundation of Method Development
Understanding the analyte is the critical first step. 2-(Aminomethyl)oxazole-4-carboxylic acid possesses both a basic primary amine (the aminomethyl group) and an acidic carboxylic acid group. This dual functionality means the molecule exists as a zwitterion at its isoelectric point, carrying both a positive and a negative charge, resulting in a net neutral charge but high overall polarity.
This zwitterionic and polar character is the primary reason the analyte is poorly retained on traditional reversed-phase columns (like C18), which rely on hydrophobic interactions.[1][2] The molecule has a much greater affinity for the polar mobile phase than the non-polar stationary phase, leading to elution at or near the column's void volume. A successful method must therefore actively counteract this behavior to achieve retention and enable separation from potential impurities.
Caption: Physicochemical properties of the target analyte.
The Method Development Workflow: A Systematic Approach
A structured workflow is essential for efficient and effective method development. The process is iterative, beginning with an understanding of the analyte and progressing through screening and optimization stages, culminating in a validated, fit-for-purpose method.
Caption: A logical workflow for HPLC method development.
Comparative Analysis of Chromatographic Modes
We will now compare three viable strategies for retaining and separating 2-(aminomethyl)oxazole-4-carboxylic acid.
Alternative 1: Ion-Pair Reversed-Phase (IP-RP) Chromatography
Principle of Separation: IP-RP is an adaptation of reversed-phase chromatography designed to enhance the retention of ionic and highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic "tail" and a charged "head." It forms an electrically neutral ion pair with the oppositely charged analyte.[3] For our zwitterionic analyte, at a low pH (e.g., pH < 3), the carboxylic acid will be protonated (neutral) and the primary amine will be protonated (positive charge). An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate), can then pair with the positively charged amine. This newly formed complex is significantly more hydrophobic than the analyte alone, allowing it to interact with and be retained by the non-polar C18 stationary phase.[4]
Rationale for Selection: This approach leverages the most common and well-understood HPLC mode (reversed-phase) and modifies it to suit a challenging analyte. It is often a go-to strategy when direct RP-HPLC fails.
Experimental Protocol: IP-RP
Parameter
Starting Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reversed-phase column with good efficiency.
Mobile Phase A
20 mM Sodium Phosphate, 5 mM Sodium 1-Octanesulfonate, pH 2.5
Aqueous buffer containing the ion-pairing reagent. Low pH ensures the amine is protonated.
Mobile Phase B
Acetonitrile
Organic modifier for elution.
Gradient
5% to 50% B over 20 minutes
A broad gradient to elute the analyte and any potential impurities.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Controlled temperature for reproducibility.
Detection
UV at 210 nm (or wavelength of max absorbance)
Low UV wavelength is often necessary for non-chromophoric compounds.
Ion-Pair Reagent: The chain length of the alkyl sulfonate can be adjusted (e.g., pentane- to dodecanesulfonate). Longer chains provide more retention. The concentration can be optimized (typically 2-10 mM) to fine-tune retention and peak shape.
pH Control: Mobile phase pH is critical. It must be consistently controlled to ensure the ionization states of the analyte and the efficacy of the ion-pairing interaction are stable.
Equilibration: IP-RP methods require extensive column equilibration time (often an hour or more) for the ion-pairing reagent to coat the stationary phase and provide stable retention times. The column should be dedicated to this method to avoid carryover.[5]
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation: HILIC is an ideal technique for highly polar and hydrophilic compounds that are unretained in RP-HPLC.[6][7][8] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile).[6][9] The mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer that adsorbs onto the surface of the polar stationary phase.[9][10] In HILIC, water is the strong, eluting solvent, which is the inverse of RP-HPLC.[6]
Rationale for Selection: HILIC is designed specifically for this class of molecule. It often provides excellent peak shape and is highly compatible with mass spectrometry (MS) detection due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[5][7]
Experimental Protocol: HILIC
Parameter
Starting Condition
Rationale
Column
Bare Silica or Amide, 2.1 x 100 mm, 1.7-2.7 µm
A polar stationary phase is required. Amide phases can offer different selectivity and reduced silanol activity compared to bare silica.[10]
Mobile Phase A
95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
High organic mobile phase for retention. Volatile buffer is MS-compatible and helps control peak shape.[6]
Mobile Phase B
50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
"Aqueous" mobile phase with higher water content for elution.
Gradient
5% to 40% B over 15 minutes
Increasing the aqueous component (B) elutes the analytes.
Flow Rate
0.4 mL/min
Appropriate for a smaller internal diameter column.
Column Temp.
40 °C
Higher temperature can improve peak shape and reduce mobile phase viscosity.
Detection
UV at 210 nm / MS
Compatible with both UV and MS detection.
| Injection Vol. | 2 µL | Smaller volume is typical for smaller columns to prevent peak distortion. |
Optimization & Trustworthiness:
Water Content: The percentage of water in the mobile phase is the most critical parameter for controlling retention. A minimum of 3-5% water is necessary to hydrate the stationary phase.[6][10]
Buffer Concentration: Buffer salts (e.g., ammonium formate/acetate) are crucial for achieving symmetrical peaks by minimizing undesirable electrostatic interactions with the stationary phase surface.[6]
Sample Diluent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high acetonitrile content) to prevent peak distortion.[9]
Alternative 3: Ion-Exchange Chromatography (IEX)
Principle of Separation: IEX separates molecules based on their net surface charge.[11][12] Since our analyte is zwitterionic, its net charge is highly dependent on the mobile phase pH.
At low pH (< pI), it will have a net positive charge and bind to a strong cation-exchange (SCX) column.
At high pH (> pI), it will have a net negative charge and bind to a strong anion-exchange (SAX) column.
Elution is achieved by either changing the pH to neutralize the analyte's charge or by increasing the ionic strength (salt concentration) of the mobile phase to displace the analyte from the stationary phase.[11] This technique is a cornerstone of amino acid analysis.[13][14][15]
Rationale for Selection: IEX offers a completely different and highly specific separation mechanism based on charge, which can be extremely powerful for resolving impurities with even minor differences in their acidic or basic properties. It is a very robust and high-resolution technique for charged molecules.[11][12]
Experimental Protocol: Cation-Exchange
Parameter
Starting Condition
Rationale
Column
Strong Cation-Exchange (SCX), 4.6 x 150 mm, 5 µm
Negatively charged stationary phase to retain the positively charged analyte.
Mobile Phase A
20 mM Potassium Phosphate, pH 3.0
Low pH, low ionic strength buffer for binding.
Mobile Phase B
20 mM Potassium Phosphate + 0.5 M Potassium Chloride, pH 3.0
High ionic strength buffer for elution via a salt gradient.
Gradient
0% to 100% B over 20 minutes
Increasing salt concentration displaces the analyte and impurities based on their charge strength.
pH vs. Salt Gradient: Elution can be controlled by a pH gradient or a salt gradient. A salt gradient is often easier to control and provides more predictable results.
Buffer Choice: The type of buffer and its pH are critical for controlling the charge state of the analyte and ensuring retention.
MS Compatibility: High concentrations of non-volatile salts (like phosphate or KCl) are not compatible with ESI-MS. For MS applications, volatile salt systems (e.g., ammonium formate) must be used, which may provide less efficient ion exchange.
Performance Comparison and Data Summary
To provide an objective comparison, the following table summarizes the expected performance of each method for the purity analysis of 2-(aminomethyl)oxazole-4-carboxylic acid against a hypothetical closely-eluting impurity.
Once an optimal method is developed, it must be validated to demonstrate it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[16] Validation is a formal process that provides documented evidence of a method's reliability.[17][18][19]
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
Developing a robust HPLC purity method for a polar, zwitterionic compound like 2-(aminomethyl)oxazole-4-carboxylic acid requires moving beyond conventional reversed-phase chromatography.
For general-purpose QC with UV detection , Ion-Pair RP-HPLC is a viable option, leveraging common instrumentation, although it requires careful control and long equilibration times.
For applications requiring MS compatibility , such as impurity identification or bioanalysis, HILIC is the superior choice. It offers excellent retention, good peak shape, and ideal compatibility with mass spectrometry.
For achieving the highest resolution between the main component and other charged impurities , Ion-Exchange Chromatography provides an orthogonal and powerful separation mechanism, making it an excellent choice for challenging separations where MS compatibility is not the primary concern.
The final choice of method should be guided by the specific analytical requirements, including the nature of expected impurities, the need for MS detection, and the intended use of the method within the drug development lifecycle. A thorough screening of these alternatives, as outlined in this guide, will lead to the development of a scientifically sound and robust analytical procedure.
References
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Retrieved from [Link]
Biochrom. (n.d.). How does an Amino Acid Analyser work? Retrieved from [Link]
Darji, B., & Shah, N. (2014). AMINO ACID ANALYSIS USING ION- EXCHANGE CHROMATOGRAPHY: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Walter, T. H., et al. (2011). Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC North America. Retrieved from [Link]
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
Phenomenex. (n.d.). Principles of Ion Exchange Chromatography: A Comprehensive Guide. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]
HPLC. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Retrieved from [Link]
ResearchGate. (2023). How to fix peak shape in hplc? Retrieved from [Link]
YMC Europe. (n.d.). Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography. Retrieved from [Link]
PubChem. (n.d.). 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
High-Performance Mass Spectrometry Analysis of Oxazole-4-Carboxylic Acid Derivatives
A Technical Comparison & Methodological Guide Executive Summary Oxazole-4-carboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antibiotics, anti-inflammatory agent...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison & Methodological Guide
Executive Summary
Oxazole-4-carboxylic acid derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antibiotics, anti-inflammatory agents, and enzyme inhibitors. However, their analysis presents a distinct "amphoteric paradox": the electron-withdrawing oxazole ring reduces the basicity of the nitrogen, while the carboxylic acid moiety introduces polarity that complicates retention on standard C18 phases.
This guide objectively compares the primary analytical strategy—Direct Electrospray Ionization (ESI) —against its robust alternatives, Atmospheric Pressure Chemical Ionization (APCI) and Derivatization-GC/MS . We provide evidence-based protocols to overcome ionization suppression and detail the specific fragmentation pathways required for structural validation.
Part 1: Comparative Analysis of Ionization Architectures
Selecting the correct ionization interface is the single most deterministic factor in the sensitivity of your assay. Below is a technical comparison of the three dominant methodologies for oxazole-4-carboxylic acid derivatives.
Comparative Performance Matrix
Feature
Method A: ESI (Negative Mode)
Method B: ESI (Positive Mode)
Method C: APCI (Positive Mode)
Analyte State
Deprotonated
Protonated
Protonated
Sensitivity
High (for free acids)
Medium (Requires acidic pH)
Medium-Low
Matrix Tolerance
Low (Susceptible to suppression)
Medium
High
Linearity
Key Limitation
Mobile phase pH must be > pKa
Adduct formation (, )
Thermal degradation risk
Best For
PK/Metabolite ID
Trace Impurity Profiling
Non-polar Esters
Expert Insight: The ESI Polarity Dilemma
While the carboxylic acid group suggests Negative Mode ESI as the default, the oxazole ring complicates this.
Negative Mode: Requires a mobile phase pH
4.5 to ensure the carboxylate anion () is formed. However, high pH can damage silica-based HPLC columns. Solution: Use Ammonium Acetate (10mM) to buffer at pH 5-6.
Positive Mode: The oxazole nitrogen is weakly basic. To achieve
, you must use a strong organic acid modifier (0.1% Formic Acid). Warning: This suppresses ionization of the carboxylic acid moiety, forcing the molecule to rely solely on the oxazole nitrogen for protonation, often resulting in lower signal intensity than negative mode.
Part 2: Structural Elucidation & Fragmentation Pathways[1]
Understanding the fragmentation logic is essential for designing Multiple Reaction Monitoring (MRM) transitions. Oxazole-4-carboxylic acids undergo a characteristic "Shatter Pathway" involving decarboxylation followed by ring cleavage.
The "Shatter Pathway" Mechanism
Primary Loss (Decarboxylation): The most labile bond is the
bond connecting the carboxyl group. This results in the loss of (44 Da) or (45 Da).
Secondary Loss (Ring Opening): The resulting oxazole ion is unstable and typically undergoes a Retro-1,3-dipolar cycloaddition-type cleavage, ejecting
(27 Da) or (28 Da).
Visualization: Fragmentation Logic Flow
The following diagram illustrates the specific mass spectral cleavage events for a generic Oxazole-4-Carboxylic Acid precursor.
Caption: Step-wise collision-induced dissociation (CID) pathway for oxazole-4-carboxylic acids, highlighting the critical decarboxylation step utilized for quantification.
Part 3: Validated Experimental Protocols
This protocol is designed as a self-validating system. It includes a "System Suitability" step to ensure the instrument is capable of detecting the specific ionization state of the oxazole.
Method A: High-Sensitivity Negative ESI (Recommended)
Best for: Pharmacokinetic studies, quantitation of free acid.
Capillary Voltage: -2.5 kV to -3.0 kV (Lower than positive mode to prevent discharge).
Desolvation Temp: 450°C (Carboxylic acids are thermally stable, high heat aids droplet evaporation).
Cone Voltage: Optimize to prevent in-source decarboxylation (keep low, ~20-30V).
3. System Suitability Test (The "Trust" Check)
Before running samples, inject a standard (100 ng/mL). Monitor the [M-H]⁻ (Parent) and [M-H-44]⁻ (In-source fragment).
Pass Criteria: The In-source fragment ([M-44]) should be < 15% of the Parent ion intensity. If it is higher, your Cone Voltage/Declustering Potential is too high and must be lowered to preserve the parent ion for MS/MS.
Method B: APCI for Non-Polar Derivatives
Best for: Ester derivatives or dirty matrices where ESI suppression is high.
1. Workflow Adjustment
Source: APCI (Positive Mode).
Corona Current: 4-5 µA.
Vaporizer Temp: 350-400°C.
Mechanism: Relies on gas-phase proton transfer.[4] This is less dependent on solvent pH, allowing you to use standard 0.1% Formic Acid mobile phases which improve peak shape on C18 columns.
Part 4: Analytical Decision Matrix
Use the following logic flow to determine the optimal method for your specific oxazole derivative.
Caption: Decision tree for selecting ionization modes based on structural functional groups and matrix complexity.
References
Ionization Efficiency Studies
Kruve, A., et al. (2017). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry.
Oxazole Fragmentation Mechanisms
Bowie, J. H., et al. (1980). "Mass Spectrometry of Oxazoles." Heterocycles. (Fundamental review of ring cleavage).
Mobile Phase Optimization
Li, W., et al. (2010). "Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry." Journal of The American Society for Mass Spectrometry.
Comparative Guide: Oxazole vs. Thiazole Carboxylic Acid Building Blocks
[1] Executive Summary: The Heteroatom Switch In medicinal chemistry, the choice between oxazole and thiazole carboxylic acid building blocks is rarely arbitrary. While often treated as classic bioisosteres, the replaceme...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Heteroatom Switch
In medicinal chemistry, the choice between oxazole and thiazole carboxylic acid building blocks is rarely arbitrary. While often treated as classic bioisosteres, the replacement of Oxygen (oxazole) with Sulfur (thiazole) induces drastic changes in lipophilicity, aromaticity, and metabolic trajectory.
The Verdict:
Choose Oxazole when you need to lower LogP, increase water solubility, or introduce a more compact H-bond acceptor profile.[1]
Choose Thiazole when you require higher metabolic stability (specifically against hydrolytic ring opening), increased lipophilicity to cross membranes, or a more aromatic, rigid linker that mimics the steric bulk of a peptide bond.[1]
Part 1: Physicochemical & Structural Profiling[1]
The fundamental difference lies in the heteroatom's influence on the ring's electronics. Sulfur is less electronegative but larger and more polarizable than Oxygen.[1]
The following decision matrix visualizes the selection logic based on ADME requirements.
Figure 1: Strategic selection workflow for oxazole vs. thiazole based on ADME constraints.
Part 2: Synthetic Utility & The Decarboxylation Trap
The "2-Position" Instability
A critical, often overlooked technical challenge is the instability of Oxazole-2-carboxylic acid and Thiazole-2-carboxylic acid .
Mechanism: These acids are prone to thermal decarboxylation.[1] The electron-withdrawing nature of the C=N bond adjacent to the carboxylate facilitates the loss of CO2, generating the parent heterocycle.
Observation: Commercial batches of "2-carboxylic acid" building blocks often degrade into the parent azole if stored improperly (room temp/moisture).[1]
Solution: Avoid isolating the free acid if possible.[1] Use Potassium/Lithium salts (more stable) or perform in situ hydrolysis of the ester followed immediately by coupling.
Reactivity Profile
Amide Coupling: Both couple well using standard reagents (HATU, T3P).[1] However, Thiazole amines (2-aminothiazole) are notoriously poor nucleophiles due to the deactivation by the sulfur; conversely, Thiazole acids couple normally.
C-H Activation: Thiazole C2-H is more acidic than Oxazole C2-H, allowing for easier lithiation and functionalization if the carboxylic acid is not present.[1]
Part 3: Experimental Protocol (Self-Validating)
Objective: Reliable coupling of unstable Oxazole-2-carboxylic acid (generated in situ) to an amine, avoiding decarboxylation.
Add the Amine partner (1.0 eq) and DIPEA (3.0 eq).[1]
Add T3P (1.5 eq) dropwise at 0°C.
Allow to warm to Room Temp (20-25°C) overnight.
Validation Checkpoint:
LCMS Analysis: Look for the Product Mass (M+H).[1]
Failure Mode: If you see a peak corresponding to the decarboxylated oxazole (Parent Mass - 44), your activation was too exothermic or the acid was left in acidic media too long.
Workflow Diagram
Figure 2: Optimized synthetic route to avoid decarboxylation of 2-substituted azoles.
Part 4: Biological & Metabolic Implications
Metabolic Stability
Thiazole: The sulfur atom is a "soft spot" for oxidation.[1] CYP450 enzymes can oxidize the sulfur to a sulfoxide or sulfone, or epoxidize the C4-C5 bond. However, the thiazole ring itself is highly resistant to hydrolysis.[1]
Oxazole: Generally stable to oxidative metabolism.[1] However, under strongly acidic conditions (stomach pH) or specific enzymatic catalysis, the ring can undergo hydrolytic opening to form an
Thiazoles are superior for mimicking peptide bonds (trans-amide isosteres).[1]
Evidence: The thiazole ring dimensions (S-C bond length ~1.7 Å) more closely approximate the spatial arrangement of a peptide bond than the smaller oxazole ring.
Example: Ritonavir (Antiretroviral) utilizes thiazole for this structural rigidity and metabolic resistance.[1]
References
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]
Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link[1]
Vigorita, M. G., et al. (2000).[1] Oxazole and thiazole derivatives: Evaluation of their physicochemical properties. Il Farmaco.
Bagley, M. C., et al. (2005).[1] Thiopeptide antibiotics. Chemical Reviews. Link[1]
ChemRxiv Preprints. (2020). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Link[1]
A Head-to-Head Comparison of Oxazole and Imidazole Scaffolds: Assessing Biological Stability for Drug Development
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the most utilized five-membered heterocycles, the oxazole and imidazole rings are foundational motifs in medicinal chemistry.[1][2] While structurally similar—both being 1,3-azoles—the replacement of the oxygen atom in oxazole with a nitrogen atom in imidazole introduces significant changes in their electronic properties, chemical reactivity, and, consequently, their biological stability.[1] This guide provides an in-depth, objective comparison of the metabolic and chemical stability of these two scaffolds, supported by experimental insights and methodologies to aid in rational drug design.
Foundational Physicochemical Differences
The key to understanding the differing stabilities of oxazole and imidazole lies in their fundamental electronic and structural characteristics.
Oxazole: The presence of a highly electronegative oxygen atom alongside a nitrogen atom results in a less effective delocalization of π-electrons compared to imidazole.[3] This imparts a lower degree of aromaticity and a higher diene character.[4] Oxazoles are weakly basic and are more susceptible to ring cleavage, particularly under acidic or basic conditions.[5][6][7]
Imidazole: Containing two nitrogen atoms, the imidazole ring exhibits a more robust aromatic system due to efficient π-electron delocalization.[8] One nitrogen is pyrrole-like (N-1) and the other is pyridine-like (N-3), allowing the molecule to act as both a weak acid and a base (amphoteric nature).[8][9] This amphoterism and greater aromaticity contribute to its general chemical stability and its ability to participate in crucial biological interactions, such as hydrogen bonding.[8][10]
These intrinsic differences dictate their susceptibility to metabolic enzymes and degradation under physiological conditions.
Metabolic Stability: A Tale of Two Rings
Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver, rich in cytochrome P450 (CYP) enzymes, is the principal site of drug metabolism. The interaction of oxazole and imidazole scaffolds with these enzymes differs significantly.
The imidazole scaffold is notorious for its interactions with the heme iron of cytochrome P450 enzymes. The pyridine-like N-3 atom can directly coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) center of the heme cofactor, leading to potent enzyme inhibition.[11]
Mechanism of Inhibition: Many imidazole-containing drugs, such as ketoconazole and miconazole, are well-known inhibitors of CYP3A4.[12] This inhibition can be reversible or, in some cases, quasi-irreversible through mechanism-based inactivation, where a reactive metabolite formed by the CYP enzyme covalently binds to it.[13]
Metabolic Lability: While a potent inhibitor, the imidazole ring itself can be a site of metabolism. The ring is susceptible to oxidation by CYPs, although its inherent stability often directs metabolism to its substituents.[8] The N-1 position, in particular, can influence pharmacokinetic properties and metabolic stability.[8]
The strong propensity of imidazoles to inhibit CYPs is a double-edged sword. While it can enhance the exposure of co-administered drugs, it is also a major source of clinically significant drug-drug interactions (DDIs).[14][15]
In contrast to imidazole, the oxazole ring is generally considered a "quieter" scaffold concerning CYP450 interactions. The oxygen atom does not possess the same ability to coordinate with the heme iron, resulting in a significantly lower potential for mechanism-based CYP inhibition. This makes oxazole an attractive bioisosteric replacement for imidazole when aiming to mitigate DDI risks.
Metabolic Pathways: The oxazole ring is more prone to metabolic degradation through ring cleavage than imidazole.[16] Oxidation, often at the C4 or C5 positions, can lead to unstable intermediates that readily hydrolyze.[3] The nature and position of substituents heavily influence the primary site of metabolism.
Reduced DDI Potential: The replacement of an imidazole with an oxazole is a common strategy in medicinal chemistry to reduce CYP inhibition and thereby minimize the risk of drug-drug interactions.[17]
The choice between the two often involves a trade-off: the potential for DDIs with imidazole versus the potential for lower metabolic stability with oxazole.
Diagram 1: Key Metabolic Liabilities of Oxazole and Imidazole Scaffolds
Caption: Step-by-step workflow for the HLM metabolic stability experiment.
Step-by-Step Procedure:
Preparation of Reagents:
Thaw HLM and other reagents on ice.
Prepare the test compound working solution (e.g., 100 µM in buffer) from the DMSO stock.
Rationale: Keeping enzymes on ice is critical to prevent premature degradation.
Incubation Setup (96-well plate):
Add phosphate buffer to all wells.
Add the HLM suspension to achieve a final protein concentration of 0.5 mg/mL.
Add the test compound to achieve a final concentration of 1 µM. This creates the main incubation mix.
Rationale: A 1 µM substrate concentration is typically below the Km for most CYP enzymes, ensuring the reaction rate is proportional to substrate concentration (first-order kinetics).
Initiation of Reaction:
Pre-warm the plate containing the incubation mix at 37°C for 5 minutes.
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells except the negative control (-NADPH).
Rationale: Pre-warming ensures the reaction starts at the correct physiological temperature. The -NADPH control is crucial to assess non-enzymatic degradation.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard.
Rationale: Acetonitrile immediately precipitates the microsomal proteins, effectively stopping the enzymatic reaction. The internal standard corrects for variations in sample processing and instrument response.
Sample Processing and Analysis:
Seal and vortex the quench plate.
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
Transfer the supernatant to a new analytical plate.
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the line (k) is the elimination rate constant.
Calculate the half-life (t½) = 0.693 / k.
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration]).
Conclusion
The decision to use an oxazole versus an imidazole scaffold is a nuanced one that requires a deep understanding of their respective stability profiles. Imidazole offers greater chemical robustness and diverse biological interaction capabilities but carries a significant risk of CYP-mediated drug-drug interactions. [13][14][15]Oxazole provides a valuable alternative with a much-reduced DDI liability, but its inherent susceptibility to metabolic and chemical degradation must be carefully managed through strategic molecular design. [3][16]By employing rigorous in vitro stability assays, medicinal chemists can generate the critical data needed to make informed decisions, balancing potency, stability, and safety to design the next generation of therapeutics.
References
Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. PubMed. Available at: [Link]
A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm (RSC Publishing). Available at: [Link]
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University. Available at: [Link]
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review | Request PDF. ResearchGate. Available at: [Link]
Imidazole-Containig Drugs and Inhibition of Cytochrome P450. Arab Journal of Pharmaceutical Sciences. Available at: [Link]
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press. Available at: [Link]
In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link]
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. Available at: [Link]
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Available at: [Link]
Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
Imidazole and its derivatives as potential candidates for drug development. ResearchGate. Available at: [Link]
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]
Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. PMC. Available at: [Link]
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. International Journal of Health and Allied Sciences. Available at: [Link]
Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. Available at: [Link]
Oxazoles, imidazoles, and thiazoles. ResearchGate. Available at: [Link]
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ResearchGate. Available at: [Link]
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. Available at: [Link]
Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. ResearchGate. Available at: [Link]
A Senior Application Scientist's Guide to the Structural Analysis of 2-(Aminomethyl)oxazole-4-carboxylic Acid and its Analogs via X-ray Crystallography
This guide provides an in-depth comparison of the crystallographic data for 2-(aminomethyl)oxazole-4-carboxylic acid and its structural and functional analogs. As a key building block in medicinal chemistry, understandin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the crystallographic data for 2-(aminomethyl)oxazole-4-carboxylic acid and its structural and functional analogs. As a key building block in medicinal chemistry, understanding the precise three-dimensional structure of this molecule is paramount for rational drug design and development.[1] This document will delve into the experimental workflow for obtaining single-crystal X-ray diffraction data, present a comparative analysis of relevant crystal structures, and offer insights into the interpretation of this data for researchers, scientists, and drug development professionals.
The Significance of 2-(Aminomethyl)oxazole-4-carboxylic Acid in Drug Discovery
2-(Aminomethyl)oxazole-4-carboxylic acid belongs to the oxazole class of heterocyclic compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities.[2][3] The presence of both an aminomethyl and a carboxylic acid group makes it a valuable scaffold for creating peptide mimetics and for use in DNA-encoded chemical libraries.[1] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests its potential as a neuroactive agent, targeting GABA receptors.[4][5][6][7]
Experimental Workflow for Single-Crystal X-ray Diffraction
The definitive method for elucidating the solid-state structure of a molecule is single-crystal X-ray diffraction.[1] This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions. The following is a detailed protocol for obtaining high-quality crystallographic data for small organic molecules like 2-(aminomethyl)oxazole-4-carboxylic acid.
Figure 1: A generalized workflow for single-crystal X-ray crystallography, from sample preparation to the final three-dimensional structure.
Step-by-Step Experimental Protocol
Synthesis and Purification:
Synthesize 2-(aminomethyl)oxazole-4-carboxylic acid using established synthetic routes.[8][9]
Purify the compound to >98% purity, as impurities can inhibit crystallization. Techniques such as recrystallization or chromatography are recommended.
Crystal Growth:
The selection of an appropriate solvent system is critical. A solvent screen using various common solvents (e.g., water, ethanol, methanol, acetonitrile) and solvent mixtures should be performed.
Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals.
Other techniques, such as vapor diffusion or slow cooling of a saturated solution, can also be employed.
Crystal Mounting and Data Collection:
Select a single crystal of suitable size and quality under a microscope.
Mount the crystal on a goniometer head.
Data collection is typically performed on an automated four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).[10]
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Data Processing and Structure Solution:
The collected diffraction data are processed to yield a set of structure factors. Software such as CrysAlis Pro can be used for data reduction.[10]
The crystal structure is solved using direct methods or Patterson methods, often with programs like SHELXS.[10]
Structure Refinement and Validation:
The initial structural model is refined using full-matrix least-squares on F², typically with software like SHELXL.
Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
The final refined structure is validated using tools like PLATON and checked for consistency. The final crystallographic data is typically presented in a Crystallographic Information File (CIF).
Comparative Analysis of Crystallographic Data
While a publicly available crystal structure for 2-(aminomethyl)oxazole-4-carboxylic acid was not identified in the initial search, we can compare it with structurally and functionally related compounds for which crystallographic data is available. For this guide, we will compare the expected data for our target compound with that of a related oxazole derivative, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate [11], and a key functional analog, γ-aminobutyric acid (GABA) .[12]
Crystal Packing and Density: The hypothetical data for 2-(aminomethyl)oxazole-4-carboxylic acid suggests a density comparable to other small organic molecules. The presence of both hydrogen bond donors (amine) and acceptors (carboxylic acid, oxazole nitrogen and oxygen) would likely lead to an extensive hydrogen-bonding network, resulting in efficient crystal packing.
Comparison with a Related Oxazole: The larger unit cell volume of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate is expected due to its significantly larger molecular size and the presence of the bulky Boc-protecting group.[11]
Comparison with GABA: As a structural analog of GABA, 2-(aminomethyl)oxazole-4-carboxylic acid is expected to adopt a zwitterionic form in the solid state, similar to GABA.[4] This would facilitate strong intermolecular hydrogen bonds between the ammonium and carboxylate groups, influencing the crystal packing and potentially the physicochemical properties of the solid form.
Accessing Crystallographic Data
For researchers seeking existing crystallographic data, the following public databases are invaluable resources:
Crystallography Open Database (COD): An open-access collection of crystal structures of organic, inorganic, and metal-organic compounds.[13][14][15]
Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[16]
Conclusion
The determination of the single-crystal X-ray structure of 2-(aminomethyl)oxazole-4-carboxylic acid is a crucial step in understanding its structure-activity relationship. This guide has provided a comprehensive overview of the experimental procedures involved and a comparative analysis with related molecules. The insights gained from such crystallographic studies are essential for the rational design of novel therapeutics based on the oxazole scaffold.
References
Structural analysis and co-crystallization of neurotransmitter analogues - WIReDSpace. (2009-05-20). Retrieved from [Link]
X-Ray Crystallographic Study of Novel Oxazole Derivatives - Science Publishing. Retrieved from [Link]
Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]
Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - MDPI. Retrieved from [Link]
Crystal structure of a human GABAA receptor - PubMed. Retrieved from [Link]
Crystal structure of a human GABAA receptor - PMC. Retrieved from [Link]
Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals - PMC. Retrieved from [Link]
2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylic acid hydrochloride - Chemspace. Retrieved from [Link]
Crystallographic Information Resources - Pendidikan Kimia. Retrieved from [Link]
Cryo-electron microscopy reveals informative details of GABAA receptor structural pharmacology: implications for drug discovery - Annals of Translational Medicine. Retrieved from [Link]
Preparation, characterization and X-Ray powder diffraction (XRD) study of some complexes containg oxadiazole moiety - ER Publications. Retrieved from [Link]
Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - PubMed. Retrieved from [Link]
CCDC 712972: Experimental Crystal Structure Determination - Research Explorer The University of Manchester. Retrieved from [Link]
X-ray crystallography - CDN. Retrieved from [Link]
Crystallography Open Database: Search results. Retrieved from [Link]
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. Retrieved from [Link]
Crystallography Open Database: Search results. Retrieved from [Link]
Crystallography Open Database: Search results. Retrieved from [Link]
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. Retrieved from [Link]
3-(aminomethyl)-1,2-oxazole-4-carboxylic acid - PubChemLite. Retrieved from [Link]
DFT STUDIES OF OXAZOLE DERIVATIVE. Retrieved from [Link]
1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Retrieved from [Link]
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - Beilstein Journals. Retrieved from [Link]
Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed. Retrieved from [Link]
A Senior Application Scientist's Guide to the Structural Validation of Substituted Oxazole-4-Carboxylic Acids
Introduction: The Critical Role of Structural Integrity in Drug Discovery Substituted oxazole-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, forming the core of molecules...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Structural Integrity in Drug Discovery
Substituted oxazole-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and drug development, forming the core of molecules designed as potential PDE4 inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] The precise arrangement of substituents on the oxazole ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity and safety profile. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the drug development pipeline.
This guide provides a comprehensive framework for the unambiguous structural validation of novel substituted oxazole-4-carboxylic acids. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, establishing a self-validating system where orthogonal techniques converge to provide an unshakeable confirmation of molecular structure. This approach is designed for researchers, medicinal chemists, and process development scientists who require the highest degree of confidence in their chemical matter.
The Validation Workflow: A Multi-Technique, Cross-Corroborative Approach
The validation process is not a linear path but an integrated workflow where each step informs the next. The goal is to build a dossier of evidence where data from chromatography, mass spectrometry, and spectroscopy are mutually reinforcing.
Figure 1: A logical workflow for the structural validation of novel chemical entities, emphasizing the progression from synthesis to absolute structural confirmation.
Part 1: Foundational Analysis - Purity and Molecular Weight
HPLC is the workhorse for determining the purity of a non-volatile small molecule. By separating the sample based on its partitioning between a stationary and mobile phase, we can quantify the main component relative to any impurities.
Why It's Critical: A purity value of ≥95% is typically required for a compound to be advanced for biological screening.[1] This ensures that the observed activity is due to the compound of interest and not a potent impurity.
Experimental Protocol: Reverse-Phase HPLC
Sample Preparation: Prepare a stock solution of the oxazole-4-carboxylic acid in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL. Create a dilution for analysis at ~50 µg/mL.
Instrumentation & Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A typical gradient system would be:
Solvent A: 0.1% Formic Acid in Water
Solvent B: 0.1% Acetonitrile
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
Detection: Use a UV-Vis detector, monitoring at wavelengths relevant to the chromophore of the oxazole and any aromatic substituents (e.g., 254 nm and 280 nm).
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Table 1: Representative HPLC Data for a Hypothetical 2-phenyl-5-methyloxazole-4-carboxylic acid
Retention Time (min)
Peak Area
Area %
Identity
2.5
15,234
0.45
Impurity 1
8.9
3,356,789
99.12
Product
10.1
18,012
0.43
Impurity 2
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This allows for the unambiguous determination of the compound's elemental formula, a critical piece of the structural puzzle. Softer ionization techniques like Electrospray Ionization (ESI) are preferred as they usually keep the molecule intact, showing a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻).
Why It's Critical: While nominal mass MS can give a molecular weight, HRMS provides the elemental composition. For example, C₁₁H₉NO₃ (our hypothetical product) has a calculated exact mass of 203.0582. A different, isomeric structure might have the same nominal mass (203) but a different exact mass. This level of precision is essential for confirming the molecular formula derived from synthesis.[3]
Experimental Protocol: ESI-TOF HRMS
Sample Preparation: Infuse a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile directly into the ESI source.
Ionization Mode: Given the carboxylic acid, negative ion mode ([M-H]⁻) is often highly effective. Positive ion mode ([M+H]⁺) will also work.
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high resolution.
Data Analysis: Compare the measured mass of the most abundant ion in the isotopic cluster to the theoretical mass calculated for the expected formula. The difference should be less than 5 ppm.
Table 2: Representative HRMS Data
Ion
Expected Formula
Calculated m/z
Observed m/z
Δ (ppm)
[M+H]⁺
C₁₁H₁₀NO₃⁺
204.0655
204.0652
-1.47
[M-H]⁻
C₁₁H₈NO₃⁻
202.0510
202.0513
+1.48
The fragmentation pattern can also provide structural clues. The oxazole ring can undergo characteristic cleavages, which can be studied in more detail using MS/MS experiments.[4]
Part 2: Definitive Structural Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For substituted oxazole-4-carboxylic acids, ¹H and ¹³C NMR are indispensable.
Why It's Critical: NMR confirms the carbon-hydrogen framework of the molecule. It tells us where the substituents are attached to the oxazole ring, distinguishes between isomers, and confirms the presence of all expected functional groups. The chemical shifts of protons and carbons on the oxazole ring are characteristic and diagnostic.[5][6]
Figure 2: Information derived from primary NMR experiments for structural elucidation.
Proton (¹H) NMR Spectroscopy
Experimental Protocol
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is key; DMSO-d₆ is often excellent for carboxylic acids as it solubilizes them well and allows the acidic proton to be observed.
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion.
Data Analysis: Integrate the signals to determine proton counts, analyze chemical shifts (δ) for environmental information, and interpret splitting patterns (multiplicity) to deduce neighboring protons.
Carbon (¹³C) NMR Spectroscopy
Experimental Protocol
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR requires more concentrated samples or longer acquisition times due to the low natural abundance of the ¹³C isotope.
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a single line, simplifying the spectrum.
Data Analysis: Correlate the number of signals with the number of unique carbons in the proposed structure. Analyze chemical shifts to identify carbons in different functional groups (e.g., C=O, aromatic C, sp³ C).
Table 3: Predicted ¹H and ¹³C NMR Data for 2-phenyl-5-methyloxazole-4-carboxylic acid in DMSO-d₆
¹H NMR
δ (ppm)
Multiplicity
Integration
Assignment
~13.5
broad singlet
1H
-COOH
8.0-8.1
multiplet
2H
Phenyl H (ortho)
7.5-7.6
multiplet
3H
Phenyl H (meta, para)
2.7
singlet
3H
-CH₃
¹³C NMR
δ (ppm)
Assignment
~165
-COOH
~162
Oxazole C2
~158
Oxazole C5
~135
Oxazole C4
126-132
Phenyl Carbons
~12
-CH₃
Note: The proton on the oxazole ring (at C4 or C5) is absent in this fully substituted example. If a proton were present, it would typically appear far downfield (δ > 8.0 ppm).
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography stands alone as the definitive, unambiguous proof of structure. It provides a three-dimensional map of electron density in the crystal, revealing the precise spatial arrangement of every atom and confirming absolute stereochemistry.
Why It's the Gold Standard: It eliminates any possibility of isomeric confusion and provides invaluable data on bond lengths, bond angles, and solid-state conformation, which can be crucial for computational modeling and understanding receptor binding.
Comparative Analysis of Techniques
Technique
Information Provided
Pros
Cons
HPLC
Purity, Homogeneity
Quantitative, highly sensitive, robust
Provides no structural information
HRMS
Molecular Weight, Elemental Formula
Extremely high accuracy, requires minimal sample
Provides limited connectivity data, isomers can be indistinguishable
NMR
C-H framework, atom connectivity, isomer differentiation
Provides the most detailed structural information in solution
Requires more sample, complex spectra can be difficult to interpret
X-Ray
Absolute 3D structure, bond lengths/angles
Unambiguous, definitive proof of structure
Requires a suitable single crystal, which can be difficult or impossible to grow
Conclusion: An Integrated and Self-Validating Approach
The structural validation of substituted oxazole-4-carboxylic acids is not a checklist of experiments but a holistic scientific investigation. The process begins with ensuring sample purity via HPLC . It is followed by confirming the elemental formula with HRMS , which must be consistent with the proposed structure. The complete atomic connectivity is then mapped out using NMR spectroscopy , where every proton and carbon signal must be assigned. Finally, where possible, X-ray crystallography provides the ultimate, irrefutable evidence.
When the molecular formula from HRMS perfectly matches the detailed connectivity map from NMR, and the sample is shown to be pure by HPLC, a self-validating loop is closed. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the solid structural foundation necessary for advancing promising molecules in the complex journey of drug discovery.
References
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]
Science of Synthesis. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]
ResearchGate. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. Available from: [Link]
PubMed. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available from: [Link]
ResearchGate. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Available from: [Link]
PubMed. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Available from: [Link]
MDPI. Naturally Occurring Oxazole-Containing Peptides. Available from: [Link]
AIP Publishing. Core spectroscopy of oxazole. Available from: [Link]
ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available from: [Link]
ACS Publications. Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. Available from: [Link]
Journal of Drug Delivery and Therapeutics. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Available from: [Link]
PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Available from: [Link]
PubMed. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Available from: [Link]
A Comparative Guide to the Spectroscopic Characterization of 2-(Aminomethyl)oxazole-4-carboxylic Acid
Introduction: The Structural Imperative of a Versatile Building Block 2-(Aminomethyl)oxazole-4-carboxylic acid is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Imperative of a Versatile Building Block
2-(Aminomethyl)oxazole-4-carboxylic acid is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals.[1] Its structure, incorporating a stable oxazole core with orthogonal aminomethyl and carboxylic acid functionalities, presents a valuable scaffold for creating novel peptide mimetics and complex molecular architectures.[2] The oxazole ring is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[3]
Unambiguous structural confirmation and purity assessment are paramount before deploying such a building block in a synthetic campaign. A multi-modal spectroscopic approach is not merely a quality control step; it is a foundational requirement for ensuring the integrity of downstream research. This guide provides an in-depth analysis of the expected spectroscopic signatures of 2-(Aminomethyl)oxazole-4-carboxylic acid, comparing them with structurally relevant alternatives and explaining the causal relationships between molecular structure and spectral output. We will detail the requisite experimental protocols to generate high-fidelity data, establishing a self-validating system for characterization.
Core Principle: A Multi-Technique Approach for Unambiguous Elucidation
No single spectroscopic technique can provide a complete structural picture. A synergistic workflow employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy is essential for a comprehensive and irrefutable characterization. Each technique probes different aspects of the molecule's physical properties, and their combined data provide layers of mutually reinforcing evidence.
Caption: Workflow for comprehensive spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information on the chemical environment, connectivity, and number of hydrogen and carbon atoms.[2]
¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum provides a fingerprint of the proton environments. For 2-(Aminomethyl)oxazole-4-carboxylic acid, we anticipate four distinct signals. The zwitterionic nature of the molecule in neutral solution and its amphiprotic character necessitate the use of a solvent like DMSO-d₆ to observe the exchangeable protons of the amine and carboxylic acid groups.
Expected ¹H NMR Signals (in DMSO-d₆):
Oxazole H5 Proton: This lone proton on the oxazole ring is expected to appear as a sharp singlet in the downfield region, typically around δ 8.0-8.5 ppm. Its specific shift is influenced by the electron-withdrawing nature of the adjacent carboxylic acid group.
Aminomethyl (-CH₂-) Protons: These protons are adjacent to the electron-donating amino group and the oxazole ring. They will appear as a singlet (or a broad singlet due to interaction with the -NH₃⁺ group) around δ 4.0-4.5 ppm.
Amine (-NH₂) Protons: In DMSO-d₆, these protons (often existing as -NH₃⁺) will appear as a broad signal, typically exchangeable with D₂O. The chemical shift can be variable but is often found in the δ 7.5-8.5 ppm range.
Carboxylic Acid (-COOH) Proton: This highly deshielded proton will be a very broad singlet far downfield, typically >12 ppm.[4] Its broadness is a result of extensive hydrogen bonding and chemical exchange.[5]
Table 1: Comparative ¹H NMR Data for Oxazole Analogs
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shifts are highly diagnostic for the different functional groups present.
Expected ¹³C NMR Signals (in DMSO-d₆):
Carboxylic Acid Carbonyl (-COO-): This quaternary carbon is the most deshielded, appearing in the δ 160-170 ppm range.[4][5]
Oxazole C2: The carbon atom bonded to the aminomethyl group and flanked by two heteroatoms (O and N) will be highly deshielded, typically appearing around δ 160-165 ppm.
Oxazole C4: This carbon, attached to the carboxylic acid, is also significantly deshielded, expected in the δ 135-145 ppm range.
Oxazole C5: The protonated carbon of the oxazole ring will appear further upfield, generally in the δ 125-135 ppm range.
Aminomethyl Carbon (-CH₂-): This aliphatic carbon will be the most shielded, appearing significantly upfield around δ 35-45 ppm.
Table 2: Comparative ¹³C NMR Data for Oxazole Derivatives
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing exchangeable N-H and O-H protons which would be lost in D₂O.
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Set the spectral width to cover a range of -2 to 16 ppm.
To confirm exchangeable protons, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking. The signals corresponding to -COOH and -NH₂ should disappear or significantly diminish.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Set the spectral width to cover a range of 0 to 200 ppm.
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm).
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] For 2-(Aminomethyl)oxazole-4-carboxylic acid, the spectrum will be dominated by features from the carboxylic acid and amino groups.
Key Diagnostic IR Absorptions:
O-H Stretch (Carboxylic Acid): A very broad, strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[11][12] This characteristic broadening is due to the strong intermolecular hydrogen bonding in the carboxylic acid dimer.[13]
N-H Stretch (Primary Amine): Moderate absorption bands in the 3200-3500 cm⁻¹ region, often appearing as shoulders on the much broader O-H stretch.
C=O Stretch (Carboxylic Acid): A sharp, very strong absorption between 1700-1725 cm⁻¹.[11] Its position confirms the presence of the carboxylic acid carbonyl.
N-H Bend (Primary Amine): A moderate absorption around 1600 cm⁻¹.
C=N and C=C Stretches (Oxazole Ring): Moderate, sharp absorptions in the 1500-1650 cm⁻¹ region.
C-O Stretch (Carboxylic Acid): A strong, broad absorption between 1210-1320 cm⁻¹.[14]
Experimental Protocol: FT-IR Data Acquisition (ATR)
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable information about the molecule's substructures. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.
Expected Mass Spectrometric Data:
Molecular Formula: C₅H₆N₂O₃
Monoisotopic Mass: 142.0378 Da
Molecular Ion: In an ESI+ experiment, the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 143.0451. In ESI- mode, the deprotonated species [M-H]⁻ would be observed at m/z 141.0306.
Key Fragmentation Pathways: The stability of the oxazole ring suggests that fragmentation will primarily involve the side chains.
Caption: Predicted ESI+ fragmentation pathways for the target molecule.
Experimental Protocol: ESI-HRMS Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an Electrospray Ionization (ESI) source.
Data Acquisition (Positive Mode):
Set the instrument to acquire data in positive ion mode over a mass range of m/z 50-500.
Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the ion of interest.
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated for the protonated formula [C₅H₆N₂O₃+H]⁺. The mass error should be less than 5 ppm to confidently confirm the elemental composition. Analyze the tandem MS (MS/MS) spectrum to identify fragmentation patterns.
UV-Visible Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring constitutes the primary chromophore, which is expected to exhibit π → π* transitions.
Expected Absorption: Oxazole derivatives typically show absorption maxima (λ_max) in the range of 210-280 nm.[15][16] The exact position is sensitive to substitution and the solvent.
pH Dependence: The presence of both an acidic carboxylate and a basic amine means the molecule's protonation state will change with pH. This will alter the electronic structure of the chromophore, leading to shifts in the λ_max. A full pH-dependent analysis can be used to determine the pKa values of the functional groups. Carboxylic acids generally absorb around 210 nm.[17]
Experimental Protocol: UV-Vis Data Acquisition
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or water). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Use the pure solvent as a blank to zero the instrument.
Acquire the absorption spectrum of the sample solution from 400 nm down to 200 nm.
Record the wavelength of maximum absorbance (λ_max).
Conclusion
The spectroscopic characterization of 2-(Aminomethyl)oxazole-4-carboxylic acid is a clear-cut process when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra provide the definitive map of the carbon-hydrogen framework. FT-IR spectroscopy offers rapid and unmistakable confirmation of the key carboxylic acid and amine functional groups through their unique vibrational signatures. Finally, high-resolution mass spectrometry validates the elemental composition to within parts-per-million accuracy and reveals structural motifs through fragmentation analysis. The collective data from these orthogonal techniques provide an unassailable confirmation of the molecule's identity and purity, which is an absolute prerequisite for its use in any research or development setting.
References
Wiley (2004). Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Available at: [Link]
Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Hughes, D. L. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters. Available at: [Link]
ResearchGate (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Request PDF. Available at: [Link]
ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available at: [Link]
Venugopal, P., Payani, T., & Chandrasehar, K. B. Synthesis and Spectral Charectarization of Oxazole/Thiazole Derivatives and Their Biological Potent Activities. International Journal of Scientific Research in Engineering and Development. Available at: [Link]
Chemistry LibreTexts (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
McMurry, J. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. Available at: [Link]
Oregon State University (2020). Spectroscopy of Carboxylic Acids. Available at: [Link]
OpenStax (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
ResearchGate (2021). 1H NMR spectrum of compound 4. Available at: [Link]
Snetkova, M., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
McMurry, J. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. Available at: [Link]
Dar'in, D., Bakulina, O., & Krasavin, M. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available at: [Link]
SlidePlayer (2023). IR spectrum of carboxylic acids and alcohols. Available at: [Link]
PubChem. 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxylic acid. Available at: [Link]
Yamada, K., Kamimura, N., & Kunishima, M. (2019). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
Gîrțu, M. A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. Available at: [Link]
Journal of Synthetic Chemistry (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available at: [Link]
PubChem. 2-Amino-1,3-oxazole-4-carboxylic acid. Available at: [Link]
Cundy, D. J., & Cox, M. B. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. Available at: [Link]
Chemistry LibreTexts (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Vantourout, J. C., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings and late-stage diversification. ChemRxiv. Available at: [Link]
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
Hughes, D. L. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available at: [Link]
Chemistry LibreTexts (2023). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]
Chemistry LibreTexts (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
ResearchGate. Typical UV spectra of the different compound types. Available at: [Link]
The Oxazole Ring: A Key to Unlocking Metabolic Stability in Peptidomimetics
A Comparative Guide for Drug Development Professionals In the relentless pursuit of novel therapeutics, drug discovery teams are increasingly turning to peptidomimetics to overcome the inherent limitations of natural pep...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutics, drug discovery teams are increasingly turning to peptidomimetics to overcome the inherent limitations of natural peptides, such as poor metabolic stability and rapid clearance.[1][2] Among the various strategies to enhance the durability of these molecules, the incorporation of heterocyclic scaffolds has proven particularly effective. This guide provides an in-depth comparison of the metabolic stability of oxazole-containing peptidomimetics, offering insights into their advantages and the experimental frameworks required for their evaluation.
The oxazole motif, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, serves as a versatile bioisosteric replacement for amide bonds in peptide backbones.[3] This substitution not only mimics the geometry and electronic properties of the amide group but also confers significant resistance to enzymatic degradation by proteases, which are a primary cause of poor metabolic stability in peptides.[2][3] The inherent aromaticity and electron distribution of the oxazole ring contribute to its stability and ability to engage in favorable interactions with biological targets.
Comparative Metabolic Stability: Oxazole Peptidomimetics vs. Other Scaffolds
While various heterocyclic rings are employed as amide bond bioisosteres, the oxazole ring presents a unique combination of properties that often translates to a favorable metabolic profile.
Peptidomimetic Scaffold
Key Features Influencing Metabolic Stability
Common Metabolic Liabilities
Oxazole
Aromatic, planar structure resistant to protease cleavage. Electron-deficient nature can influence interactions with metabolizing enzymes.
Generally stable, though susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes can occur depending on substitution patterns.[4]
Thiazole
Structurally similar to oxazole, also provides resistance to proteolysis.
Can be susceptible to ring opening and bioactivation, potentially leading to reactive metabolites.[4]
Triazole
Can mimic both hydrogen bond donor and acceptor properties of amides. Generally stable to hydrolysis.[3][5]
Can be subject to N-glucuronidation or oxidation depending on the isomer and substitution.
Standard Peptide Bond (Amide)
Highly susceptible to cleavage by a wide range of proteases and peptidases found in plasma, liver, and other tissues.[2][6]
Rapid enzymatic degradation leading to short in vivo half-life.[2][6]
Ester
Often used as a prodrug strategy, but generally more labile than amides.
Rapidly cleaved by esterases present in plasma and tissues, leading to poor metabolic stability.[7]
The enhanced stability of oxazole-containing peptidomimetics stems from the fundamental inability of proteases to recognize and cleave the oxazole ring, which lacks the typical amide bond structure. This intrinsic resistance is a significant advantage in designing long-acting therapeutics.
Evaluating Metabolic Stability: Essential In Vitro Assays
A thorough assessment of metabolic stability is a cornerstone of modern drug discovery.[8] The following in vitro assays are critical for characterizing and comparing the metabolic profiles of oxazole peptidomimetics.
Liver Microsomal Stability Assay
This assay is a primary tool for evaluating Phase I metabolism, predominantly mediated by cytochrome P450 enzymes located in the liver microsomes.[9][10] It provides crucial data on a compound's intrinsic clearance.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol:
Preparation:
Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[11]
Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[9][11]
Prepare a solution of the cofactor NADPH (e.g., 1 mM).[11]
Incubation:
In a 96-well plate, add the test compound and liver microsome solutions. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[12]
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[12]
Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[9][12]
Sample Processing and Analysis:
Immediately terminate the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard.[10][12]
Centrifuge the samples to precipitate the microsomal proteins.[13]
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10][12]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the slope of the linear regression.[10]
Plasma Stability Assay
This assay determines a compound's stability in the presence of plasma enzymes, such as esterases and proteases.[6][14] It is particularly important for peptidomimetics to confirm their resistance to degradation in the bloodstream.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for a typical plasma stability assay.
Detailed Protocol:
Preparation:
Prepare a working solution of the test compound (e.g., 1-10 µM).[6][14]
Thaw pooled plasma (e.g., human, rat) from multiple donors at room temperature or 37°C.[14]
Incubation:
Add the test compound to the plasma in a 96-well plate and mix gently.[6][15]
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the mixture.[6][15]
Sample Processing and Analysis:
Stop the reaction by adding a quenching solution, such as cold acetonitrile with an internal standard.[6][15]
Centrifuge the samples to pellet the precipitated plasma proteins.[6][15]
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[6][15]
Data Analysis:
Calculate the percentage of the compound remaining at each time point relative to the zero-minute sample.
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time.[6]
Conclusion: The Strategic Advantage of Oxazole Peptidomimetics
The incorporation of an oxazole ring is a powerful and effective strategy for enhancing the metabolic stability of peptidomimetics. By acting as a robust bioisosteric replacement for the labile amide bond, the oxazole scaffold provides significant protection against enzymatic degradation, a critical step towards developing drug candidates with improved pharmacokinetic profiles and therapeutic efficacy. The strategic application of in vitro metabolic stability assays, such as the liver microsomal and plasma stability assays, is essential for quantitatively assessing these improvements and guiding the rational design of next-generation peptidomimetic drugs.
References
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
International Journal of Pharmaceutical research and Applications. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4.... Retrieved from [Link]
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
SlideShare. (2009, December 2). Strategies for In Vitro Metabolic Stability Testing. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
MDPI. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Naturally Occurring Oxazole-Containing Peptides - PMC - NIH. Retrieved from [Link]
RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
ResearchGate. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Retrieved from [Link]
ResearchGate. (n.d.). 1,3-Oxazoles as precursors of phosphorylated amino acids and peptidomimetics | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC. Retrieved from [Link]
Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Retrieved from [Link]
ResearchGate. (2025, April 16). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]
The Hebrew University of Jerusalem. (2011, November 15). Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
PubMed. (2025, May 15). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. Retrieved from [Link]
ChemRxiv. (2023, December 8). General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. Retrieved from [Link]
Frontiers. (2021, May 20). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Retrieved from [Link]
Sci-Hub. (n.d.). Late-Stage Macrocyclization of Bioactive Peptides with Internal Oxazole Motifs via Palladium-Catalyzed C–H Olefination. Retrieved from [Link]
A Comparative Benchmarking Guide to the Synthesis of 2-(Aminomethyl)oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Aminomethyl)oxazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid oxazole...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)oxazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid oxazole core, coupled with the primary amine and carboxylic acid functionalities, provides a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in the pharmaceutical sciences. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to 2-(aminomethyl)oxazole-4-carboxylic acid, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of 2-(aminomethyl)oxazole-4-carboxylic acid are presented and benchmarked:
Route 1: The Robinson-Gabriel Oxazole Synthesis
Route 2: The Van Leusen Oxazole Synthesis
Route 3: Synthesis via a 2-(Chloromethyl)oxazole Intermediate
The following table provides a high-level comparison of these routes, with detailed experimental data and discussion to follow.
Metric
Route 1: Robinson-Gabriel
Route 2: Van Leusen
Route 3: Via 2-(Chloromethyl) Intermediate
Starting Materials
Diethyl 2-amino-3-oxosuccinate, N-acetylglycine
Ethyl glyoxylate, Tosylmethyl isocyanide (TosMIC)
Ethyl bromopyruvate, Chloroacetamide
Key Steps
Acylation, Cyclodehydration
Oxazole formation, Formyl to aminomethyl conversion
Handling of isocyanides, multi-step conversion of the formyl group
Handling of lachrymatory ethyl bromopyruvate
Route 1: The Robinson-Gabriel Synthesis Approach
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from α-acylamino ketones.[1][2][3] In this proposed route, the oxazole ring is constructed from acyclic precursors, followed by functional group manipulations to arrive at the target molecule.
Synthetic Strategy
This pathway commences with the acylation of diethyl 2-amino-3-oxosuccinate with N-acetylglycine, followed by a cyclodehydration reaction to form the oxazole ring. Subsequent hydrolysis of the protecting group and the ester yields the final product.
Caption: Robinson-Gabriel synthesis pathway for 2-(Aminomethyl)oxazole-4-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(acetamidomethyl)oxazole-4-carboxylate
Acylation: To a solution of diethyl 2-amino-3-oxosuccinate (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add N-acetylglycine (1.1 eq) and a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Cyclodehydration: After filtration of the dicyclohexylurea byproduct, the crude α-(acetylaminoacetamido)-β-ketoester is dissolved in acetic anhydride. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added, and the mixture is heated to 90-100 °C for 2-4 hours.[4]
Work-up and Purification: The reaction mixture is cooled and poured onto ice. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
Step 2: Hydrolysis to 2-(Aminomethyl)oxazole-4-carboxylic acid
The ethyl 2-(acetamidomethyl)oxazole-4-carboxylate (1.0 eq) is suspended in an aqueous solution of a strong base, such as 6M sodium hydroxide.
The mixture is heated at reflux for 4-6 hours until the reaction is complete, as monitored by TLC.
The solution is cooled and acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Causality and Experimental Choices
N-Acetylglycine: The acetyl group serves as a protecting group for the amine functionality during the cyclization step, preventing unwanted side reactions.
DCC: This is a common and effective coupling agent for amide bond formation.
Acetic Anhydride and Sulfuric Acid: This combination is a classical and potent dehydrating agent for the Robinson-Gabriel cyclization.[4]
Basic Hydrolysis: Strong basic conditions are necessary to hydrolyze both the amide protecting group and the ethyl ester.
Route 2: The Van Leusen Oxazole Synthesis Approach
The Van Leusen reaction provides a powerful method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7] This route offers a different disconnection approach, where the C4-C5 bond of the oxazole is formed from an aldehyde precursor.
Synthetic Strategy
This pathway involves the reaction of ethyl glyoxylate with an isocyanide to form an intermediate ethyl 2-(isocyanomethyl)oxazole-4-carboxylate. This is then converted to the aminomethyl group. A more practical approach involves first forming a 2-unsubstituted oxazole-4-carboxylate and then introducing the aminomethyl precursor at the C2 position. A plausible adaptation involves the synthesis of ethyl 2-(hydroxymethyl)oxazole-4-carboxylate, which can then be converted to the target molecule.
Caption: Van Leusen based synthesis of 2-(Aminomethyl)oxazole-4-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl oxazole-4-carboxylate
To a solution of ethyl glyoxylate (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq) in a suitable solvent like methanol, add a base such as potassium carbonate (2.0 eq).
The reaction mixture is stirred at room temperature for 12-24 hours.
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is purified by chromatography.
Step 2: Synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate
This step can be challenging. A potential method involves lithiation at the C2 position followed by reaction with formaldehyde.
Step 3: Conversion to Ethyl 2-(azidomethyl)oxazole-4-carboxylate
The hydroxyl group of ethyl 2-(hydroxymethyl)oxazole-4-carboxylate is first converted to a good leaving group, for example, by reaction with mesyl chloride in the presence of a base like triethylamine.
The resulting mesylate is then displaced by sodium azide in a polar aprotic solvent like DMF at elevated temperature.
Step 4: Reduction to Ethyl 2-(aminomethyl)oxazole-4-carboxylate
The azide is reduced to the primary amine via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[1][8][9]
Step 5: Hydrolysis to 2-(Aminomethyl)oxazole-4-carboxylic acid
The ethyl ester is hydrolyzed under basic conditions as described in Route 1.
Causality and Experimental Choices
TosMIC: This reagent is the cornerstone of the Van Leusen synthesis, providing the C2 and nitrogen atoms of the oxazole ring.[5][6][7]
Hydroxymethylation and Azidation: This two-step sequence is a common strategy for converting a C-H bond to a C-NH2 bond via a stable azide intermediate.
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of azides to amines, with the only byproduct being nitrogen gas.[8][10]
Route 3: Synthesis via a 2-(Chloromethyl)oxazole Intermediate
This route offers a more direct approach to introducing the aminomethyl functionality by first constructing a 2-(chloromethyl)oxazole-4-carboxylate intermediate. This intermediate is then subjected to nucleophilic substitution.
Synthetic Strategy
The synthesis begins with a Hantzsch-type condensation of ethyl bromopyruvate and chloroacetamide to form ethyl 2-(chloromethyl)oxazole-4-carboxylate. This is followed by displacement of the chloride with an amine precursor, such as azide or a protected amine, and subsequent deprotection and hydrolysis. A direct amination is also a possibility.
Caption: Synthesis via a 2-(Chloromethyl)oxazole intermediate.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(chloromethyl)oxazole-4-carboxylate
A mixture of ethyl bromopyruvate (1.0 eq) and chloroacetamide (1.1 eq) is heated in a suitable high-boiling solvent, such as toluene or xylene, often with a dehydrating agent like phosphorus pentoxide.
The reaction is monitored by TLC, and upon completion, the mixture is worked up by washing with aqueous base and purified by distillation or chromatography.
Step 2: Synthesis of Ethyl 2-(azidomethyl)oxazole-4-carboxylate
Ethyl 2-(chloromethyl)oxazole-4-carboxylate (1.0 eq) is dissolved in a polar aprotic solvent like DMF, and sodium azide (1.2 eq) is added.
The mixture is heated to 60-80 °C for several hours until the starting material is consumed.
The reaction is worked up by pouring into water and extracting the product with an organic solvent.
Step 3: Reduction and Hydrolysis
The subsequent reduction of the azide and hydrolysis of the ester are carried out as described in the previous routes.
Causality and Experimental Choices
Hantzsch-type Synthesis: This is a well-established method for the synthesis of thiazoles and oxazoles from α-haloketones and amides/thioamides.
Nucleophilic Substitution with Azide: The use of sodium azide is a reliable method for introducing a nitrogen functionality that can be cleanly reduced to a primary amine.[1][8][9] This two-step process often provides higher yields and cleaner reactions than direct amination with ammonia.
Conclusion and Recommendations
All three synthetic routes presented offer viable pathways to 2-(aminomethyl)oxazole-4-carboxylic acid.
Route 1 (Robinson-Gabriel) is a classic and well-understood method, but may suffer from moderate yields in the cyclization step.
Route 2 (Van Leusen) provides an alternative disconnection, but the multi-step conversion of the C2 substituent adds to the overall step count.
Route 3 (Via 2-(Chloromethyl) Intermediate) appears to be the most direct and potentially highest-yielding approach, benefiting from a convergent strategy. The starting materials are readily available and the key transformations are generally high-yielding.
For researchers seeking a balance of efficiency, scalability, and cost-effectiveness, Route 3 is recommended as the most promising strategy for the synthesis of 2-(aminomethyl)oxazole-4-carboxylic acid on a laboratory scale. However, for specific applications or the need to introduce diversity at different positions, the other routes may offer strategic advantages. Further optimization of reaction conditions for each route is encouraged to maximize yields and purity.
References
Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]
A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)oxazole-4-carboxylic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Aminomethyl)oxazole-4-carboxylic acid (CAS No. 1314974-14-5)[1].
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Aminomethyl)oxazole-4-carboxylic acid (CAS No. 1314974-14-5)[1]. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and regulatory requirements to ensure minimal risk to personnel and the environment. The procedures outlined are grounded in the principles of chemical hazard management and are designed to be self-validating through adherence to best practices.
Hazard Profile and Initial Assessment
Therefore, it is imperative to handle 2-(Aminomethyl)oxazole-4-carboxylic acid as a hazardous substance. The following potential hazards should be assumed:
Acute oral toxicity
Skin corrosion/irritation
Serious eye damage/eye irritation
Specific target organ toxicity (single exposure), primarily affecting the respiratory tract
This conservative assessment dictates the stringent personal protective equipment (PPE) and handling protocols that follow.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling 2-(Aminomethyl)oxazole-4-carboxylic acid for any purpose, including disposal, the following PPE and engineering controls are mandatory to minimize exposure.
For immediate decontamination in case of accidental contact.[2]
Personal Protective Equipment
Safety Goggles with Side-Shields
To protect eyes from splashes or airborne particles.[2]
Chemical-Resistant Gloves (Nitrile)
To prevent skin contact. Gloves should be inspected before use and changed frequently.[2]
Laboratory Coat
To protect skin and personal clothing from contamination.
Respiratory Protection (if applicable)
A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if a fume hood is not available.
Step-by-Step Disposal Protocol
The disposal of 2-(Aminomethyl)oxazole-4-carboxylic acid must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) and any applicable state and local guidelines.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must be kept separate to prevent dangerous reactions.
Waste Stream: Designate a specific, labeled hazardous waste container for 2-(Aminomethyl)oxazole-4-carboxylic acid and any materials contaminated with it.
Incompatibilities: Keep this waste stream separate from:
Strong oxidizing agents
Strong acids and bases
Reducing agents
Aqueous solutions if the compound is water-reactive (as a precaution)[6]
Waste Container Management
All hazardous waste must be collected in appropriate containers at or near the point of generation, in what the Environmental Protection Agency (EPA) designates as a Satellite Accumulation Area (SAA).[6][7]
Container Requirements:
Compatibility: The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.
Condition: The container must be in good condition, free from leaks or damage.[4]
Closure: The container must have a secure, leak-proof lid. The lid should remain closed at all times except when adding waste.[4]
Labeling the Hazardous Waste Container
Proper labeling is a strict regulatory requirement and is critical for safety.[8]
The full chemical name: "2-(Aminomethyl)oxazole-4-carboxylic acid"
The CAS Number: "1314974-14-5"
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")[8]
The accumulation start date (the date the first drop of waste is added)
The name and contact information of the responsible researcher or lab supervisor
Disposal Procedure for Unused Product and Contaminated Materials
Preparation: Don the appropriate PPE and ensure work is conducted within a certified chemical fume hood.
Solid Waste:
Carefully sweep any solid 2-(Aminomethyl)oxazole-4-carboxylic acid into the designated hazardous waste container using non-sparking tools.
For contaminated items such as weigh boats, filter paper, and gloves, place them directly into the solid hazardous waste container.
Solutions:
If the compound is in solution, pour the solution into a designated liquid hazardous waste container.
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Container Sealing and Storage:
Once waste is added, securely close the container lid.
Wipe the exterior of the container to remove any external contamination.
Store the container in your lab's designated SAA.[6]
Requesting Pickup:
When the waste container is full, or before the regulatory time limit for storage in an SAA is reached, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor.[9]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.
Cleanup:
For solid spills: Gently cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a hazardous waste container.
For liquid spills: Absorb the spill with a chemical absorbent pad or other suitable inert material. Place the used absorbent into the hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable solvent (such as soapy water, followed by a water rinse), collecting all cleaning materials as hazardous waste.
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(Aminomethyl)oxazole-4-carboxylic acid.
Caption: Disposal workflow for 2-(Aminomethyl)oxazole-4-carboxylic acid.
Conclusion
The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and protecting the broader ecosystem. By adhering to the principles of hazard assessment, proper PPE usage, and strict regulatory compliance, researchers can effectively mitigate the risks associated with chemical waste. This guide provides a robust framework for handling 2-(Aminomethyl)oxazole-4-carboxylic acid, which should be integrated into your laboratory's standard operating procedures and Chemical Hygiene Plan. Always consult with your institution's Environmental Health & Safety department for specific guidance and requirements.
References
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab. [Link]
Washington State Department of Health. School Science Safety | Disposal of Hazardous Waste. [Link]
Personal protective equipment for handling 2-(Aminomethyl)oxazole-4-carboxylic acid
Executive Safety Overview 2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional heterocyclic building block used frequently in peptide synthesis and medicinal chemistry.[1] As a zwitterionic molecule containing both...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Overview
2-(Aminomethyl)oxazole-4-carboxylic acid is a bifunctional heterocyclic building block used frequently in peptide synthesis and medicinal chemistry.[1] As a zwitterionic molecule containing both a basic primary amine and an acidic carboxyl group on an oxazole core, it presents specific handling challenges distinct from simple organic solvents.
While often classified generically as an irritant, the primary amine moiety introduces a risk of chemical burns and respiratory sensitization that is frequently underestimated in standard Safety Data Sheets (SDS). This guide moves beyond the "minimum compliance" mindset to establish a "maximum safety" protocol.
Hidden Risk: Zwitterionic amino acids can be highly hygroscopic and electrostatic. The primary risk vector is inhalation of fine particulates during weighing and transfer.
Chemical Stability: Stable under ambient conditions but reactive toward strong oxidizers and acid chlorides.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the "Barrier-Analysis" method, ensuring redundancy for every potential exposure route.
Protection Zone
Equipment Standard
Technical Specification & Rationale
Hand Protection
Nitrile Rubber (Disposable)
Spec: Minimum 0.11 mm (4-5 mil) thickness.Rationale: Nitrile offers excellent resistance to organic acids and amines.[1] Protocol: Double-gloving is mandatory when handling solutions >100 mM.[1] Inspect for pinholes by inflating slightly before donning.
Eye & Face
Chemical Splash Goggles
Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant with indirect venting.Rationale: Standard safety glasses are insufficient for fine powders which can bypass side shields via air currents. Goggles seal the ocular cavity.
Respiratory
N95 / P2 Mask (Minimum)
Spec: NIOSH N95 or CEN P2.Rationale: Required only if weighing outside a fume hood (strongly discouraged). Inside a hood, the sash acts as the primary respiratory barrier.
Body Defense
Lab Coat (High-Neck)
Spec: Poly-cotton blend or Nomex (if flammables present).Rationale: Must button to the neck to protect the suprasternal notch, a common deposition site for airborne dusts.[1]
Footwear
Closed-Toe Leather/Composite
Spec: Non-perforated uppers.Rationale: Prevents absorption of spills into socks/skin.[1]
Operational Handling Protocol
This section details the "Chain of Custody" for the molecule, ensuring it is under positive control from storage to reaction.
Phase 1: Storage & Retrieval
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) if possible. The amine group is susceptible to slow oxidation and carbamate formation from atmospheric CO₂.
Verification: Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which accelerates hydrolysis and clumping.
Phase 2: Weighing & Solubilization (Critical Control Point)
Hazard: Electrostatic charging of the fine powder can cause "jumping" onto gloves and balance surfaces.
Control: Use an antistatic gun or ionizer if available.
Step-by-Step Workflow:
Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a secondary containment vessel (e.g., a tarred screw-top vial) to transport the solid.[1]
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is being used for metal-catalyzed cross-coupling (Suzuki/Stille) to avoid trace contamination.[1]
Solubilization:
Preferred Solvents: DMSO, DMF, or Water (pH dependent).
Protocol: Add solvent to the solid, not solid to solvent, to minimize dust displacement.
Exotherm Check: The dissolution of amino acids can be slightly exothermic.
Phase 3: Reaction Setup
Reactivity Note: When activating the carboxylic acid (e.g., using HATU/EDC), the amine must be protected (e.g., Boc/Fmoc) or the reaction conditions must carefully control pH to prevent oligomerization.
Visualization: Safety & Logic Flow
The following diagram illustrates the decision-making process for handling spills and exposure, using a self-validating logic loop.
Caption: Decision matrix for spill response and exposure management. Blue nodes indicate assessment, Yellow/Red indicate action intensity.
Waste Disposal & Deactivation
Do not dispose of this compound down the drain.[2] The oxazole ring is stable and can persist in water systems.
Disposal Protocol:
Segregation: Collect in a dedicated "Organic Solid" or "Basic Organic Liquid" waste stream.
Labeling: Clearly label as "Contains Heterocyclic Amines."
Deactivation (In-situ): If small amounts (<50 mg) remain in glassware:
Rinse with 1M HCl (converts amine to hydrochloride salt, increasing water solubility for cleaning).
Follow with an Acetone rinse into the organic waste container.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394634, 2-(Aminomethyl)oxazole-4-carboxylic acid.[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]